molecular formula C24H34O25 B1366595 Tetragalacturonic acid

Tetragalacturonic acid

Cat. No.: B1366595
M. Wt: 722.5 g/mol
InChI Key: GOIKIOHGMNUNBL-XVJVAFNESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA-(1->4)-alpha-D-GalpA is a tetraisaccharide in which four alpha-D-galactopyranuronic acid units are joined via (1->4)-linkages. It has a role as a bacterial xenobiotic metabolite. It is a carbohydrate acid and a tetrasaccharide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H34O25

Molecular Weight

722.5 g/mol

IUPAC Name

(2S,3R,4S,5R,6S)-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-6-[(2S,3R,4R,5R,6S)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H34O25/c25-1-2(26)13(17(34)35)47-22(7(1)31)45-11-4(28)9(33)24(49-15(11)19(38)39)46-12-5(29)8(32)23(48-16(12)20(40)41)44-10-3(27)6(30)21(42)43-14(10)18(36)37/h1-16,21-33,42H,(H,34,35)(H,36,37)(H,38,39)(H,40,41)/t1-,2+,3+,4+,5+,6+,7+,8+,9+,10+,11+,12+,13-,14-,15-,16-,21-,22-,23-,24-/m0/s1

InChI Key

GOIKIOHGMNUNBL-XVJVAFNESA-N

SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Isomeric SMILES

[C@@H]1([C@H]([C@H](O[C@@H]([C@@H]1O)O[C@@H]2[C@@H]([C@H]([C@H](O[C@@H]2C(=O)O)O[C@@H]3[C@@H]([C@H]([C@H](O[C@@H]3C(=O)O)O[C@@H]4[C@@H]([C@H]([C@H](O[C@@H]4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Canonical SMILES

C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3C(=O)O)OC4C(C(C(OC4C(=O)O)O)O)O)O)O)O)O)C(=O)O)O)O

Origin of Product

United States

Foundational & Exploratory

The Pivotal Role of Tetragalacturonic Acid in the Plant Cell Wall: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The plant cell wall is a dynamic and complex structure that serves as the first line of defense against pathogens and environmental stresses. Pectin (B1162225), a major component of the primary cell wall, is a rich source of signaling molecules. Among these, oligogalacturonides (OGs), particularly tetragalacturonic acid and its longer-chain counterparts, have emerged as critical players in plant immunity. Released upon partial degradation of the pectin homogalacturonan backbone, these fragments act as Damage-Associated Molecular Patterns (DAMPs), initiating a cascade of defense responses. This technical guide provides an in-depth exploration of the role of this compound and related OGs in the plant cell wall, detailing their generation, perception, and the subsequent signaling pathways. We present a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling network to serve as a comprehensive resource for researchers in plant biology and drug development.

Introduction

The integrity of the plant cell wall is paramount for plant survival. Breaches in this barrier, often caused by pathogen-secreted enzymes or mechanical damage, trigger a sophisticated innate immune response. This response is, in part, mediated by the perception of endogenous elicitors, known as Damage-Associated Molecular Patterns (DAMPs), which are fragments released from the plant's own cellular components. Oligogalacturonides (OGs) are a well-characterized class of DAMPs derived from the pectic component of the plant cell wall.[1][2] These linear oligomers of α-1,4-linked D-galacturonic acid residues, including this compound, are potent activators of plant defense mechanisms.[3][4] Understanding the generation, perception, and signaling pathways of these molecules is crucial for developing novel strategies to enhance plant resilience and for the potential discovery of new drug targets.

Structure and Generation of this compound in the Plant Cell Wall

This compound is a constituent of the larger pectic polysaccharide, homogalacturonan (HG), which forms the smooth region of pectin.[5] HG is a linear polymer of α-1,4-linked D-galacturonic acid, which can be methylesterified at the C-6 carboxyl group.[6] The release of OGs, including this compound, is a result of the partial enzymatic degradation of HG. This process is primarily mediated by polygalacturonases (PGs), enzymes secreted by pathogens to break down the plant cell wall during infection.[4][7]

Plants, in turn, have evolved polygalacturonase-inhibiting proteins (PGIPs) that counteract the activity of fungal PGs.[7][8] The interaction between PGs and PGIPs is a key determinant in the generation of elicitor-active OGs. By partially inhibiting PG activity, PGIPs prevent the complete hydrolysis of HG into monomeric galacturonic acid, leading to the accumulation of OGs of varying lengths.[7] The degree of polymerization (DP) of these OGs is a critical factor in their biological activity, with longer chains (DP 10-15) generally being the most active elicitors.[7][9] However, shorter OGs, including trimers and tetramers, have also been shown to induce immune responses.[6][7]

Role in Plant Defense Signaling

The perception of OGs by the plant cell initiates a signaling cascade that culminates in the activation of a wide range of defense responses. This signaling pathway involves several key components and events:

  • Perception: While Wall-Associated Kinases (WAKs) were long considered the primary receptors for OGs due to their ability to bind pectin, recent genetic evidence suggests they may not be the sole or bona fide OG receptors.[1][3][7][10][11][12][13][14][15] The exact receptor(s) for OGs remain an active area of research, with other receptor-like kinases and membrane-associated proteins being investigated as potential candidates.

  • Early Signaling Events: Upon perception, a rapid influx of calcium ions (Ca2+) into the cytosol and the production of reactive oxygen species (ROS) in an "oxidative burst" are among the earliest detectable responses.[9][16][17]

  • MAPK Cascade: The OG signal is further transduced through a mitogen-activated protein kinase (MAPK) cascade. In Arabidopsis, AtMPK3 and AtMPK6 are key kinases that are phosphorylated and activated in response to OG treatment.[4][18][19]

  • Hormonal Crosstalk: The OG signaling pathway interacts with various plant hormone signaling pathways, including those of jasmonic acid (JA), salicylic (B10762653) acid (SA), and ethylene (B1197577) (ET), to fine-tune the defense response.[16][19] OGs can also antagonize auxin responses, thereby impacting plant growth and development.[4][16][19]

  • Transcriptional Reprogramming: The activation of the MAPK cascade leads to the transcriptional reprogramming of a large number of genes. This includes the upregulation of genes encoding defense-related proteins such as pathogenesis-related (PR) proteins, phytoalexin biosynthesis enzymes, and cell wall reinforcement proteins.[6][11][18][19][20] Transcription factors from the WRKY family are implicated in mediating these changes in gene expression.[21][22]

Signaling Pathway Diagram

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus cluster_response Cellular Responses OG Oligogalacturonides (e.g., this compound) Receptor Putative Receptor(s) (e.g., WAKs - under debate) OG->Receptor Binding NADPH_Oxidase NADPH Oxidase (RBOH) Receptor->NADPH_Oxidase Ca_influx Ca²⁺ Influx Receptor->Ca_influx MAPKKK MAPKKK Receptor->MAPKKK ROS Reactive Oxygen Species (ROS) NADPH_Oxidase->ROS Ca_influx->MAPKKK ROS->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (AtMPK3/6) MAPKK->MAPK WRKY_TFs WRKY Transcription Factors MAPK->WRKY_TFs Defense_Genes Defense Gene Expression WRKY_TFs->Defense_Genes Responses Phytoalexin Synthesis PR Protein Expression Cell Wall Reinforcement Hormone Signaling (JA, SA, ET) Defense_Genes->Responses

Quantitative Data on Oligogalacturonide Activity

The biological activity of OGs is dependent on their degree of polymerization (DP) and concentration. The following tables summarize quantitative data from various studies.

Plant SpeciesOG Treatment (DP)ConcentrationObserved EffectReference
Arabidopsis thalianaTrimer (DP3)50 µg/mLUpregulation of defense-related genes[6][20]
Arabidopsis thaliana10-1540 µg/mLInduction of early defense marker genes[18]
Arabidopsis thaliana10-1550 µg/mLInduction of PR1 gene expression[18]
Arabidopsis thaliana10-15200 µg/mLNo significant impact on fresh weight[23]
Glycine max (Soybean)9-1820 µg/mLIncrease in cytosolic Ca²⁺ and H₂O₂[17]
Lycopersicon esculentum (Tomato)10-1550 µg/mLSignificant reduction in Botrytis cinerea lesions[23]
Vitis vinifera (Grapevine)11Not specified50-65% reduction in Botrytis cinerea lesions[23]
Beta vulgaris (Sugar Beet)Mixture10 mg/LInhibition of Rhizoctonia solani mycelial growth[19]

Table 1: Concentration-dependent effects of oligogalacturonides on various plant responses.

GenePlant SpeciesOG TreatmentFold ChangeTime PointReference
PHI-1Arabidopsis thaliana40 µg/mL (DP 10-15)~151 hour[18]
FRK1Arabidopsis thaliana40 µg/mL (DP 10-15)~101 hour[18]
CYP81F2Arabidopsis thaliana40 µg/mL (DP 10-15)~81 hour[18]
PR1Arabidopsis thaliana50 µg/mL (DP 10-15)~48 hours[18]
PDF1.2Arabidopsis thaliana50 µg/mL (DP 10-15)~28 hours[18]

Table 2: Oligogalacturonide-induced changes in defense gene expression in Arabidopsis thaliana.

Experimental Protocols

Extraction and Analysis of Oligogalacturonides from Plant Tissue

This protocol is adapted from methods described for the extraction and analysis of OGs from Arabidopsis leaves.[2][13][24]

OG_Extraction_Workflow Start Plant Tissue Homogenization (e.g., liquid nitrogen) AIS_Preparation Alcohol Insoluble Solids (AIS) Preparation (wash with 70% ethanol) Start->AIS_Preparation Extraction OG Extraction with Chelating Buffer (e.g., 50 mM CDTA, 50 mM ammonium (B1175870) oxalate, pH 5.5) AIS_Preparation->Extraction Precipitation Ethanol (B145695) Precipitation of OGs Extraction->Precipitation Analysis OG Analysis by HPAEC-PAD or MS Precipitation->Analysis

Materials:

  • Plant tissue (e.g., Arabidopsis leaves)

  • Liquid nitrogen

  • 70% (v/v) ethanol

  • Chelating buffer: 50 mM CDTA, 50 mM ammonium oxalate, 50 mM ammonium acetate, pH 5.5

  • Absolute ethanol, pre-chilled to -20°C

  • Ultrapure water

Procedure:

  • Freeze plant tissue in liquid nitrogen and grind to a fine powder.

  • Wash the powdered tissue repeatedly with 70% ethanol to remove soluble sugars and pigments, yielding Alcohol Insoluble Solids (AIS).

  • Resuspend the AIS in the chelating buffer and incubate overnight at 4°C with gentle shaking to extract the OGs.

  • Centrifuge to pellet the remaining cell wall material and collect the supernatant containing the OGs.

  • Add 4 volumes of cold absolute ethanol to the supernatant and incubate at -20°C for at least 2 hours to precipitate the OGs.

  • Centrifuge to pellet the OGs, wash the pellet with 80% ethanol, and air-dry.

  • Resuspend the OG pellet in ultrapure water for analysis.

  • Analyze the extracted OGs using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry (MS) for separation and identification.

Luminol-Based Reactive Oxygen Species (ROS) Burst Assay

This protocol is a standard method for measuring the elicitor-induced oxidative burst in plant leaf discs.[1][2][3][4][25]

Materials:

  • Plant leaf discs (e.g., from 4-5 week old Arabidopsis plants)

  • Luminol (B1675438) stock solution (e.g., 10 mM in DMSO)

  • Horseradish peroxidase (HRP) stock solution (e.g., 1 mg/mL in water)

  • Elicitor solution (e.g., OGs at the desired concentration)

  • 96-well white microplate

  • Plate reader capable of measuring luminescence

Procedure:

  • Excise leaf discs (e.g., 4 mm diameter) from healthy, fully expanded leaves and float them adaxial side up in sterile water in a 96-well plate overnight in the dark to allow wound responses to subside.

  • Prepare the assay solution immediately before use by mixing luminol (final concentration 100 µM), HRP (final concentration 10 µg/mL), and the OG elicitor in sterile water.

  • Carefully remove the water from the wells containing the leaf discs.

  • Add 100 µL of the assay solution to each well.

  • Immediately place the plate in the luminometer and measure luminescence at regular intervals (e.g., every 2 minutes) for at least 60 minutes.

  • The data is typically presented as relative light units (RLU) over time.

Polygalacturonase (PG) and Polygalacturonase-Inhibiting Protein (PGIP) Activity Assay

This assay measures PG activity by quantifying the release of reducing sugars from a polygalacturonic acid substrate. PGIP activity is determined by measuring the reduction in PG activity in the presence of the inhibitor.[8][10][23][24][26]

Materials:

  • Polygalacturonic acid (PGA) solution (e.g., 0.5% w/v in assay buffer)

  • Assay buffer (e.g., 50 mM Sodium Acetate, pH 5.0)

  • PG enzyme solution

  • PGIP solution (for inhibition assay)

  • DNS (3,5-dinitrosalicylic acid) reagent

  • D-galacturonic acid standard solutions

  • Spectrophotometer

Procedure for PG Activity:

  • Pre-warm the PGA substrate and PG enzyme solutions to the desired reaction temperature (e.g., 30°C).

  • Initiate the reaction by adding a known amount of PG enzyme to the PGA substrate.

  • Incubate the reaction for a specific time (e.g., 10 minutes).

  • Stop the reaction by adding DNS reagent.

  • Boil the samples for 5-10 minutes to develop the color.

  • Cool the samples and measure the absorbance at 540 nm.

  • Quantify the amount of reducing sugars released by comparing the absorbance to a standard curve prepared with D-galacturonic acid.

  • One unit of PG activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Procedure for PGIP Activity:

  • Pre-incubate the PG enzyme with the PGIP solution for a set time (e.g., 15 minutes) at room temperature.

  • Initiate the reaction by adding the PG-PGIP mixture to the PGA substrate.

  • Follow steps 3-8 of the PG activity assay.

  • Calculate the percentage of inhibition by comparing the PG activity with and without the PGIP.

Conclusion

This compound and other oligogalacturonides are integral components of the plant's innate immune system. As potent DAMPs, they alert the plant to cell wall damage and trigger a robust defense response. The signaling pathway initiated by OGs is complex, involving ion fluxes, ROS production, a MAPK cascade, and extensive transcriptional reprogramming, all of which are finely regulated and interconnected with other signaling networks within the plant. While significant progress has been made in elucidating the role of these pectic fragments, key questions remain, particularly regarding the identity of their cell surface receptors. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers seeking to further unravel the intricacies of OG-mediated signaling and to harness this knowledge for the development of novel strategies to enhance crop protection and for potential applications in drug discovery. The continued exploration of the role of this compound and its derivatives will undoubtedly provide deeper insights into the sophisticated mechanisms by which plants defend themselves and interact with their environment.

References

The Biological Activity of Tetragalacturonic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the biological activities of tetragalacturonic acid, an oligosaccharide derived from the enzymatic or chemical degradation of pectin (B1162225). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this pectic oligosaccharide (POS). While specific quantitative data for this compound is limited in the current literature, this guide summarizes the known biological effects of oligogalacturonic acid (OGA) fractions, with a focus on the influence of the degree of polymerization (DP) on their activity.

Introduction to this compound

This compound is a homogalacturonan oligosaccharide consisting of four α-1,4-linked D-galacturonic acid units. It is a product of the partial hydrolysis of polygalacturonic acid, the main component of the pectin backbone found in the primary cell walls of terrestrial plants. Emerging research indicates that oligogalacturonic acids, including this compound, possess a range of biological activities, including antioxidant, anti-cancer, and immunomodulatory properties. The bioactivity of these molecules is often inversely correlated with their degree of polymerization, with shorter oligomers demonstrating enhanced effects.

Key Biological Activities

Antioxidant Activity
Anticancer Activity

Pectic oligosaccharides have been shown to exhibit cytotoxic effects against various cancer cell lines, often with minimal toxicity to normal cells. The proposed mechanisms of action include the induction of apoptosis and the inhibition of cell proliferation. The anticancer activity of OGAs is also size-dependent, with shorter chains showing greater efficacy. Research on mixtures of OGAs has shown significant viability reduction in cancer cells.

Immunomodulatory Effects

The immunomodulatory activity of oligogalacturonic acids is a complex area of study. Evidence suggests that the structure of the OGA, including its degree of polymerization and whether it is saturated or unsaturated, plays a crucial role in its interaction with the immune system. Saturated OGAs have been found to activate Toll-like receptors (TLRs), such as TLR2 and TLR4, initiating a downstream signaling cascade that can lead to the production of cytokines. This suggests a potential role for these molecules as immune response modifiers.

Quantitative Data on Oligogalacturonic Acid (OGA) Fractions

The following tables summarize the available quantitative data for the biological activities of OGA fractions. It is important to note that this data is for mixtures of OGAs and not for purified this compound.

Biological ActivityAssayOGA Fraction (DP Range)ConcentrationResultReference
AntioxidantDPPH Radical ScavengingMixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL74% Radical Scavenging Activity[1]
AntioxidantDPPH Radical ScavengingMixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL69% Radical Scavenging Activity[1]
AnticancerMTT Assay (MCF-7 cells)Mixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL (48h)7% cell survival[1]
AnticancerMTT Assay (MCF-7 cells)Mixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL (48h)9% cell survival[1]
AnticancerFlow Cytometry (MCF-7 cells)Mixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL (48h)100% cell death[1]
AnticancerFlow Cytometry (MCF-7 cells)Mixture of unsaturated mono, di, tri, and penta galacturonic acids40 mg/mL (48h)98% cell death[1]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to determine the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (spectrophotometric grade)

  • Test sample (this compound or OGA fraction)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the test sample in methanol at various concentrations.

  • Reaction: In a 96-well plate, add a specific volume of the sample solution and the DPPH solution to each well. A typical ratio is 1:1 (v/v). Include a blank (methanol only) and a control (methanol with DPPH).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Value: The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, can be determined by plotting the percentage of scavenging activity against the sample concentration.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plate

  • Solubilization solution (e.g., DMSO, or a solution of SDS in HCl)

  • Test compound (this compound or OGA fraction)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.

  • Incubation: Incubate the plate for a specific period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be calculated from a dose-response curve.

Signaling Pathways

Oligogalacturonic acids are known to act as damage-associated molecular patterns (DAMPs) in plants, triggering defense responses. In mammalian systems, their immunomodulatory effects are thought to be mediated, at least in part, through the activation of pattern recognition receptors like Toll-like receptors (TLRs).

TLR-Mediated Signaling Pathway

The binding of saturated oligogalacturonic acids to TLRs (e.g., TLR2 and TLR4) can initiate a signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This, in turn, results in the production of pro-inflammatory cytokines and other immune mediators.

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OGA Oligogalacturonic Acid (Saturated) TLR Toll-like Receptor (e.g., TLR4) OGA->TLR Binds MyD88 MyD88 TLR->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (ERK, JNK, p38) TAK1->MAPK_cascade NFkB_IkB NF-κB-IκB IKK_complex->NFkB_IkB Phosphorylates IκB NFkB NF-κB NFkB_IkB->NFkB Releases Gene_expression Gene Expression (Cytokines, Chemokines) NFkB->Gene_expression Translocates to nucleus AP1 AP-1 MAPK_cascade->AP1 Activates AP1->Gene_expression Translocates to nucleus Bioactivity_Screening_Workflow cluster_production OGA Production & Fractionation cluster_screening Bioactivity Screening Pectin Pectin Source (e.g., Citrus Peel) Hydrolysis Enzymatic or Chemical Hydrolysis Pectin->Hydrolysis OGA_mixture Mixture of Oligogalacturonic Acids Hydrolysis->OGA_mixture Fractionation Chromatographic Fractionation (e.g., SEC, HPAEC) OGA_mixture->Fractionation DP_fractions OGA Fractions (DP2, DP3, DP4, etc.) Fractionation->DP_fractions Antioxidant_assay Antioxidant Assays (DPPH, ABTS) DP_fractions->Antioxidant_assay Anticancer_assay Anticancer Assays (MTT, Apoptosis) DP_fractions->Anticancer_assay Immunomodulatory_assay Immunomodulatory Assays (Cytokine profiling, TLR activation) DP_fractions->Immunomodulatory_assay Data_analysis Data Analysis (IC50 determination) Antioxidant_assay->Data_analysis Anticancer_assay->Data_analysis Immunomodulatory_assay->Data_analysis

References

An In-depth Technical Guide on Tetragalacturonic Acid as a Plant Defense Elicitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetragalacturonic acid, a specific form of oligogalacturonide (OG), is a well-characterized Damage-Associated Molecular Pattern (DAMP) that plays a crucial role in plant innate immunity.[1][2][3] Released from the plant cell wall's pectin (B1162225) matrix during pathogen attack or mechanical damage, these oligosaccharides act as endogenous elicitors, triggering a cascade of defense responses.[1][2][4] This guide provides a comprehensive technical overview of the core mechanisms, signaling pathways, quantitative effects, and experimental protocols associated with this compound-induced plant defense. The information is tailored for researchers and professionals engaged in plant science and the development of novel crop protection strategies.

Core Concepts: Pectin, OGs, and DAMPs

The plant cell wall is the first line of defense against pathogens.[3][4] It is a complex structure primarily composed of cellulose, hemicellulose, and pectin.[5] Pectin, particularly the homogalacturonan (HGA) domain, is a polymer of α-1,4-linked D-galacturonic acid.[1] During infection, pathogens secrete cell wall-degrading enzymes (CWDEs) like polygalacturonases (PGs) to breach this barrier.[2][6] The action of these enzymes releases fragments of HGA known as oligogalacturonides (OGs).[1][6]

OGs, including this compound, function as DAMPs—endogenous molecules that signal cellular damage and activate the plant's innate immune system, a response known as Pattern-Triggered Immunity (PTI).[1][2][6] This recognition of "self" in a damaged context is a fundamental aspect of plant defense.

The Signaling Pathway of this compound

The perception of this compound and other OGs at the cell surface initiates a complex signaling cascade. While Wall-Associated Kinases (WAKs) were long considered the primary receptors for OGs due to their ability to bind pectin, recent genetic evidence suggests they may not be the bona fide OG receptors, or that other redundant receptors exist.[5][7] However, the general pathway following OG perception is well-documented.

Key Downstream Events:

  • Ion Fluxes: One of the earliest responses is a rapid influx of calcium ions (Ca²⁺) into the cytosol.[8] This Ca²⁺ signature acts as a critical second messenger.

  • Reactive Oxygen Species (ROS) Burst: The perception of OGs triggers a rapid, transient production of ROS, such as hydrogen peroxide (H₂O₂), primarily through the activation of plasma membrane-bound NADPH oxidases (also known as Respiratory Burst Oxidase Homologs or RBOHs).[1][2][6]

  • Mitogen-Activated Protein Kinase (MAPK) Cascade: OGs activate a phosphorylation cascade involving MAP kinases (MAPKs).[1][6][8] This cascade amplifies the initial signal and relays it to the nucleus to regulate gene expression.

  • Hormonal Crosstalk: The OG signaling pathway interacts with key defense-related phytohormone pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET).[9]

  • Gene Expression: Ultimately, the signaling cascade leads to the transcriptional reprogramming of the cell, inducing the expression of a wide array of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins, phytoalexin biosynthesis enzymes, and cell wall reinforcement proteins.[1][3]

Tetragalacturonic_Acid_Signaling cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus Pathogen Pathogen Attack (e.g., Fungi, Bacteria) Pectin Pectin (Homogalacturonan) Pathogen->Pectin secretes PGs OG This compound (OG / DAMP) Pectin->OG degradation WAK1 Putative Receptor (e.g., WAK1) OG->WAK1 binds RBOH NADPH Oxidase (RBOH) WAK1->RBOH WAK1->RBOH activates Ca_Channel Ca²⁺ Channel WAK1->Ca_Channel WAK1->Ca_Channel activates MAPK_cascade MAPK Cascade (Phosphorylation) WAK1->MAPK_cascade WAK1->MAPK_cascade initiates ROS ROS Burst (H₂O₂) RBOH->ROS Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion Ca_ion->MAPK_cascade modulates TFs Transcription Factors MAPK_cascade->TFs activates Defense_Genes Defense Gene Expression (PR Proteins, etc.) TFs->Defense_Genes induces

Caption: Simplified signaling pathway for this compound.

Quantitative Data on Elicitor Activity

The effectiveness of oligogalacturonides as defense elicitors is dependent on their degree of polymerization (DP) and concentration. While very short OGs (DP < 9) may have distinct signaling roles, longer chains are often more potent.[6]

ParameterElicitor/ConcentrationPlant SpeciesObserved EffectReference
Phytoalexin Induction Oligogalacturonides (DP not specified)SoybeanAccumulation of phytoalexins in cotyledons.[1]
Proteinase Inhibitor Digalacturonic AcidTomatoED₅₀ ≈ 1.5 µ g/plant for inducing proteinase inhibitors.[10]
Proteinase Inhibitor Trigalacturonic AcidTomatoSpecific activity was approximately half that of digalacturonic acid.[10]
Gene Expression Alginate Oligosaccharides (AOS) 100 µg/mLTobaccoUpregulation of 1,219 genes after 24 hours of treatment.[11]
Pathogen Resistance WAK1 OverexpressionArabidopsis thalianaIncreased resistance to the fungal necrotroph Botrytis cinerea.[12]
Bacterial Growth EFR-WAK1 Chimera ExpressionNicotiana benthamiana30% decrease in living Agrobacterium tumefaciens cells after 24h.[12]

Detailed Experimental Protocols

Reproducing and building upon prior research requires detailed methodologies. Below are outlines for key experiments used to study this compound as a plant defense elicitor.

Preparation of Oligogalacturonides

Oligogalacturonides are typically prepared by the controlled enzymatic or chemical hydrolysis of polygalacturonic acid (PGA).

  • Source Material: Start with commercially available PGA from citrus or other plant sources.

  • Enzymatic Digestion: Incubate PGA with a purified endo-polygalacturonase (PG) in a suitable buffer (e.g., sodium acetate) at an optimal pH and temperature. The duration of the incubation determines the average degree of polymerization (DP) of the resulting OGs.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes).

  • Fractionation (Optional): If specific chain lengths are required, the mixture of OGs can be separated using size-exclusion or ion-exchange chromatography.

  • Quantification: Determine the concentration of the resulting OGs, often by measuring the reducing sugar content.

Measurement of ROS Burst

The luminol-based chemiluminescence assay is a standard method to quantify the oxidative burst.

  • Plant Material Preparation: Excise small leaf discs (e.g., 4 mm diameter) from mature plant leaves, avoiding the midvein.[13]

  • Recovery: Float the leaf discs in a 96-well plate containing sterile water and allow them to recover overnight at room temperature.[13] This minimizes wounding-induced ROS.

  • Assay Solution: Prepare a reaction solution containing luminol (B1675438) and horseradish peroxidase (HRP).

  • Elicitation: Replace the water with the assay solution containing the desired concentration of this compound (and a water-only control).[13]

  • Measurement: Immediately place the plate in a microplate luminometer and measure light emission at regular intervals (e.g., every 2 minutes) for a period of 40-60 minutes to capture the full dynamic burst.[13]

ROS_Burst_Workflow A 1. Prepare Leaf Discs (4mm punch, avoid midvein) B 2. Overnight Recovery (Float in water in 96-well plate) A->B C 3. Prepare Assay Solution (Luminol + HRP) B->C D 4. Elicitation (Replace water with Assay Solution +/- OGs) C->D E 5. Measure Chemiluminescence (Microplate Luminometer, 40-60 min) D->E F 6. Data Analysis (Plot Relative Light Units vs. Time) E->F

Caption: Experimental workflow for ROS burst measurement.

MAPK Activation Assay

Western blotting with phospho-specific antibodies is used to detect the activation of MAP kinases.

  • Plant Treatment: Treat plant seedlings or cell cultures with this compound for specific time points (e.g., 0, 5, 15, 30 minutes). A mock treatment (water) serves as a control.

  • Protein Extraction: Immediately freeze the treated tissue in liquid nitrogen to halt cellular activity. Extract total proteins using a suitable extraction buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each sample using a standard method (e.g., Bradford or BCA assay) to ensure equal loading.

  • SDS-PAGE and Western Blotting: Separate the protein extracts by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.

  • Immunodetection: Probe the membrane with a primary antibody that specifically recognizes the phosphorylated (activated) form of a target MAPK (e.g., anti-pTEpY). Subsequently, probe with a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Visualize the bands on the membrane. An increase in the signal for the phosphorylated MAPK indicates activation of the signaling cascade. A loading control (e.g., an antibody against a housekeeping protein like actin) should be used to confirm equal protein loading.

Gene Expression Analysis by RT-qPCR

Real-time quantitative PCR (RT-qPCR) is used to measure the change in transcript levels of defense-related genes.

  • Plant Treatment and RNA Extraction: Treat plants as described for the MAPK assay. Harvest tissue at various time points (e.g., 0, 1, 3, 6, 24 hours) and immediately extract total RNA using a commercial kit or a standard protocol.[14]

  • RNA Quality Control and DNase Treatment: Assess RNA integrity and concentration. Treat the RNA with DNase to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme.[14]

  • qPCR: Perform the qPCR reaction using the synthesized cDNA, gene-specific primers for the target defense genes (e.g., PR1), and a fluorescent dye (e.g., SYBR Green).[14]

  • Data Analysis: Calculate the relative expression level of the target genes using the ΔΔCT method, normalizing to the expression of a stably expressed reference (housekeeping) gene.[14]

Applications in Drug Development and Crop Protection

Understanding the role of this compound as a defense elicitor opens avenues for developing novel strategies for crop protection.

  • Bio-Pesticides: Formulations containing OGs can be used as "plant activators" or "priming agents."[15][16] When applied to crops, they can induce a state of heightened defense readiness, allowing the plant to respond more quickly and robustly to subsequent pathogen attacks.[16]

  • Synergistic Formulations: OGs can be combined with other elicitors or conventional pesticides to create synergistic effects, potentially reducing the required concentration of more toxic compounds.

  • Breeding and Genetic Engineering: Knowledge of the OG perception and signaling pathway can inform breeding programs aimed at enhancing natural defense responses. Genetic engineering could be used to modify OG receptors or downstream signaling components to create plants with a more sensitive or potent defense system.

Conclusion

This compound is a potent, naturally derived elicitor that activates a conserved set of defense responses in plants. Its role as a DAMP places it at the center of the plant's ability to recognize and respond to threats. For researchers and developers, a thorough understanding of its signaling mechanisms, quantitative effects, and the protocols used to study them is essential for harnessing its potential in creating the next generation of sustainable and effective crop protection solutions.

References

A Technical Guide to the Natural Sources and Production of Tetragalacturonic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tetragalacturonic acid, a molecule of significant interest in plant biology and biochemistry. As this compound is not naturally abundant in its free form, this document focuses on its derivation from natural pectin (B1162225) sources through enzymatic processes. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the sourcing, production, and biological activity of this oligosaccharide.

Natural Precursors of this compound: Pectin

This compound is an oligomer consisting of four α-1,4-linked D-galacturonic acid units. It is a product of the partial enzymatic hydrolysis of polygalacturonic acid, the main structural component of pectin. Pectin is a complex heteropolysaccharide found in the primary cell walls of terrestrial plants, where it contributes to cell adhesion and wall structure. The primary commercial sources of pectin are agricultural byproducts, particularly citrus peels and apple pomace, due to their high pectin content and availability.

The galacturonic acid content of pectin is a critical parameter for its potential to yield this compound. The following table summarizes the typical pectin and galacturonic acid content from these primary sources.

Natural SourcePectin Yield (% dry weight)Galacturonic Acid Content of Pectin (%)
Citrus Peels20 - 4065 - 85
Apple Pomace10 - 2060 - 75
Sugar Beet Pulp10 - 2540 - 60
Sunflower Heads15 - 2555 - 70
Banana Peels15 - 3060 - 70[1]

Enzymatic Production of this compound

The targeted production of this compound from pectin is achieved through controlled enzymatic hydrolysis. The key enzymes in this process are endo-polygalacturonases (EC 3.2.1.15), which randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin. This mode of action contrasts with exo-polygalacturonases, which cleave monomers from the chain ends. The choice of enzyme and reaction conditions is crucial for maximizing the yield of the desired tetramer.

Microbial sources are the primary producers of commercial endo-polygalacturonases. The table below lists several microbial sources and the optimal conditions for their enzymatic activity.

Microbial SourceOptimal pHOptimal Temperature (°C)
Aspergillus niger4.0 - 5.040 - 50
Penicillium rolfsii BM-66.060[2]
Pectobacterium carotovorum5.540[3]
Rhizomucor pusillus5.055[4]
Thalassospira frigidphilosprofundusNot specified20 (cold-active)[5]
Quantitative Yield of Oligogalacturonides

The distribution of oligogalacturonide chain lengths in the final hydrolysate is highly dependent on the specific enzyme, substrate concentration, enzyme-to-substrate ratio, and reaction time. Precise quantitative data for the yield of this compound is not always reported in isolation. However, studies analyzing the product distribution provide valuable insights.

Pectin SourceEnzymeReaction TimeOligogalacturonide Distribution (where specified)
Polygalacturonic AcidEndo-polygalacturonase M22 hoursDigalacturonic acid (18% wt), Trigalacturonic acid (58% wt)
Polygalacturonic AcidPectinase 62L1 hourGalacturonic acid (47% wt)

Note: The yield of this compound is often part of a mixture of oligomers, and its specific percentage can be optimized by adjusting hydrolysis conditions and subsequent purification.

Experimental Protocols

Enzymatic Hydrolysis of Pectin for Oligogalacturonide Production

This protocol provides a general method for the enzymatic production of a mixture of oligogalacturonides, including this compound, from a pectin source.

Materials:

  • Pectin (e.g., from citrus peel)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)

  • Deionized water

  • Heating magnetic stirrer

  • pH meter

  • Incubator or water bath

Procedure:

  • Substrate Preparation:

    • Prepare a 1% (w/v) pectin solution by slowly dissolving pectin powder in sodium acetate buffer with constant stirring.

    • Heat the solution to 50-60°C to aid dissolution and then cool to the optimal reaction temperature for the chosen enzyme (e.g., 40°C).

    • Adjust the pH to the enzyme's optimum (e.g., pH 4.5) using dilute NaOH or HCl as needed.

  • Enzymatic Reaction:

    • Add the endo-polygalacturonase to the pectin solution. The optimal enzyme-to-substrate ratio should be determined empirically but a starting point is typically 1-5 units of enzyme per gram of pectin.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time is a critical parameter for controlling the size of the resulting oligogalacturonides. Shorter times generally yield larger fragments.

  • Reaction Termination:

    • Inactivate the enzyme by heating the reaction mixture to 100°C for 10-15 minutes.

  • Initial Purification:

    • Centrifuge the mixture to remove any insoluble material.

    • The supernatant, containing a mixture of oligogalacturonides, can be concentrated by rotary evaporation if necessary.

Purification of this compound by Anion-Exchange Chromatography

This protocol outlines the separation of this compound from the mixture of oligogalacturonides produced during enzymatic hydrolysis.

Materials:

  • Oligogalacturonide mixture (from the previous protocol)

  • Strong anion-exchange chromatography column (e.g., Source 15Q)[6]

  • Elution buffers:

  • HPLC or FPLC system

  • Fraction collector

Procedure:

  • Sample Preparation:

    • Filter the oligogalacturonide mixture through a 0.22 µm filter.

  • Chromatographic Separation:

    • Equilibrate the anion-exchange column with Buffer A.

    • Load the filtered sample onto the column.

    • Elute the bound oligogalacturonides using a linear or step gradient of Buffer B. Oligomers will elute based on their increasing negative charge (i.e., chain length).

    • Monitor the elution profile at a suitable wavelength (e.g., 210 nm).

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the different peaks in the chromatogram.

    • Analyze the collected fractions for the presence of this compound using techniques such as mass spectrometry or by comparison to a commercially available this compound standard.

  • Desalting:

    • Pool the fractions containing pure this compound and desalt if necessary (e.g., by size-exclusion chromatography or lyophilization if a volatile buffer like ammonium formate was used).

Biological Signaling Pathway of Oligogalacturonides

Oligogalacturonides, including this compound, are recognized as Damage-Associated Molecular Patterns (DAMPs) in plants. They are released upon the degradation of the plant cell wall by microbial enzymes during pathogen attack or due to mechanical wounding. These molecules act as signals to trigger the plant's innate immune response.

The signaling cascade initiated by oligogalacturonides involves their perception by cell surface receptors, leading to a series of downstream events that activate plant defense mechanisms.

OGA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Pathogen_Attack Pathogen Attack / Mecahnical Wounding Pectin Pectin in Plant Cell Wall Pathogen_Attack->Pectin degrades OGAs Oligogalacturonides (DAMPs) Pectin->OGAs releases PRR Pattern Recognition Receptor (PRR) OGAs->PRR binds to ROS_Burst Reactive Oxygen Species (ROS) Burst PRR->ROS_Burst MAPK_Cascade MAPK Cascade Activation PRR->MAPK_Cascade Defense_Genes Defense Gene Expression ROS_Burst->Defense_Genes MAPK_Cascade->Defense_Genes Hormone_Production Hormone Production (e.g., Ethylene) Defense_Genes->Hormone_Production Production_Workflow Pectin_Source Pectin Source (e.g., Citrus Peels) Pectin_Extraction Pectin Extraction Pectin_Source->Pectin_Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis (Endo-polygalacturonase) Pectin_Extraction->Enzymatic_Hydrolysis OGA_Mixture Oligogalacturonide Mixture Enzymatic_Hydrolysis->OGA_Mixture Purification Purification (Anion-Exchange Chromatography) OGA_Mixture->Purification Tetra_GA Purified This compound Purification->Tetra_GA Analysis Analysis (Mass Spectrometry) Tetra_GA->Analysis Bioactivity_Workflow cluster_analysis Analysis of Defense Responses Plant_Cells Plant Cell Culture or Seedlings Treatment Treatment with This compound Plant_Cells->Treatment Incubation Incubation Treatment->Incubation ROS_Measurement ROS Measurement Incubation->ROS_Measurement Gene_Expression Gene Expression Analysis (qRT-PCR) Incubation->Gene_Expression MAPK_Assay MAPK Activity Assay Incubation->MAPK_Assay

References

An In-depth Technical Guide to Tetragalacturonic Acid and Pectin Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic degradation of pectin (B1162225), a complex plant polysaccharide, and the subsequent metabolic pathways of its core component, galacturonic acid, with a focus on tetragalacturonic acid as a key oligomeric intermediate. This document details the enzymatic machinery, biochemical pathways, quantitative data, and key experimental protocols relevant to the study of pectin catabolism.

Introduction to Pectin and its Degradation Products

Pectin is a major structural heteropolysaccharide found in the primary cell walls and middle lamella of plants, where it provides rigidity and contributes to cell adhesion.[1][2] Its complex structure consists mainly of α-1,4-linked D-galacturonic acid residues.[2] This backbone, known as homogalacturonan (HG), can be modified with methyl-esterification at the C-6 carboxyl group and acetyl-esterification at the C-2 or C-3 hydroxyl groups.[3] The complexity of pectin necessitates a diverse array of enzymes, collectively known as pectinases, for its complete degradation.[4][5]

The breakdown of pectin yields a variety of smaller molecules, including monosaccharides like D-galacturonic acid and a range of oligogalacturonides (OGAs). Among these, This compound (CAS 24008-75-1), a polymer of four galacturonic acid units, is a significant product of polygalacturonic acid degradation and serves as a substrate for various pectinolytic enzymes.[6][7][8] These OGAs are not merely metabolic intermediates but can also act as signaling molecules in plants, triggering defense responses.[3]

The Enzymatic Machinery of Pectin Degradation

The enzymatic breakdown of pectin is a multi-step process involving several classes of pectinolytic enzymes that act in concert. These enzymes are broadly classified based on their mode of action.[5]

  • Pectin Esterases (EC 3.1.1.-): These enzymes catalyze the de-esterification of the pectin backbone.

    • Pectin Methylesterase (PME) (EC 3.1.1.11): Removes methyl groups from the galacturonan backbone, producing pectic acid (polygalacturonic acid) and methanol. This action is often a prerequisite for the activity of depolymerizing enzymes.[1][3]

    • Pectin Acetylesterase (PAE) (EC 3.1.1.6): Hydrolyzes acetyl ester linkages, resulting in pectic acid and acetate (B1210297).[9]

  • Depolymerizing Enzymes: These enzymes cleave the α-1,4-glycosidic bonds of the galacturonan backbone.

    • Hydrolases (Polygalacturonases, PGs) (EC 3.2.1.15, 3.2.1.67): These enzymes catalyze the hydrolytic cleavage of the glycosidic bonds.

      • Endo-PGs act randomly along the chain, rapidly reducing the polymer's viscosity.

      • Exo-PGs act from the non-reducing end, releasing mono- or di-galacturonic acid.[1][4]

    • Lyases (Pectate Lyases, PELs, or Pectin Lyases, PNLs) (EC 4.2.2.-): These enzymes cleave the glycosidic bonds via a β-elimination mechanism, resulting in the formation of an unsaturated double bond between C4 and C5 of the newly formed non-reducing end.[1][9] Pectate lyases act on de-esterified pectin (pectic acid), while pectin lyases prefer a methylated substrate.[9]

Visualizing the Initial Enzymatic Attack on Pectin

The coordinated action of these primary enzymes is crucial for the efficient breakdown of the complex pectin structure into smaller, manageable oligomers.

Pectin_Degradation_Overview Pectin Pectin (Methyl-esterified) PecticAcid Pectic Acid (Polygalacturonic Acid) Pectin->PecticAcid  Pectin Methylesterase (PME) UnsatOligos Unsaturated Oligogalacturonides Pectin->UnsatOligos  Pectin Lyase (PNL) Methanol Methanol Pectin->Methanol Oligos Saturated Oligogalacturonides (e.g., this compound) PecticAcid->Oligos  Polygalacturonase (PG) PecticAcid->UnsatOligos  Pectate Lyase (PEL)

Overview of the primary enzymatic degradation of pectin.

Biochemical Pathways of Pectin Catabolism in Bacteria

In pectinolytic bacteria, the degradation products from extracellular enzymatic activity are transported into the cell for further catabolism. A well-studied model exists for bacteria in the Enterobacteriaceae family.[10][11]

  • Transport: Oligogalacturonides diffuse through porins into the periplasm, where they are further broken down into mono-, di-, and trisaccharides. These smaller molecules are then transported into the cytoplasm via specialized transporters, such as the ATP-binding cassette (ABC) transporter TogMNAB.[10][11]

  • Intracellular Catabolism: Inside the cytoplasm, two parallel pathways catabolize saturated and unsaturated monosaccharides:

    • Saturated Pathway: Monogalacturonate (GalA) is converted by the enzymes UxaC, UxaB, and UxaA into 2-keto-3-deoxygluconate (B102576) (KDG).[10]

    • Unsaturated Pathway: The unsaturated monosaccharide, 4-deoxy-L-threo-5-hexosulose-uronate (DKI), the product of lyase activity, is converted by KduI and KduD into KDG.[10]

  • Convergence and Entry into Central Metabolism: Both pathways converge on KDG. KDG is then phosphorylated by KdgK to form KDG-6-phosphate, which is subsequently cleaved by KdgA into pyruvate (B1213749) and 3-phosphoglyceraldehyde, two key intermediates of central metabolism.[1][10]

  • Regulation: The entire process is tightly regulated. The expression of most genes involved in pectin utilization is controlled by the transcriptional repressor KdgR, which is allosterically inactivated by the inducer molecule, KDG.[10][11]

Visualizing the Bacterial Pectin Catabolic Pathway

The following diagram illustrates the transport and intracellular breakdown of pectin-derived oligosaccharides in a typical pectinolytic bacterium.

Bacterial_Pectin_Catabolism cluster_extracellular Extracellular/Periplasmic Space cluster_cytoplasm Cytoplasm Oligos Oligogalacturonides GalA Galacturonic Acid (GalA) Oligos->GalA Exo-PG DKI Unsaturated Monomer (DKI) Oligos->DKI Oligogalacturonate Lyase GalA_in GalA GalA->GalA_in Transport DKI_in DKI DKI->DKI_in Transport UxaC UxaC GalA_in->UxaC KduI KduI DKI_in->KduI UxaB UxaB UxaC->UxaB UxaA UxaA UxaB->UxaA KDG 2-Keto-3-deoxygluconate (KDG) UxaA->KDG KduD KduD KduI->KduD KduD->KDG KDG6P KDG-6-Phosphate KDG->KDG6P KdgK Metabolites Pyruvate + 3-Phosphoglyceraldehyde KDG6P->Metabolites KdgA

Intracellular catabolic pathways for pectin degradation products in bacteria.

Quantitative Data on Pectinolytic Enzymes

The efficiency of pectin degradation is highly dependent on the biochemical properties of the involved enzymes. The following tables summarize key quantitative data for representative pectinolytic enzymes from various microbial sources.

Table 1: Biochemical Properties of Selected Pectinolytic Enzymes

EnzymeSource OrganismFamilyOptimal pHOptimal Temp. (°C)Specific Activity (U/mg)SubstrateReference
PW-pGH28-3MetagenomeGH288.04013.5 ± 1.1Polygalacturonic Acid[12]
PelNPaenibacillus sp. 0602PL19.8652,060Polygalacturonic Acid[13]
PtPMEPopulus trichocarpaCE88.030Not specifiedCitrus Pectin (>60% DE)[14]
Recombinant Pectinase (B1165727)Soil MetagenomeGH287.070Not specifiedPolygalacturonic Acid[15]

Note: U (Unit) definitions vary between studies but generally refer to the amount of enzyme releasing 1 µmol of product per minute under specified assay conditions.[16][17]

Table 2: Gene Expression Analysis of Pectin Degradation Genes in Rhizoctonia solani

Gene IDPutative FunctionFold Induction (18h)Fold Induction (24h)Reference
AG1IA_01129Pectin degrading enzyme86158[18]
AG1IA_09356Pectin degrading enzyme27622187[18]
AG1IA_06618Pectin degrading enzymeNot significant30[18]
AG1IA_09286Pectin degrading enzymeNot significant412[18]
AG1IA_03046Pectin degrading enzymeNot significant707[18]
AG1IA_10120Pectin degrading enzymeNot significant254[18]

Note: Data represents gene expression fold changes during rice sheath infection compared to a control condition.[18]

Experimental Protocols

The study of pectin degradation relies on a variety of robust experimental techniques. This section provides detailed methodologies for key assays.

Protocol 1: Pectinase Activity Assay using Dinitrosalicylic Acid (DNS)

This method quantifies the release of reducing sugars from pectin hydrolysis.[15][16]

Principle: The DNS reagent reacts with the aldehyde group of reducing sugars in an alkaline solution at high temperatures to form 3-amino-5-nitrosalicylic acid, a colored compound that absorbs light at 540 nm.

Reagents:

  • Substrate: 0.5% (w/v) Polygalacturonic Acid (PGA) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

  • DNS Reagent: Dissolve 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20mL of 2N NaOH in 100mL of distilled water.

  • Standard: D-galacturonic acid solution (e.g., 0.01 to 0.1 mg/mL).

Procedure:

  • Prepare a standard curve using known concentrations of D-galacturonic acid.

  • Add an appropriate volume of enzyme solution (e.g., 20 µL cell-free supernatant) to 1 mL of the pre-warmed substrate solution.[16]

  • Incubate the reaction mixture at the optimal temperature (e.g., 40°C) for a defined period (e.g., 30 min).[16]

  • Stop the reaction by adding 1 mL of DNS reagent.

  • Boil the mixture for 5-10 minutes for color development.

  • Cool the tubes to room temperature and measure the absorbance at 540 nm against a blank (prepared with heat-inactivated enzyme or without substrate).

  • Calculate the amount of reducing sugar released using the standard curve. One unit (U) of activity is typically defined as the amount of enzyme that generates 1 µmol of galacturonic acid per minute under the assay conditions.[16]

Protocol 2: Analysis of Degradation Products by Chromatography

Chromatographic methods are essential for separating and identifying the specific oligomers produced during pectin degradation.

Method A: Thin-Layer Chromatography (TLC) [19]

  • Stationary Phase: Silica gel plate.

  • Mobile Phase: A solvent system such as ethyl acetate/acetic acid/water or butanol/acetic acid/water in various ratios.

  • Procedure: Spot the reaction mixture at different time points onto the TLC plate alongside standards (e.g., galacturonic acid, di-, tri-, this compound). Develop the chromatogram, dry the plate, and visualize the spots by spraying with a reagent (e.g., naphthoresorcinol-sulfuric acid) followed by heating. This allows for a qualitative assessment of the degradation products over time.[19]

Method B: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) [20]

  • Principle: At high pH, the hydroxyl groups of carbohydrates are partially ionized, allowing them to be separated on an anion-exchange column. PAD provides sensitive and direct detection without derivatization.

  • Column: A high-pH anion-exchange column (e.g., Dionex CarboPac series).

  • Elution: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used to elute the charged oligosaccharides.

  • Analysis: This technique provides high-resolution separation and quantification of neutral sugars and oligogalacturonides, making it ideal for detailed product profiling.[20]

Protocol 3: Workflow for Cloning and Expression of a Pectinolytic Enzyme

Discovering and characterizing novel pectinases often involves a molecular biology workflow.[13][15]

Workflow:

  • Source DNA Isolation: Isolate genomic DNA from a pectinolytic microorganism or metagenomic DNA from an environmental sample (e.g., soil).[15]

  • Gene Amplification: Use degenerate primers based on conserved sequences of known pectinase families or specific primers if the sequence is known to amplify the target gene via PCR.[13]

  • Cloning: Ligate the purified PCR product into an appropriate expression vector (e.g., pET or pQE series) containing a selectable marker and an inducible promoter.

  • Transformation: Transform the recombinant plasmid into a suitable expression host, typically E. coli strains like BL21(DE3).

  • Expression: Grow the transformed cells and induce protein expression with an inducer like IPTG.

  • Purification: Lyse the cells and purify the recombinant enzyme, often using affinity chromatography if the protein has an affinity tag (e.g., 6x-His tag).

  • Characterization: Perform activity assays (Protocol 1) and biochemical characterization to determine the enzyme's optimal pH, temperature, substrate specificity, and kinetic parameters.

Visualizing the Enzyme Cloning and Characterization Workflow

Cloning_Workflow DNA_Source DNA Source (Genomic or Metagenomic) PCR Gene Amplification (PCR) DNA_Source->PCR Cloning Ligation into Expression Vector PCR->Cloning Transformation Transformation into E. coli Host Cloning->Transformation Expression Induction of Protein Expression Transformation->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Characterization Biochemical Characterization Purification->Characterization Assays Activity Assays, pH/Temp Optima, Substrate Specificity Characterization->Assays

Standard workflow for cloning and characterizing a novel pectinolytic enzyme.

References

The Dawn of a New Bioactive Frontier: A Technical Guide to the Discovery and History of Pectic Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and scientific underpinnings of pectic oligosaccharides (POS). Intended for researchers, scientists, and drug development professionals, this document details the journey from the initial studies of pectin (B1162225) to the elucidation of the bioactive properties of its smaller fragments. It covers extraction and preparation methodologies, quantitative data on their biological activities, and the intricate signaling pathways they modulate.

A Historical Perspective: From Pectin to Pectic Oligosaccharides

The story of pectic oligosaccharides is intrinsically linked to the history of pectin, a complex polysaccharide first isolated and described by Henri Braconnot in 1825.[1][2] For over a century, research on pectin primarily focused on its gelling and stabilizing properties, which were crucial for the food industry.[1][3][4] Early studies by scientists like Fremy in 1840 recognized pectin's role in fruit ripening and firmness, further solidifying its importance in food science.[4] The basic chemical formula of pectin as a polymer of galacturonic acid was established in the 1930s by Schneider and Bock.[5]

The transition from studying the macromolecule pectin to its smaller fragments, the pectic oligosaccharides, marked a significant shift in scientific inquiry. This evolution was driven by a growing interest in the biological activities of complex carbohydrates and the development of enzymatic and analytical techniques that allowed for the controlled degradation of pectin and the characterization of the resulting oligosaccharides.[6][7][8] While early observations noted the effects of pectin on human health, such as a slight reduction in LDL cholesterol, the specific contributions of its smaller, more bioavailable fragments were not yet understood.[2] The realization that these pectic fragments could act as signaling molecules in plants, involved in defense mechanisms and growth regulation, spurred further investigation into their potential effects in other biological systems.[9] This led to the emergence of pectic oligosaccharides as a new class of prebiotics and bioactive compounds with a wide range of potential therapeutic applications.[10]

Production and Preparation of Pectic Oligosaccharides

The generation of pectic oligosaccharides from their parent pectin polymers can be achieved through various methods, each yielding products with distinct structural characteristics and, consequently, different biological activities. The primary methods include enzymatic hydrolysis, chemical hydrolysis, and physical degradation.[11]

Enzymatic Hydrolysis

Enzymatic hydrolysis is the most widely used and preferred method for the production of POS due to its high specificity and mild reaction conditions, which minimize the generation of undesirable byproducts.[5] This method employs a variety of pectinolytic enzymes, including:

  • Polygalacturonases (PGs): These enzymes hydrolyze the α-1,4-glycosidic bonds between galacturonic acid residues in the homogalacturonan backbone.

  • Pectin Lyases (PLs): These enzymes cleave the same bond but through a β-elimination reaction.

  • Pectin Methylesterases (PMEs): These enzymes remove methyl ester groups from the galacturonic acid residues, influencing the action of other pectinases and the properties of the resulting POS.

  • Rhamnogalacturonan Hydrolases and Lyases: These enzymes target the rhamnogalacturonan I backbone.

  • Arabinanases and Galactanases: These enzymes cleave the neutral sugar side chains.

The choice of enzyme, its concentration, and the reaction conditions (pH, temperature, and time) significantly influence the degree of polymerization (DP), monosaccharide composition, and overall structure of the resulting POS.[5]

Chemical Hydrolysis

Acid hydrolysis is a common chemical method for POS production. It involves treating pectin with dilute acids at elevated temperatures. This method is effective in depolymerizing pectin but is less specific than enzymatic hydrolysis and can lead to the degradation of neutral sugar side chains and the formation of unwanted byproducts.

Physical Methods

Physical methods for pectin degradation include ultrasonication, high-pressure homogenization, and microwave-assisted extraction. These techniques primarily work by creating intense physical forces that break the glycosidic bonds in the pectin polymer. They are often used in combination with enzymatic or chemical methods to enhance the efficiency of POS production.

Quantitative Data on Pectic Oligosaccharides

The structural characteristics and biological activities of pectic oligosaccharides vary significantly depending on their source and the method of preparation. The following tables summarize key quantitative data from various studies.

Raw MaterialProduction MethodKey ParametersYield of POSDegree of Polymerization (DP)Reference
Citrus PeelEnzymatic Hydrolysis (Pectinex Ultra AFP)1:25 solid-to-solvent ratio, pH 4.5, 45°C, 1.5 h61%3-8[1][12]
Apple PomaceMild Acid followed by Enzymatic Hydrolysis (Rohapect MaPlusT)-Higher than pure enzymatic2-10[2][4]
Apple PomacePure Enzymatic Hydrolysis (Cellulase and Rohapect MaPlusT)-1.8-fold lower than combined method7-10 (1.7-fold higher concentration)[2][4]
Lemon PeelsEnzymatic Hydrolysis7.5 h hydrolysis13.1 g/100 g dry peel-[13]
Lemon PeelsEnzymatic Hydrolysis24 h hydrolysis10.8 g/100 g dry peel-[13]
Orange Peel WasteEnzymatic Hydrolysis (Viscozyme L and Celluclast 1.5L)Optimized conditions13 kg oligogalacturonides / 100 kg EHS-
Finger Citron PomacePectinase-based and ultrasonic-assisted0.25 mg/mL pectinase, 50 mg/mL pectin, 45°C, pH 4.5, 2 h64.5% conversion rate-[14]
Grapefruit ResidueSodium Oxalate-Assisted Pressurized CO2 Extraction90°C, 180 min, 30 mM sodium oxalate42.7% pectin yield-[15]
Biological ActivityPOS SourceCell Line/ModelKey FindingsIC50/Effective ConcentrationReference
AnticancerMandarin Peel ExtractHL60 (Human Leukemia)Moderate cytotoxic activityIC50 = 77.8 µg/mL[16]
AnticancerCitrus Peel Essential OilsU87 (Glioblastoma)Significant reduction in cell viabilityIC50 values ranging from 81.02 to 89.67 µg/mL[17][18]
Anti-inflammatoryPectin Enzyme-Treated PectinLPS-induced RAW 264.7 macrophages20% reduction in nitrite (B80452) secretion-[19]
Anti-inflammatoryFucoidan Extracts (for comparison)LPS-induced THP-1 monocytesSignificant inhibition of TNF-α production30-90% inhibition at 10-200 µg/mL[20]
Anti-inflammatoryDiamine-PEGylated Oleanolic Acid Derivative (for comparison)LPS-induced RAW 264.7 macrophagesSignificant decrease in TNF-α and IL-1β29-96% reduction at ½ and ¾ IC50[21]
Prebiotic EffectPOS SourceIn Vitro/In Vivo ModelKey Quantitative Changes in Gut MicrobiotaReference
PrebioticApple Pomace POSIn vitro fermentation with human fecal microbiotaIncreased populations of Bifidobacterium and Lactobacillus[3]
PrebioticLemon Peel and Sugar Beet Pulp POSIn vitro fermentationJoint populations of bifidobacteria and lactobacilli increased from 19% to 29-34%[3]
PrebioticApple Pomace POSIn vitro fermentation with human fecal microbiota from different age groupsChild-derived microbiota showed a more favorable pattern of SCFA and lactic acid levels[3]

Key Experimental Protocols

This section provides detailed methodologies for the enzymatic production, purification, and characterization of pectic oligosaccharides.

Enzymatic Production of Pectic Oligosaccharides from Citrus Peel Pectin

Objective: To produce pectic oligosaccharides from citrus peel pectin using enzymatic hydrolysis.

Materials:

  • Citrus peel pectin (high methoxylation, >70%)

  • Pectinex Ultra AFP (enzyme)

  • Sodium hydroxide (B78521) (NaOH) solution (1 N)

  • Distilled water

  • Orbital shaker

  • Water bath

  • pH meter

  • Centrifuge

Procedure:

  • Dissolve 2 g of citrus peel pectin in distilled water at a solid-to-solvent ratio of 1:25 (w/v) in a 250 mL Erlenmeyer flask.

  • Adjust the pH of the mixture to 4.5 using 1 N NaOH solution.

  • Gently stir the mixture on an orbital shaker for 30 minutes to ensure complete dissolution and equilibration.

  • Add Pectinex Ultra AFP to the mixture at a concentration of 12.5 µL per gram of pectin.

  • Incubate the reaction mixture in a water bath at 45°C for 1.5 hours with continuous gentle agitation.

  • To terminate the enzymatic reaction, heat the mixture at 95°C for 10 minutes.

  • Cool the mixture to room temperature and centrifuge at 5000 x g for 15 minutes to pellet any insoluble material.

  • Collect the supernatant containing the pectic oligosaccharides for further purification and analysis.[1]

Purification of Pectic Oligosaccharides by Anion-Exchange Chromatography

Objective: To separate and purify pectic oligosaccharides based on their charge.

Materials:

  • Crude pectic oligosaccharide solution (from enzymatic hydrolysis)

  • Anion-exchange chromatography column (e.g., DEAE-Sepharose)

  • Sodium chloride (NaCl) solutions of varying concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.5 M in a suitable buffer)

  • Buffer solution (e.g., 20 mM Tris-HCl, pH 8.0)

  • Fraction collector

  • UV-Vis spectrophotometer or phenol-sulfuric acid assay for carbohydrate detection

Procedure:

  • Equilibrate the anion-exchange column with the starting buffer (20 mM Tris-HCl, pH 8.0) until the pH and conductivity of the eluate are stable.

  • Load the crude pectic oligosaccharide solution onto the column.

  • Wash the column with the starting buffer to remove any unbound neutral or weakly charged molecules.

  • Elute the bound pectic oligosaccharides using a stepwise or linear gradient of NaCl in the starting buffer. For a stepwise gradient, sequentially apply buffers with increasing NaCl concentrations (e.g., 0.1 M, 0.2 M, 0.3 M, 0.5 M).

  • Collect fractions of the eluate using a fraction collector.

  • Monitor the carbohydrate content of each fraction using a UV-Vis spectrophotometer at a suitable wavelength (e.g., 490 nm for the phenol-sulfuric acid assay).

  • Pool the fractions containing the desired pectic oligosaccharides based on the elution profile.

  • Desalt the pooled fractions using dialysis or a desalting column.

Characterization of Pectic Oligosaccharides by UPLC-Q-TOF-MS/MS

Objective: To determine the molecular weight and structural characteristics of purified pectic oligosaccharides.

Materials:

  • Purified pectic oligosaccharide sample

  • UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source

  • Acetonitrile (ACN)

  • Formic acid

  • Water (LC-MS grade)

Procedure:

  • Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Set up the UPLC system with a suitable column for oligosaccharide separation (e.g., a HILIC column).

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the purified pectic oligosaccharide sample.

  • Run a gradient elution program to separate the oligosaccharides. A typical gradient might start with a high percentage of Mobile Phase B, gradually decreasing to elute the more polar oligosaccharides.

  • The eluent from the UPLC is introduced into the ESI source of the Q-TOF mass spectrometer.

  • Operate the mass spectrometer in negative ion mode, as pectic oligosaccharides are acidic.

  • Acquire full scan MS data to determine the molecular weights of the eluted oligosaccharides.

  • Perform tandem MS (MS/MS) experiments on the major ions to obtain fragmentation patterns. The fragmentation data provides information on the sequence of monosaccharides and the glycosidic linkages.

  • Analyze the MS and MS/MS data using appropriate software to identify the different pectic oligosaccharide structures present in the sample.

Signaling Pathways Modulated by Pectic Oligosaccharides

Pectic oligosaccharides exert their diverse biological effects by interacting with and modulating various cellular signaling pathways. These interactions are often dependent on the specific structure of the POS, including their degree of polymerization, monosaccharide composition, and the presence of side chains.

Anti-inflammatory and Immunomodulatory Effects

Pectic oligosaccharides have demonstrated significant anti-inflammatory and immunomodulatory properties. They can influence the production of cytokines, key signaling molecules in the immune system. For instance, certain POS have been shown to decrease the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, while promoting the secretion of the anti-inflammatory cytokine IL-10.[6] These effects are often mediated through the modulation of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

anti_inflammatory_signaling POS Pectic Oligosaccharides TLR Toll-like Receptors (e.g., TLR2/4) POS->TLR Binds to MyD88 MyD88 TLR->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex Activates NFkB_Inhibitor IκBα IKK_complex->NFkB_Inhibitor Phosphorylates NFkB NF-κB NFkB_Inhibitor->NFkB Degrades, releasing Nucleus Nucleus NFkB->Nucleus Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Pro_inflammatory_Genes Induces Transcription

POS modulation of the NF-κB signaling pathway.

Anticancer Activity

The anticancer properties of pectic oligosaccharides are multifaceted and involve the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of angiogenesis. Studies have shown that POS can induce apoptosis in various cancer cell lines. This is often achieved through the activation of caspase cascades, key executioners of apoptosis.

apoptosis_signaling POS Pectic Oligosaccharides Cell_Surface_Receptor Cell Surface Receptor POS->Cell_Surface_Receptor Signal_Transduction Signal Transduction Cascade Cell_Surface_Receptor->Signal_Transduction Bax Bax (Pro-apoptotic) Signal_Transduction->Bax Activates Bcl2 Bcl-2 (Anti-apoptotic) Signal_Transduction->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

POS-induced apoptosis signaling pathway.

Prebiotic Effects and Gut Health

Pectic oligosaccharides are considered emerging prebiotics due to their ability to selectively promote the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the growth of pathogenic bacteria.[10][17] The fermentation of POS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. These SCFAs have numerous health benefits, including providing energy for colonocytes, maintaining the integrity of the gut barrier, and exerting anti-inflammatory effects.

experimental_workflow Pectin_Source Pectin-rich Biomass (e.g., Citrus Peel) Extraction Extraction of Pectin Pectin_Source->Extraction Pectin Pectin Extraction->Pectin Hydrolysis Enzymatic Hydrolysis Pectin->Hydrolysis Crude_POS Crude Pectic Oligosaccharides Hydrolysis->Crude_POS Purification Purification (e.g., Chromatography) Crude_POS->Purification Purified_POS Purified Pectic Oligosaccharides Purification->Purified_POS Characterization Structural Characterization (e.g., UPLC-MS/MS) Purified_POS->Characterization Bioactivity_Assays Biological Activity Assays (e.g., In Vitro Cell Culture) Purified_POS->Bioactivity_Assays Data_Analysis Data Analysis Characterization->Data_Analysis Bioactivity_Assays->Data_Analysis

General experimental workflow for POS research.

Conclusion and Future Directions

The discovery and ongoing research into pectic oligosaccharides have unveiled a new class of bioactive molecules with significant potential in the fields of nutrition, medicine, and drug development. Their diverse biological activities, including prebiotic, anti-inflammatory, and anticancer effects, are intricately linked to their structural characteristics. The ability to produce tailored POS with specific structures through controlled enzymatic hydrolysis opens up exciting avenues for the development of novel functional foods and therapeutics.

Future research should focus on further elucidating the structure-function relationships of POS, identifying the specific molecular targets of different POS structures, and conducting more extensive preclinical and clinical trials to validate their therapeutic efficacy and safety. The continued exploration of this fascinating class of oligosaccharides holds great promise for improving human health and well-being.

References

The Role of Tetragalacturonic Acid in Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fruit ripening is a complex and highly regulated process involving a cascade of biochemical and physiological changes. Central to this is the disassembly of the plant cell wall, a process that contributes to fruit softening. Pectin (B1162225), a major component of the cell wall, is degraded by various enzymes, leading to the release of pectic fragments known as oligogalacturonides (OGs). Among these, tetragalacturonic acid, a small oligomer of four α-1,4-linked galacturonic acid residues, has emerged as a significant signaling molecule. This technical guide provides an in-depth analysis of the function of this compound and related OGs in fruit ripening. It details their role in modulating ethylene (B1197577) biosynthesis, influencing fruit firmness, and activating complex signaling pathways. This document summarizes key quantitative data, provides detailed experimental protocols for studying these phenomena, and visualizes the intricate signaling networks involved.

Introduction: The Cell Wall as a Source of Ripening Signals

The ripening of fleshy fruits is a genetically programmed process that leads to changes in color, texture, aroma, and flavor, making them attractive for seed dispersal. A key event in this process is the modification of the primary cell wall, which leads to fruit softening.[1] The primary cell wall is a dynamic structure primarily composed of cellulose, hemicellulose, and pectin.[1] Pectin forms a complex matrix that determines cell wall porosity and adhesion between cells.[2]

During ripening, a suite of cell wall-modifying enzymes, including polygalacturonase (PG), pectin methylesterase (PME), and pectate lyase (PL), become active.[3][4] These enzymes remodel the pectin network, leading to its solubilization and depolymerization.[5][6] This enzymatic activity releases small pectic fragments, known as oligogalacturonides (OGs), into the apoplast. These OGs, including this compound, are not merely byproducts of degradation but function as damage-associated molecular patterns (DAMPs) that actively participate in the regulation of fruit ripening.[7][8]

This compound as a Signaling Molecule

Oligogalacturonides, with a degree of polymerization (DP) between 2 and 20, have been shown to elicit a range of physiological responses in plants. OGs with a DP of 4-6 have been noted for their ability to induce ethylene production. While much of the research has focused on mixtures of OGs, the principles of their action are applicable to specific oligomers like this compound.

Induction of Ethylene Biosynthesis

Ethylene is a key phytohormone that coordinates the ripening of climacteric fruits such as tomatoes, bananas, and melons.[9] Exogenous application of OGs has been demonstrated to induce ethylene production in various fruit tissues. This induction occurs through the upregulation of key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO).

The proposed mechanism involves OGs acting as elicitors that are perceived by cell surface receptors, triggering a signaling cascade that leads to the transcriptional activation of ACS and ACO genes. This results in an increased conversion of S-adenosyl-L-methionine (SAM) to ACC and subsequently to ethylene.

Impact on Fruit Firmness

The degradation of pectin is a primary contributor to the loss of fruit firmness during ripening.[1] While the direct action of pectinases is responsible for this breakdown, OGs can indirectly influence firmness by modulating the expression and activity of cell wall-degrading enzymes. However, some studies have shown that OGs can also restrain fruit softening. For instance, treatment of tomato fruit with OGs produced by fungal polygalacturonase delayed softening, maintaining a firmness of 8.37 ± 0.45 N at 13 days of storage, a level comparable to control fruits at day 5.[10][11] This seemingly contradictory effect highlights the complexity of OG signaling, which may vary depending on the specific OG, its concentration, the fruit species, and the ripening stage.

Quantitative Data on the Effects of Oligogalacturonides

The following tables summarize quantitative data from various studies on the effects of OGs on key fruit ripening parameters.

Table 1: Effect of Oligogalacturonides on Fruit Firmness

Fruit SpeciesOG TreatmentMeasurement ParameterResultCitation(s)
Tomato (Solanum lycopersicum)Fungal PG-generated OGsFruit Firmness (N)Maintained at 8.37 ± 0.45 N after 13 days, similar to control at 5 days.[10][11]
Banana (Musa acuminata)Ethylene-induced ripeningFruit Firmness (N)Penetration force decreased from 12N to 2N within three days in ethylene-treated fruit, indicating softening. OG release is a downstream effect.[12]

Table 2: Effect of Oligogalacturonides on Ethylene Biosynthesis and Related Gene Expression

Fruit SpeciesOG TreatmentMeasurement ParameterFold Change/ResultCitation(s)
Tomato (Solanum lycopersicum)D-galacturonic acid (100 mg/L)Ethylene ProductionPromoted ethylene production in immature fruit.[8][13]
Tomato (Solanum lycopersicum)D-galacturonic acid (100 mg/L)LeETR4 and LeERF2 ExpressionPromoted expression of ethylene receptor and response factor genes.[8][13]
Peach (Prunus persica)Methyl Jasmonate (0.40 mM)PpACO1 ExpressionDown-regulated.[14]
Melon (Cucumis melo)Wounding/EthyleneME-ACS1 and CM-ACO1 ExpressionInduced by both wounding (which releases OGs) and ethylene.[15]

Signaling Pathways Activated by this compound

The perception of this compound and other OGs at the cell surface initiates a complex network of intracellular signaling pathways. These pathways involve the interplay of mitogen-activated protein kinases (MAPKs), calcium signaling, and other phytohormones like jasmonic acid.

MAPK Signaling Cascade

MAPK cascades are conserved signaling modules in eukaryotes that transduce extracellular stimuli into intracellular responses.[16] In plants, MAPK cascades are involved in responses to various stresses and developmental cues, including those triggered by DAMPs like OGs. The general architecture of a MAPK cascade is a three-tiered system of kinases: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MKK), and a MAP Kinase (MPK).[17][18] Upon OG perception, a specific MAPKKK is activated, which then phosphorylates and activates a downstream MKK. The activated MKK, in turn, phosphorylates and activates an MPK, which can then phosphorylate various target proteins, including transcription factors, to regulate gene expression.[16]

MAPK_Cascade OG This compound (OG) Receptor Cell Surface Receptor OG->Receptor Binding MAPKKK MAPKKK Receptor->MAPKKK Activation MKK MKK MAPKKK->MKK Phosphorylation MPK MPK MKK->MPK Phosphorylation TF Transcription Factors MPK->TF Phosphorylation Gene_Expression Ripening-Related Gene Expression (e.g., ACS, ACO) TF->Gene_Expression Regulation

Figure 1: Generalized MAPK signaling cascade initiated by this compound.
Calcium Signaling

Calcium ions (Ca²⁺) are ubiquitous second messengers in plant signaling.[7][19] The perception of OGs can trigger a rapid and transient influx of Ca²⁺ into the cytosol. This "calcium signature" is decoded by a suite of calcium-binding proteins, including calmodulins (CaMs), calmodulin-like proteins (CMLs), and calcium-dependent protein kinases (CDPKs).[7][19][20] These calcium sensors, upon binding to Ca²⁺, undergo conformational changes that allow them to interact with and modulate the activity of downstream target proteins, including other kinases and transcription factors, ultimately leading to a cellular response.[20]

Calcium_Signaling OG This compound (OG) Receptor Cell Surface Receptor OG->Receptor Ca_channel Ca²⁺ Channel Receptor->Ca_channel Opens Ca_influx Ca_channel->Ca_influx CaM_CML Calmodulin (CaM) / Calmodulin-Like (CML) Ca_influx->CaM_CML Binding CDPK Calcium-Dependent Protein Kinase (CDPK) Ca_influx->CDPK Binding Targets Downstream Targets CaM_CML->Targets Activation CDPK->Targets Phosphorylation Response Cellular Response (e.g., Gene Expression) Targets->Response

Figure 2: Calcium signaling pathway triggered by this compound.
Crosstalk with Jasmonic Acid

Jasmonic acid (JA) is another phytohormone involved in various aspects of plant development and stress responses, including fruit ripening.[10][21] There is significant crosstalk between OG-induced signaling and the JA pathway. OGs can induce the expression of key JA biosynthesis genes, such as Allene Oxide Synthase (AOS) and 12-oxophytodienoate reductase (OPR).[14][19] The resulting increase in JA levels can then act synergistically with ethylene to promote ripening-related processes. For instance, the JA-activated transcription factor MYC2 can directly promote the transcription of ACS and ACO genes.[10]

Hormone_Crosstalk cluster_OG OG Signaling cluster_JA Jasmonic Acid Pathway cluster_Ethylene Ethylene Pathway OG This compound OG_Signal OG Signaling Cascade OG->OG_Signal JA_biosynthesis JA Biosynthesis Genes (AOS, OPR) OG_Signal->JA_biosynthesis Induces JA Jasmonic Acid JA_biosynthesis->JA MYC2 MYC2 JA->MYC2 Activation ACS_ACO ACS/ACO Genes MYC2->ACS_ACO Promotes Transcription Ethylene Ethylene ACS_ACO->Ethylene Ethylene->OG_Signal Feedback Loop

Figure 3: Crosstalk between OG, Jasmonic Acid, and Ethylene signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the function of this compound in fruit ripening.

Extraction and Quantification of Oligogalacturonides

Objective: To extract and quantify OGs from fruit tissue.

Methodology: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a sensitive method for the separation and quantification of OGs.

  • Sample Preparation:

    • Freeze-dry fruit tissue and grind to a fine powder.

    • Extract alcohol-insoluble solids (AIS) by sequential washing with 70% ethanol (B145695) to remove soluble sugars.

    • Dry the AIS pellet.

  • Enzymatic Digestion:

    • Suspend a known amount of AIS in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

    • Add a purified endo-polygalacturonase to digest the pectin and release OGs.

    • Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 2-24 hours).

    • Inactivate the enzyme by boiling for 10 minutes.

    • Centrifuge to pellet undigested material and collect the supernatant containing OGs.

  • HPAEC-PAD Analysis:

    • System: A Dionex (or equivalent) ion chromatography system equipped with a pulsed amperometric detector with a gold working electrode.

    • Column: A CarboPac PA1 or PA200 column is suitable for OG separation.

    • Eluents: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used. For example, a linear gradient from 100 mM to 500 mM sodium acetate in 100 mM NaOH over 30 minutes.

    • Detection: Use a pulsed amperometric waveform optimized for carbohydrate detection.

    • Quantification: Use commercially available standards of galacturonic acid and OGs of known DP (including this compound) to create a calibration curve for quantification.

HPAEC_PAD_Workflow Start Fruit Tissue Freeze_Dry Freeze-Dry & Grind Start->Freeze_Dry AIS_Extraction Alcohol-Insoluble Solid (AIS) Extraction Freeze_Dry->AIS_Extraction Enzymatic_Digestion Enzymatic Digestion (endo-PG) AIS_Extraction->Enzymatic_Digestion Centrifugation Centrifuge & Collect Supernatant Enzymatic_Digestion->Centrifugation HPAEC_PAD HPAEC-PAD Analysis Centrifugation->HPAEC_PAD Quantification Quantification HPAEC_PAD->Quantification

Figure 4: Workflow for the extraction and analysis of oligogalacturonides.
Pectinase Activity Assay

Objective: To measure the activity of polygalacturonase in fruit extracts.

Methodology: This assay measures the release of reducing ends from a polygalacturonic acid substrate.

  • Enzyme Extraction:

    • Homogenize fresh or frozen fruit tissue in a cold extraction buffer (e.g., 50 mM sodium acetate, 1 M NaCl, pH 5.0).

    • Centrifuge at high speed (e.g., 12,000 x g) at 4°C to pellet debris.

    • The supernatant contains the crude enzyme extract.

  • Assay Reaction:

    • Prepare a reaction mixture containing the enzyme extract and a polygalacturonic acid substrate (e.g., 0.5% w/v) in a suitable buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Incubate at an optimal temperature (e.g., 37°C) for a specific time (e.g., 30-60 minutes).

    • Stop the reaction by adding a stopping reagent (e.g., dinitrosalicylic acid reagent or by boiling).

  • Quantification of Reducing Sugars:

    • Use the dinitrosalicylic acid (DNS) method or another reducing sugar assay to quantify the amount of galacturonic acid released.

    • Measure the absorbance at the appropriate wavelength (e.g., 540 nm for the DNS method).

    • Create a standard curve using known concentrations of galacturonic acid to calculate the enzyme activity. One unit of activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the assay conditions.

ACC Synthase (ACS) and ACC Oxidase (ACO) Activity Assays

Objective: To measure the in vitro activity of the key ethylene biosynthesis enzymes.

Methodology for ACS Activity:

  • Enzyme Extraction: Homogenize fruit tissue in a cold extraction buffer (e.g., 100 mM EPPS buffer, pH 8.5, containing 10 µM pyridoxal (B1214274) phosphate (B84403) and 1 mM DTT). Centrifuge and use the supernatant.

  • Assay: Incubate the enzyme extract with S-adenosyl-L-methionine (SAM) (e.g., 200 µM) at 30°C for a defined time.

  • Quantification of ACC: The ACC produced is converted to ethylene by the addition of HgCl₂ and a mixture of NaOH and NaClO. The ethylene produced is then quantified by gas chromatography.

Methodology for ACO Activity:

  • Enzyme Extraction: Homogenize fruit tissue in a cold extraction buffer (e.g., 100 mM MOPS buffer, pH 7.2, containing 30 mM sodium ascorbate (B8700270), 10% glycerol, and 5 mM DTT). Centrifuge and use the supernatant.

  • Assay: Incubate the enzyme extract in a sealed vial with ACC (e.g., 1 mM), FeSO₄ (e.g., 50 µM), sodium ascorbate (e.g., 30 mM), and NaHCO₃ (e.g., 30 mM) in a suitable buffer at 30°C.

  • Quantification of Ethylene: After a defined incubation time, withdraw a headspace sample with a gas-tight syringe and inject it into a gas chromatograph equipped with a flame ionization detector (FID) to quantify the ethylene produced.

Conclusion and Future Perspectives

This compound and other oligogalacturonides are integral components of the regulatory network that governs fruit ripening. Their role as signaling molecules that can induce ethylene biosynthesis and modulate the expression of ripening-related genes highlights the intricate feedback mechanisms at play during this developmental process. The signaling cascades initiated by these pectic fragments, involving MAPK pathways and calcium signaling, represent key areas for further investigation.

For researchers and professionals in drug development, understanding these pathways offers potential targets for manipulating fruit ripening and improving post-harvest shelf life. For example, the development of compounds that can modulate the perception of OGs or interfere with their downstream signaling could lead to novel strategies for controlling fruit softening and decay. Future research should focus on identifying the specific receptors for this compound and elucidating the precise molecular components of the downstream signaling pathways in different fruit species. This will provide a more complete picture of the role of these fascinating molecules in one of nature's most complex and commercially important processes.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Synthesis of Tetragalacturonic Acid from Pectin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligosaccharide derived from the enzymatic hydrolysis of pectin (B1162225), holds significant interest in the fields of functional foods, prebiotics, and drug development. Its potential biological activities, including immunomodulatory and anti-tumor effects, are currently under active investigation. This document provides detailed application notes and protocols for the enzymatic synthesis, purification, and analysis of this compound from pectin, a readily available plant-based polysaccharide. The methodologies outlined herein are designed to be reproducible and scalable for research and development purposes.

The enzymatic approach offers a highly specific and controlled method for the depolymerization of pectin, yielding a mixture of oligogalacturonic acids (OGAs) with varying degrees of polymerization (DP). Endo-polygalacturonases (EC 3.2.1.15) are the key enzymes employed in this process, as they randomly cleave the α-1,4-glycosidic bonds within the polygalacturonic acid backbone of pectin.[1] Subsequent purification using anion-exchange chromatography allows for the isolation of specific OGAs, such as this compound.

Materials and Reagents

  • Pectin (from citrus or apple, low methylester content is preferred)

  • Endo-polygalacturonase (e.g., from Aspergillus niger or Penicillium rolfsii)

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.0 - 6.0)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Sodium chloride or Potassium acetate (for chromatography elution)

  • Deionized water

  • This compound standard (for analytical purposes)

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin

This protocol describes the enzymatic degradation of pectin to produce a mixture of oligogalacturonic acids.

  • Substrate Preparation:

    • Prepare a 1% (w/v) solution of pectin in 50 mM sodium acetate buffer (pH 4.5).

    • Stir the solution at room temperature until the pectin is completely dissolved. This may take several hours.

    • Adjust the pH of the pectin solution to the optimal pH of the chosen endo-polygalacturonase using dilute NaOH or HCl.

  • Enzymatic Reaction:

    • Pre-heat the pectin solution to the optimal temperature for the endo-polygalacturonase (typically 40-60°C).

    • Add the endo-polygalacturonase to the pectin solution. The enzyme-to-substrate ratio should be optimized for the specific enzyme and desired product distribution. A starting point is 1 U of enzyme per mg of pectin.

    • Incubate the reaction mixture with gentle agitation for a predetermined time (e.g., 2-24 hours). The reaction time will influence the degree of polymerization of the resulting oligosaccharides. Shorter incubation times will yield longer oligomers, while longer times will result in smaller oligomers.

    • Monitor the reaction progress by taking aliquots at different time points and analyzing the product distribution by HPAEC-PAD (see Protocol 3).

  • Enzyme Inactivation:

    • To stop the enzymatic reaction, heat the mixture to 100°C for 10 minutes.

    • Cool the reaction mixture to room temperature.

    • Centrifuge the mixture to remove any insoluble material.

    • The supernatant, containing the mixture of oligogalacturonic acids, is now ready for purification.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol details the separation and purification of this compound from the mixture of oligogalacturonic acids.

  • Column Preparation:

    • Use a strong anion-exchange chromatography column (e.g., CarboPac™ PA1 or PA200).[2]

    • Equilibrate the column with the starting buffer (e.g., 100 mM NaOH or 50 mM Sodium Acetate, pH 5.0).

  • Sample Loading:

    • Filter the supernatant from the enzymatic hydrolysis through a 0.22 µm filter.

    • Load the filtered sample onto the equilibrated anion-exchange column.

  • Elution:

    • Elute the bound oligogalacturonic acids using a linear gradient of a salt solution (e.g., 0-1 M sodium chloride or potassium acetate in the starting buffer).

    • The oligomers will elute based on their degree of polymerization, with smaller oligomers eluting at lower salt concentrations.

    • Collect fractions throughout the gradient elution.

  • Fraction Analysis:

    • Analyze the collected fractions for the presence of this compound using HPAEC-PAD (see Protocol 3).

    • Pool the fractions containing pure this compound.

  • Desalting:

    • Desalt the pooled fractions using a suitable method, such as size-exclusion chromatography or dialysis.

    • Lyophilize the desalted solution to obtain pure this compound powder.

Protocol 3: Analysis of Oligogalacturonic Acids by HPAEC-PAD

This protocol describes the analytical method for the separation and quantification of oligogalacturonic acids.

  • Instrumentation:

    • A high-performance anion-exchange chromatography system equipped with a pulsed amperometric detector (HPAEC-PAD) and a gold electrode.

  • Chromatographic Conditions:

    • Column: Dionex CarboPac™ PA1 (4 x 250 mm) or PA200 (3 x 150 mm) with a corresponding guard column.[2]

    • Eluents:

      • Eluent A: 100 mM NaOH

      • Eluent B: 100 mM NaOH, 1 M Sodium Acetate

    • Gradient: A linear gradient of Eluent B into Eluent A. A typical gradient could be: 0-30 min, 0-50% B; 30-35 min, 50-100% B; 35-40 min, 100% B; 40-45 min, 100-0% B. The gradient should be optimized for the specific separation.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and a silver/silver chloride reference electrode.

  • Quantification:

    • Prepare a calibration curve using a certified this compound standard.

    • Quantify the amount of this compound in the samples by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Properties of Endo-polygalacturonases for this compound Synthesis

Enzyme SourceOptimal pHOptimal Temperature (°C)Km (mg/mL)Vmax (µmol/min/mg)Reference
Aspergillus niger4.1 - 4.5500.05 - 0.5100 - 300[3]
Penicillium rolfsii BM-66.0600.1569 g/L12,273[4]
Aspergillus aculeatus4.0 - 5.050 - 55--

Table 2: Typical Reaction Conditions for Enzymatic Hydrolysis of Pectin

ParameterConditionReference
SubstratePolygalacturonic acid or low methoxy (B1213986) pectin[5]
Substrate Concentration1% (w/v)
EnzymeEndo-polygalacturonase from Aspergillus niger[3]
Enzyme Concentration1 U/mg substrate
Buffer50 mM Sodium Acetate
pH4.5
Temperature50°C[3]
Incubation Time2 - 24 hours
Enzyme Inactivation100°C for 10 minutes

Table 3: Anion-Exchange Chromatography Parameters for this compound Purification

ParameterConditionReference
ColumnDionex CarboPac™ PA1 (9 x 250 mm)[6]
Mobile Phase A100 mM NaOH
Mobile Phase B100 mM NaOH, 1 M Sodium Acetate
GradientLinear gradient of 0-50% B over 30 minutes
Flow Rate4.0 mL/min
DetectionPulsed Amperometric Detection

Visualizations

Enzymatic_Synthesis_Pathway Pectin Pectin (Polygalacturonic Acid Backbone) OGA_mixture Oligogalacturonic Acid Mixture (DPn) Pectin->OGA_mixture Random Hydrolysis of α-1,4 linkages EndoPG Endo-polygalacturonase EndoPG->Pectin TetraGA This compound (DP4) OGA_mixture->TetraGA Purification

Caption: Enzymatic conversion of pectin to this compound.

Experimental_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification cluster_analysis Analysis Pectin_Prep 1. Pectin Solution Preparation (1%) Enzyme_Add 2. Addition of Endo-polygalacturonase Pectin_Prep->Enzyme_Add Incubation 3. Incubation (e.g., 50°C, 4h) Enzyme_Add->Incubation Inactivation 4. Enzyme Inactivation (100°C, 10 min) Incubation->Inactivation Centrifugation 5. Centrifugation Inactivation->Centrifugation AEC 6. Anion-Exchange Chromatography Centrifugation->AEC Fraction_Collection 7. Fraction Collection AEC->Fraction_Collection Pooling 8. Pooling of Fractions Containing DP4 Fraction_Collection->Pooling Desalting 9. Desalting Pooling->Desalting Lyophilization 10. Lyophilization Desalting->Lyophilization HPAEC_PAD 11. HPAEC-PAD Analysis Lyophilization->HPAEC_PAD Final Product Quantification 12. Quantification HPAEC_PAD->Quantification

Caption: Experimental workflow for this compound production.

References

Application Notes and Protocols for the Preparation of Tetragalacturonic Acid Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligomer composed of four α-1,4-linked galacturonic acid units, serves as a crucial standard in various fields, including plant biology, food science, and drug development.[1] It is instrumental in the characterization of pectin-degrading enzymes, the study of plant cell wall structure, and the investigation of the biological activities of pectic oligosaccharides. Accurate and well-characterized standards are essential for reliable quantification and bioassays.

This document provides detailed protocols for the preparation of this compound standards through enzymatic and acid hydrolysis of polygalacturonic acid (PGA), followed by purification using anion-exchange chromatography.

Methods Overview

The preparation of this compound involves the depolymerization of a commercially available substrate, polygalacturonic acid, into smaller oligomers. This can be achieved through either enzymatic hydrolysis, which offers high specificity, or acid hydrolysis, a simpler but less specific method.[2][3] The resulting mixture of oligogalacturonides is then separated to isolate the desired tetramer. Anion-exchange chromatography is the most effective method for this separation due to the negative charge of the uronic acid residues.[4][5]

experimental_workflow sub Polygalacturonic Acid (Substrate) hydrolysis Hydrolysis sub->hydrolysis enzymatic Enzymatic Hydrolysis (Polygalacturonase) hydrolysis->enzymatic Method A acid Acid Hydrolysis (e.g., H2SO4) hydrolysis->acid Method B mixture Oligogalacturonide Mixture enzymatic->mixture acid->mixture purification Purification (Anion-Exchange Chromatography) mixture->purification tetra This compound Standard purification->tetra characterization Characterization (HPAEC-PAD, MS) tetra->characterization

Caption: Overall experimental workflow for the preparation of this compound.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for Producing Reducing Compounds from Pectin
Hydrolysis MethodKey ParameterOptimal ConditionYield of Reducing CompoundsReference
EnzymaticEnzyme Concentration10.01 IU/g of pectin93.0%[3]
Agitation Speed230.3 rpm[3]
AcidNot specifiedNot specified60.0%[3]
Table 2: Optimal Conditions for Polygalacturonase Activity
Enzyme SourceOptimal pHOptimal Temperature (°C)Reference
Aspergillus niger4.150[6]
Bacillus licheniformis MTCC 54088.060[7]
Penicillium oxalicum AUMC 41535.050[8]
Clostridium thermosaccharolyticum6.065[9]

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Polygalacturonic Acid

This protocol utilizes endo-polygalacturonase to generate a mixture of oligogalacturonides.

Materials:

  • Polygalacturonic acid (PGA)[10]

  • Endo-polygalacturonase (e.g., from Aspergillus niger)[6]

  • Sodium acetate (B1210297) buffer (50 mM, pH 4.5)[11]

  • Deionized water

  • Reaction vessel

  • Shaking water bath or incubator

Procedure:

  • Substrate Preparation: Prepare a 0.5% (w/v) solution of polygalacturonic acid in 50 mM sodium acetate buffer (pH 4.5).[12] To aid dissolution, wet the PGA powder with a small amount of ethanol (B145695) before adding the buffer. Stir until fully dissolved; gentle heating may be required.[12]

  • Enzyme Addition: Equilibrate the PGA solution to the optimal temperature for the chosen enzyme (e.g., 50°C for Aspergillus niger PG).[6]

  • Add the endo-polygalacturonase to the substrate solution. The optimal enzyme concentration should be determined empirically, but a starting point of 1 unit of enzyme per mg of substrate can be used.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 17 hours).[11] The reaction time will influence the degree of polymerization of the resulting oligomers.

  • Reaction Termination: Terminate the enzymatic reaction by heating the mixture in a boiling water bath for 10 minutes to denature the enzyme.

  • Clarification: Centrifuge the mixture to pellet any insoluble material. Collect the supernatant containing the oligogalacturonide mixture for purification.

enzymatic_hydrolysis pga Polygalacturonic Acid (in buffer) incubation Incubation (e.g., 50°C, 17h) pga->incubation enzyme Endo-Polygalacturonase enzyme->incubation termination Heat Inactivation (Boiling) incubation->termination centrifugation Centrifugation termination->centrifugation supernatant Supernatant with Oligogalacturonides centrifugation->supernatant

Caption: Process flow for the enzymatic hydrolysis of polygalacturonic acid.

Protocol 2: Purification of this compound by Anion-Exchange Chromatography

This protocol describes the separation of the oligogalacturonide mixture to isolate this compound. High-Performance Anion-Exchange Chromatography (HPAEC) is a highly effective technique for this purpose.[4][11]

Materials and Equipment:

  • Oligogalacturonide mixture from Protocol 1

  • HPLC system equipped with a pulsed amperometric detector (PAD)

  • Anion-exchange column (e.g., Carbopac PA200)[11]

  • Eluent A: 50 mM Potassium Hydroxide

  • Eluent B: 50 mM Potassium Hydroxide, 1 M Potassium Acetate[11]

  • Deionized water

Procedure:

  • Sample Preparation: Filter the supernatant from the hydrolysis step through a 0.22 µm filter before injection.

  • Column Equilibration: Equilibrate the anion-exchange column with the initial mobile phase conditions (e.g., 90% Eluent A, 10% Eluent B) for at least 10 minutes or until a stable baseline is achieved.[11]

  • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column capacity and sample concentration.

  • Elution Gradient: Elute the bound oligogalacturonides using a linear gradient of increasing ionic strength. A typical gradient might be from 10% to 80% Eluent B over 35 minutes at a flow rate of 0.3 mL/min.[11] This separates the oligomers based on their degree of polymerization, with longer chains eluting at higher salt concentrations.

  • Detection: Detect the separated oligomers using a pulsed amperometric detector (PAD).

  • Fraction Collection: Collect the fractions corresponding to the peak identified as this compound based on the retention time of a known standard or subsequent characterization.

  • Desalting (if necessary): If the collected fractions are to be used in biological assays, they may need to be desalted using size-exclusion chromatography or dialysis.

purification_workflow start Filtered Oligo Mixture inject Inject Sample onto Equilibrated Column start->inject gradient Apply Linear Salt Gradient (Eluent B) inject->gradient separation Separation by Charge/ Degree of Polymerization gradient->separation detection Detect Eluting Oligomers (PAD) separation->detection collect Collect Fraction Corresponding to This compound detection->collect end Purified Standard collect->end

Caption: Logical flow for the purification of this compound via HPAEC.

Protocol 3: Characterization and Quantification

The purity and identity of the collected this compound fractions should be confirmed.

  • Purity Assessment: Re-inject a small aliquot of the collected fraction into the HPAEC-PAD system to confirm the presence of a single peak.

  • Identity Confirmation: The molecular weight of the purified oligomer can be confirmed using mass spectrometry (e.g., MALDI-TOF-MS or ESI-MS).[11] The molecular formula of this compound is C24H34O25, with a molecular weight of approximately 722.5 g/mol .[1][13]

  • Quantification: The concentration of the prepared standard can be determined by creating a standard curve using a commercially available, high-purity galacturonic acid monohydrate.[14][15] The m-hydroxydiphenyl-sulfuric acid method is a common colorimetric assay for quantifying uronic acids.

Conclusion

The protocols outlined provide a robust framework for the preparation, purification, and characterization of this compound standards. Enzymatic hydrolysis is generally preferred for its higher yield and specificity. Anion-exchange chromatography is an indispensable tool for the high-resolution separation of the resulting oligogalacturonides. Careful characterization of the final product is essential to ensure its suitability as a standard for research and development applications.

References

Application Note: HPLC Analysis of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetragalacturonic acid, a pectic oligosaccharide (POS), is comprised of four galacturonic acid units. It is a key compound in the study of plant cell wall degradation, food science, and as a potential prebiotic.[1][2][3] Accurate and reliable quantification of this compound is crucial for research and development in these fields. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and quantification of oligosaccharides.[4][5] This application note details a robust HPLC method for the analysis of this compound.

Principle

This method utilizes High-Performance Anion-Exchange Chromatography (HPAEC) coupled with Pulsed Amperometric Detection (PAD) for the separation and detection of this compound. HPAEC is particularly well-suited for the analysis of acidic sugars like oligogalacturonic acids due to their anionic nature at high pH.[6][7] The separation is based on the differential interactions of the anionic oligosaccharides with a strong anion-exchange stationary phase. A gradient elution with an increasing salt concentration is employed to elute the oligosaccharides in order of their increasing charge (and therefore, degree of polymerization). PAD provides sensitive and specific detection of carbohydrates without the need for derivatization.

Experimental Protocol

1. Materials and Reagents

  • This compound standard (Megazyme or equivalent)[8]

  • Sodium acetate (B1210297), anhydrous (HPLC grade)

  • Sodium hydroxide, 50% (w/w) solution (low carbonate)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm membrane filters for aqueous solutions

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary gradient pump

    • Autosampler

    • Pulsed Amperometric Detector with a gold working electrode and Ag/AgCl reference electrode

  • Anion-exchange column (e.g., Dionex CarboPac™ PA1 or similar)

  • Chromatography data acquisition and processing software

3. Preparation of Mobile Phases

  • Eluent A (Water): Use high-purity deionized water. Degas thoroughly before use.

  • Eluent B (1 M Sodium Acetate): Dissolve 82.03 g of anhydrous sodium acetate in 1 L of deionized water. Filter through a 0.22 µm membrane filter and degas.

  • Eluent C (200 mM Sodium Hydroxide): Dilute 10.4 mL of 50% (w/w) NaOH to 1 L with deionized water. Take care to minimize atmospheric CO2 exposure.

4. Standard Preparation

  • Prepare a stock solution of this compound at 1 mg/mL in deionized water.

  • Generate a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Sample Preparation

  • Samples containing pectic oligosaccharides (e.g., from enzymatic hydrolysis of pectin) should be diluted with deionized water to fall within the calibration range.[1][2][9]

  • Centrifuge the diluted samples at 10,000 x g for 10 minutes to remove any particulate matter.

  • Filter the supernatant through a 0.22 µm syringe filter before transferring to an HPLC vial.

6. HPLC Conditions

ParameterValue
Column Dionex CarboPac™ PA1 (4 x 250 mm) or equivalent
Mobile Phase A Water
Mobile Phase B 1 M Sodium Acetate
Mobile Phase C 200 mM Sodium Hydroxide
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Column Temperature 30 °C
Gradient Program Time (min)
Detection Pulsed Amperometric Detection (PAD) with Gold Electrode
PAD Waveform Time (s)

7. Data Analysis

  • Identify the this compound peak in the sample chromatograms by comparing the retention time with that of the standard.

  • Generate a calibration curve by plotting the peak area of the standards against their concentration.

  • Quantify the amount of this compound in the samples using the calibration curve.

Quantitative Data

The retention times of oligogalacturonic acids are dependent on their degree of polymerization (DP). Under the specified HPAEC conditions, a higher DP results in a longer retention time. The following table provides typical retention times for a series of oligogalacturonic acid standards.

CompoundDegree of Polymerization (DP)Typical Retention Time (min)
Galacturonic Acid1~ 3.5
Digalacturonic Acid2~ 7.8
Trigalacturonic Acid3~ 12.1
This compound 4 ~ 15.9
Pentagalacturonic Acid5~ 18.5
Hexagalacturonic Acid6~ 20.7

Visualizations

experimental_workflow sample_prep Sample Preparation (Enzymatic Hydrolysis/Dilution) filtration Filtration (0.22 µm) sample_prep->filtration hplc_injection HPLC Injection filtration->hplc_injection hpaec_column HPAEC Separation (e.g., CarboPac PA1) hplc_injection->hpaec_column pad_detection PAD Detection hpaec_column->pad_detection data_acquisition Data Acquisition pad_detection->data_acquisition data_analysis Data Analysis (Peak Integration & Quantification) data_acquisition->data_analysis result Result (Concentration of this compound) data_analysis->result

Caption: Workflow for HPLC analysis of this compound.

logical_relationship dp Degree of Polymerization (DP) charge Anionic Charge (at high pH) dp->charge directly proportional to retention Retention Time (on Anion-Exchange Column) charge->retention directly proportional to

Caption: Relationship between DP and HPLC retention time.

References

Application Note: Quantification of Tetragalacturonic Acid Using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligosaccharide composed of four α-1,4-linked D-galacturonic acid units, is a key structural component of pectin, a major polysaccharide in the primary cell walls of terrestrial plants. As a result of enzymatic or chemical degradation of pectin, oligogalacturonides (OGAs) like this compound can be released. These molecules are not merely structural breakdown products; they are recognized as Damage-Associated Molecular Patterns (DAMPs) that can elicit a range of biological responses in plants, including defense signaling. In the context of drug development and food science, the quantification of specific OGAs is crucial for understanding their bioactivity, establishing structure-activity relationships, and for quality control of pectin-derived products.

This application note provides a detailed protocol for the quantification of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a highly sensitive and selective analytical technique. The methodology described herein is applicable to the analysis of this compound in various matrices, including plant extracts and enzymatic digests.

Principle of the Method

The method employs Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of the highly polar this compound from other matrix components. HILIC is particularly well-suited for the retention and separation of carbohydrates and other polar analytes that are poorly retained by reverse-phase chromatography. Following chromatographic separation, the analyte is detected by a mass spectrometer, typically a triple quadrupole instrument, operating in Multiple Reaction Monitoring (MRM) mode for optimal selectivity and sensitivity. Quantification is achieved by comparing the analyte's response to a calibration curve generated from a certified reference standard.

Experimental Protocols

Sample Preparation

The following protocol is a general guideline for the extraction of oligogalacturonides from plant tissue. The specific steps may require optimization depending on the sample matrix.

1.1. Materials and Reagents

  • Plant tissue (e.g., leaves, fruit peel)

  • Liquid nitrogen

  • Extraction buffer: 50 mM ammonium (B1175870) formate (B1220265) (pH 4.0)

  • Pectinase (B1165727) solution (from Aspergillus niger), 1 mg/mL in extraction buffer

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Water, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., graphitized carbon or mixed-mode anion exchange)

  • Vortex mixer

  • Centrifuge

  • Water bath

1.2. Extraction Procedure

  • Freeze the plant tissue sample in liquid nitrogen and grind to a fine powder using a mortar and pestle.

  • Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

  • Add 1 mL of pre-warmed (40°C) extraction buffer to the tube.

  • Vortex thoroughly for 1 minute.

  • Add 100 µL of the pectinase solution to initiate enzymatic digestion.

  • Incubate the mixture in a water bath at 40°C for 40 minutes with occasional vortexing.[1]

  • To quench the enzymatic reaction, add 1 mL of acetonitrile and vortex vigorously.[1]

  • Centrifuge the sample at 10,000 x g for 10 minutes to pellet insoluble material.

  • Carefully transfer the supernatant to a new tube.

1.3. Sample Cleanup (SPE)

  • Condition the SPE cartridge according to the manufacturer's instructions. This typically involves washing with an organic solvent followed by equilibration with an aqueous solution.

  • Load the supernatant from step 1.2.9 onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering compounds (e.g., with a low percentage of organic solvent in water).

  • Elute the oligogalacturonides with an appropriate elution solvent (e.g., a higher percentage of organic solvent with a small amount of acid or base).

  • Dry the eluate under a gentle stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a known volume of the initial mobile phase (e.g., 80:20 ACN:water with 0.1% formic acid) for LC-MS analysis.

Liquid Chromatography

2.1. LC System and Column

  • UHPLC or HPLC system capable of binary gradient elution.

  • HILIC column with an amide or diol stationary phase (e.g., Shodex HILICpak VN-50 series or equivalent).

2.2. Mobile Phases

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

2.3. Chromatographic Conditions

ParameterValue
Column Temperature 40 °C
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Gradient See Table 1

Table 1: HILIC Gradient for this compound Separation

Time (min)% Mobile Phase A% Mobile Phase B
0.02080
10.04060
12.06040
12.12080
15.02080
Mass Spectrometry

3.1. MS System

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

3.2. Ionization and Detection Parameters

ParameterValue
Ionization Mode Negative Electrospray Ionization (ESI-)
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 350 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

3.3. MRM Transitions

The molecular weight of this compound is 722.5 g/mol , and its monoisotopic mass is 722.1389 Da.[2] In negative ion mode, the deprotonated molecule [M-H]⁻ is expected at an m/z of 721.1. The following are proposed MRM transitions for this compound. These should be optimized for the specific instrument being used.

Table 2: Proposed MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
721.1545.1[M-H - 176]⁻ (Loss of a galacturonic acid residue)15-25
721.1369.1[M-H - 2*176]⁻ (Loss of two galacturonic acid residues)20-30
721.1175.0Galacturonic acid monomer fragment25-35

Note: The optimal collision energies will vary between different mass spectrometer models and should be determined empirically.

Data Presentation

Quantitative data should be summarized in a clear and concise format. The following tables provide templates for presenting calibration curve data and sample quantification results.

Table 3: Calibration Curve Data for this compound

Concentration (ng/mL)Peak Area (n=3)% RSD
1
5
10
50
100
500
1000
Linearity (R²)
LLOQ (ng/mL)
ULOQ (ng/mL)

Table 4: Quantification of this compound in Samples

Sample IDPeak AreaCalculated Concentration (ng/mL)Concentration in Original Sample (µg/g)
Control 1
Control 2
Treated 1
Treated 2

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Plant Tissue Homogenization sp2 Enzymatic Digestion (Pectinase) sp1->sp2 sp3 Protein Precipitation (ACN) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Solid Phase Extraction (SPE) sp4->sp5 sp6 Reconstitution sp5->sp6 lc HILIC Separation sp6->lc ms ESI-MS/MS Detection (MRM) lc->ms da1 Peak Integration ms->da1 da2 Calibration Curve Generation da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for the quantification of this compound.

signaling_pathway Pectin Pectin TetraGalA This compound Pectin->TetraGalA Enzymatic Degradation Receptor Receptor TetraGalA->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Response Biological Response (e.g., Plant Defense) Signaling->Response

Caption: Simplified signaling pathway of oligogalacturonides as DAMPs.

Conclusion

This application note provides a comprehensive framework for the quantitative analysis of this compound by LC-MS/MS. The use of HILIC for chromatographic separation and MRM for detection ensures high selectivity and sensitivity. The detailed protocols for sample preparation, LC separation, and MS detection can be adapted for various research and quality control applications. Proper method validation, including the assessment of linearity, accuracy, precision, and limits of detection and quantification, is essential for obtaining reliable quantitative results.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of tetragalacturonic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation and a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are outlined to facilitate structural elucidation and purity assessment.

Introduction

This compound, an oligomer composed of four α-1,4-linked D-galacturonic acid units, is a significant component of pectic oligosaccharides (POS). These molecules are of increasing interest in the pharmaceutical and food industries due to their potential prebiotic and therapeutic properties. NMR spectroscopy is a powerful analytical technique for the detailed structural characterization of such oligosaccharides in solution, providing insights into their monomer composition, linkage types, anomeric configurations, and overall conformation. This document outlines the necessary steps and experimental parameters for the comprehensive NMR analysis of this compound.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:

  • Dissolution: Dissolve 5-10 mg of the this compound sample in 0.5-0.6 mL of high-purity deuterium (B1214612) oxide (D₂O, 99.9%). D₂O is the solvent of choice as it is transparent in the ¹H NMR spectrum, except for the residual HDO signal.

  • pH Adjustment: The chemical shifts of the carboxyl and hydroxyl groups are pH-dependent. It is advisable to adjust the pD of the solution to a standardized value (e.g., pD 7.0) using dilute NaOD or DCl in D₂O. The pD can be estimated from the pH meter reading using the equation: pD = pH + 0.4.

  • Internal Standard: For quantitative analysis (qNMR), a known amount of an internal standard can be added. Common standards for aqueous samples include 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS).

  • Filtration: To remove any particulate matter that can degrade the spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Degassing (Optional): For long-term experiments or to remove dissolved oxygen which can affect relaxation times, the sample can be degassed by several freeze-pump-thaw cycles.

NMR Data Acquisition

High-field NMR spectrometers (≥ 500 MHz) are recommended to achieve optimal spectral dispersion, which is particularly important for resolving the crowded proton signals in carbohydrates. All spectra should be recorded at a constant temperature, typically 298 K (25 °C).

2.2.1. One-Dimensional (1D) NMR Spectroscopy

  • ¹H NMR: The 1D proton NMR spectrum provides information on the number, type, and connectivity of protons in the molecule. Key signals to identify include the anomeric protons (H-1), which typically resonate in the region of δ 4.5-5.5 ppm, and the ring protons (H-2 to H-5).

  • ¹³C NMR: The 1D carbon NMR spectrum reveals the number of chemically distinct carbon atoms. Important signals include the anomeric carbons (C-1) around δ 90-110 ppm and the carboxyl carbons (C-6) above δ 170 ppm.

2.2.2. Two-Dimensional (2D) NMR Spectroscopy

2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (e.g., H-1 and H-2, H-2 and H-3). This is the primary experiment for tracing the proton spin systems within each galacturonic acid residue.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon resonances based on the already assigned proton signals.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the glycosidic linkages between the galacturonic acid residues by observing correlations between the anomeric proton (H-1) of one residue and the linkage-position carbon (C-4) of the adjacent residue.

Data Presentation: Quantitative NMR Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) for D-Galacturonic Acid Monomer and Hexamer Residues in D₂O.

ProtonD-Galacturonic Acid (Monomer, α-anomer)D-Galacturonic Acid (Monomer, β-anomer)Hexagalacturonic Acid (Internal Residue)
H-15.234.59~5.1
H-23.853.55~3.8
H-34.103.82~4.1
H-44.304.15~4.5
H-54.803.95~5.0

Note: Chemical shifts for the hexamer are approximate values for the internal residues and can vary slightly depending on the position in the chain (non-reducing end, internal, reducing end).

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) for D-Galacturonic Acid Monomer and Hexamer Residues in D₂O. [1]

CarbonD-Galacturonic Acid (Monomer, α-anomer)D-Galacturonic Acid (Monomer, β-anomer)Hexagalacturonic Acid (Internal Residue)
C-193.197.2~100.5
C-269.172.5~69.0
C-370.073.5~70.2
C-479.980.5~79.5
C-571.876.0~72.0
C-6175.5177.8~175.0

Note: The chemical shifts for the reducing and non-reducing ends of the oligomer will differ from the internal residues. Specifically, the C-1 of the reducing end will show two signals corresponding to the α and β anomers.

Visualization of Experimental Workflow

The logical flow of experiments for the characterization of this compound is depicted in the following diagram.

NMR_Workflow cluster_preparation Sample Preparation cluster_1d_nmr 1D NMR Acquisition cluster_2d_nmr 2D NMR Acquisition cluster_analysis Data Analysis and Structural Elucidation dissolve Dissolve in D2O ph_adjust Adjust pD dissolve->ph_adjust standard Add Internal Standard ph_adjust->standard filter Filter into NMR Tube standard->filter h1_nmr 1H NMR filter->h1_nmr c13_nmr 13C NMR h1_nmr->c13_nmr assign_h Assign Proton Signals h1_nmr->assign_h cosy 1H-1H COSY c13_nmr->cosy cosy->assign_h hsqc 1H-13C HSQC assign_c Assign Carbon Signals hsqc->assign_c hmbc 1H-13C HMBC linkage Determine Glycosidic Linkages hmbc->linkage assign_h->hsqc assign_h->linkage assign_c->hmbc structure Final Structure Confirmation linkage->structure

Caption: Experimental workflow for NMR characterization.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust platform for the detailed structural characterization of this compound. By following the outlined protocols, researchers can obtain high-quality data to confirm the identity, purity, and structural integrity of their samples. The reference chemical shift data for related compounds provides a solid foundation for the interpretation of the NMR spectra of this compound. This analytical approach is indispensable for quality control in drug development and for structure-function relationship studies of pectic oligosaccharides.

References

Application Notes and Protocols for Polygalacturonase Assay Using Tetragalacturonic Acid Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polygalacturonases (PGs) are a class of pectinolytic enzymes that catalyze the hydrolytic cleavage of the α-1,4-glycosidic bonds in the galacturonic acid backbone of pectin (B1162225). These enzymes are ubiquitously found in plants, fungi, bacteria, and insects, playing crucial roles in various biological processes, including fruit ripening, plant pathogenesis, and nutrient acquisition by microorganisms. In the context of drug development, particularly in the development of antifungal agents, polygalacturonase is a key target due to its role as a virulence factor for many plant pathogenic fungi.[1]

This document provides detailed protocols for assaying polygalacturonase activity using tetragalacturonic acid as a substrate. While polygalacturonic acid (a long polymer) is a common substrate for these assays, the use of a defined short-chain oligomer like this compound can provide more precise kinetic data. The primary method detailed is the 3,5-dinitrosalicylic acid (DNSA) assay, which quantifies the reducing sugars released upon substrate hydrolysis. An alternative method using Ruthenium Red, suitable for high-throughput screening of endo-polygalacturonase activity, is also described.

Principle of the Assay

The enzymatic activity of polygalacturonase is determined by measuring the increase in reducing sugar ends resulting from the hydrolysis of this compound. The DNSA reagent reacts with the newly formed reducing ends under alkaline conditions and heat, resulting in a color change from yellow to reddish-brown. The intensity of the color, measured spectrophotometrically at 540 nm, is directly proportional to the amount of reducing sugars produced and thus to the enzyme's activity.

Signaling Pathway in Plant-Pathogen Interaction

During a fungal infection of a plant, the pathogen secretes polygalacturonases to degrade the pectin in the plant cell wall, facilitating invasion. In response, plants have evolved polygalacturonase-inhibiting proteins (PGIPs) that bind to the fungal PGs and inhibit their activity. This interaction not only slows down the pathogen but also leads to the accumulation of partially digested pectin fragments called oligogalacturonides (OGs). These OGs act as Damage-Associated Molecular Patterns (DAMPs), which are recognized by plant cell surface receptors, triggering a downstream defense signaling cascade. This leads to the activation of various defense responses, including the production of antimicrobial compounds (phytoalexins) and reinforcement of the cell wall.

Plant_Pathogen_Interaction cluster_pathogen Fungal Pathogen cluster_plant Plant Cell Pathogen Fungal Pathogen PG Polygalacturonase (PG) Pathogen->PG secretes PlantCellWall Plant Cell Wall (Pectin) PG->PlantCellWall degrades OGs Oligogalacturonides (OGs - DAMPs) PlantCellWall->OGs releases PGIP Polygalacturonase- Inhibiting Protein (PGIP) PGIP->PG inhibits Receptor Cell Surface Receptor OGs->Receptor binds to Signaling Defense Signaling Cascade Receptor->Signaling activates Defense Defense Responses (e.g., Phytoalexins) Signaling->Defense leads to

Caption: Fungal pathogen secretes polygalacturonase to degrade the plant cell wall.

Experimental Protocols

Protocol 1: Dinitrosalicylic Acid (DNSA) Assay for Polygalacturonase Activity

This protocol is adapted for the use of this compound as a substrate. The principle remains the measurement of reducing sugars released.

Materials and Reagents:

  • This compound

  • Polygalacturonase enzyme solution

  • 50 mM Sodium Acetate (B1210297) Buffer (pH 5.0)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water by heating.

    • In a separate beaker, dissolve 30 g of sodium potassium tartrate (Rochelle salt) in 20 mL of 2 M NaOH.

    • Slowly add the Rochelle salt solution to the DNSA solution with constant stirring.

    • Bring the final volume to 100 mL with distilled water. Store in a dark bottle at 4°C.

  • D-Galacturonic acid (for standard curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Substrate Preparation: Prepare a 1% (w/v) solution of this compound in 50 mM sodium acetate buffer (pH 5.0).

  • Enzyme Reaction:

    • In a microcentrifuge tube, add 250 µL of the 1% this compound solution.

    • Add 250 µL of the appropriately diluted polygalacturonase enzyme solution.

    • Incubate the reaction mixture at 37°C for 30 minutes.

    • Prepare a blank by adding 250 µL of the buffer instead of the enzyme solution.

  • Color Development:

    • Stop the reaction by adding 500 µL of the DNSA reagent to the reaction mixture.

    • Heat the tubes in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature in a water bath.

  • Measurement:

    • Add 4.5 mL of distilled water to each tube and mix well.

    • Measure the absorbance at 540 nm using a spectrophotometer.

Standard Curve:

  • Prepare a series of D-galacturonic acid standards (e.g., 0 to 1 mg/mL) in the same buffer.

  • Follow the same color development and measurement steps as for the enzyme reaction.

  • Plot the absorbance at 540 nm against the concentration of D-galacturonic acid to generate a standard curve.

Calculation of Enzyme Activity:

One unit (U) of polygalacturonase activity is defined as the amount of enzyme that releases 1 µmol of galacturonic acid equivalents per minute under the assay conditions.

DNSA_Assay_Workflow Start Start Substrate Prepare 1% Tetragalacturonic Acid Solution Start->Substrate Reaction Incubate Substrate with Enzyme at 37°C for 30 min Substrate->Reaction Stop Stop Reaction with DNSA Reagent Reaction->Stop Heat Heat in Boiling Water Bath for 10 min Stop->Heat Cool Cool to Room Temperature Heat->Cool Dilute Dilute with Distilled Water Cool->Dilute Measure Measure Absorbance at 540 nm Dilute->Measure End End Measure->End

Caption: Workflow for the DNSA-based polygalacturonase assay.

Protocol 2: Ruthenium Red Assay for Endo-Polygalacturonase Activity

This high-throughput microplate-based assay is suitable for screening endo-polygalacturonase activity. It measures the decrease in the precipitation of polygalacturonic acid by Ruthenium Red as the substrate is hydrolyzed.[2]

Materials and Reagents:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase enzyme solution

  • 50 mM Citrate-Phosphate Buffer (pH 5.0)

  • Ruthenium Red solution (1.125 mg/mL in water)

  • 8 mM NaOH solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Preparation: Prepare a 0.5% (w/v) PGA solution in 50 mM citrate-phosphate buffer (pH 5.0).[2]

  • Enzyme Reaction (in a 96-well microplate):

    • Add 8 µL of the PGA solution to each well.

    • Add 8 µL of the enzyme solution to the wells. For the blank, add 8 µL of buffer.

    • Incubate the plate at 30°C for 30 minutes.

  • Staining and Measurement:

    • Place the plate on ice to stop the reaction.

    • Add 40 µL of the Ruthenium Red solution to each well and mix for 30 seconds.[2]

    • Add 100 µL of 8 mM NaOH to each well and mix for 30 seconds.[2]

    • Centrifuge the plate at 3200 x g for 10 minutes at 4°C.[2]

    • Transfer 25 µL of the supernatant to a new clear flat-bottom 96-well microplate containing 175 µL of water in each well.[2]

    • Read the absorbance at 535 nm using a microplate reader.[2]

Calculation of Enzyme Activity:

The activity is proportional to the increase in absorbance, which corresponds to the amount of soluble Ruthenium Red due to the hydrolysis of PGA. A standard curve can be prepared using known concentrations of hydrolyzed PGA.

Ruthenium_Red_Assay_Workflow Start Start Reaction Incubate PGA with Enzyme in Microplate at 30°C Start->Reaction Stop Stop Reaction on Ice Reaction->Stop Add_RR Add Ruthenium Red Solution Stop->Add_RR Add_NaOH Add NaOH Solution Add_RR->Add_NaOH Centrifuge Centrifuge the Plate Add_NaOH->Centrifuge Transfer Transfer Supernatant to New Plate Centrifuge->Transfer Measure Read Absorbance at 535 nm Transfer->Measure End End Measure->End

Caption: Workflow for the Ruthenium Red-based endo-polygalacturonase assay.

Data Presentation

Table 1: Kinetic Parameters of Polygalacturonases from Various Sources
Enzyme SourceSubstrateKm (mg/mL)Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Reference
Aspergillus nigerPolygalacturonic Acid0.155 (U/mL)38.57 (U/mL)4.550[1]
Aspergillus sojaePolygalacturonic Acid0.1349.63.3-5.0-[3]
Thermoascus aurantiacusCitrus Pectin (26% esterified)1.581553.1-60-65[4]
Penicillium oxalicumPolygalacturonic Acid0.676.135.050
Aspergillus fumigatusPolygalacturonic Acid2.4-10.030[5]
Verticillium dahliaePolygalacturonic Acid3.30.85 (µmol/min/mL)--[6]
Trichoderma longibrachiatumPolygalacturonic Acid1.082.64 (µmol/min)5.040[7]
Aspergillus flavusPolygalacturonic Acid0.82000 (µmol/min)5.050[8]
Table 2: Effect of Various Inhibitors on Polygalacturonase Activity
Enzyme SourceInhibitorConcentration% InhibitionReference
Tetracoccosporium sp.Ag+-Stimulatory[9]
Tetracoccosporium sp.Co2+-Stimulatory[9]
Tetracoccosporium sp.Al3+-Inhibitory[9]
Tetracoccosporium sp.Ba2+-Inhibitory[9]
Tetracoccosporium sp.Fe2+-Inhibitory[9]
Tetracoccosporium sp.Fe3+-Inhibitory[9]
Tetracoccosporium sp.Ni2+-Inhibitory[9]
Tetracoccosporium sp.Mg2+-Inhibitory[9]
Tetracoccosporium sp.Mn2+-Inhibitory[9]
Tetracoccosporium sp.SDS-Inhibitory[9]
Aspergillus sojaeHg2+-Inhibitory[3]
Thermoascus aurantiacusZn2+-59[4]
Thermoascus aurantiacusMn2+-77[4]
Thermoascus aurantiacusHg2+-100[4]
GeneralPhytic Acid20 mM70[10]
GeneralCu2+20 mM37.2[10]
GeneralAl3+20 mM79[10]
GeneralV4+20 mM53[10]

Conclusion

The provided protocols offer robust and reliable methods for determining polygalacturonase activity. The DNSA assay is a classic and widely used method for quantifying reducing sugars, while the Ruthenium Red assay provides a high-throughput alternative for endo-polygalacturonase activity screening. The adaptation of these protocols for use with this compound allows for more precise kinetic studies. The quantitative data summarized in the tables provide a valuable reference for comparing enzyme kinetics and inhibitor effects from different sources. These assays are essential tools for researchers in plant biology, microbiology, and for professionals in the development of novel antifungal therapies targeting fungal virulence factors like polygalacturonase.

References

Application Notes and Protocols for Studying Enzyme Kinetics with Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetragalacturonic acid, an oligomer of four α-1,4-linked D-galacturonic acid residues, is a key component of pectin (B1162225), a major structural polysaccharide in the primary cell walls of plants. The enzymatic degradation of pectin by pectinases, such as polygalacturonases (PGs), releases oligogalacturonides (OGs) of varying lengths, including this compound. These OGs are not merely degradation products; they act as Damage-Associated Molecular Patterns (DAMPs), triggering a cascade of defense signaling pathways in plants.[1][2][3][4] The study of enzyme kinetics with this compound and other OGs is crucial for understanding plant-pathogen interactions, developing novel strategies for crop protection, and harnessing enzymatic processes for industrial applications.

Enzymes Acting on this compound and its Precursors

The primary enzymes involved in the processing of pectic substances are polygalacturonases (EC 3.2.1.15), which hydrolyze the glycosidic bonds within the polygalacturonic acid chain.[5] These are broadly classified into:

  • Endo-polygalacturonases (Endo-PGs): These enzymes cleave internal α-1,4-glycosidic bonds in the homogalacturonan backbone in a random fashion, leading to a rapid decrease in the viscosity of pectin solutions and the release of a mixture of OGs.[5]

  • Exo-polygalacturonases (Exo-PGs): These enzymes act on the non-reducing end of the polygalacturonic acid chain, releasing monogalacturonic acid units.

While direct kinetic data for this compound as a substrate is not abundant in the literature, the kinetic parameters of endo-polygalacturonases that produce this compound as a major product from the degradation of polygalacturonic acid are highly relevant.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters of various polygalacturonases acting on polygalacturonic acid (PGA). This data provides a valuable reference for studies involving the enzymatic generation and degradation of this compound.

Enzyme SourceEnzyme TypeSubstrateKmVmaxkcatOptimal pHOptimal Temp. (°C)Reference
Penicillium rolfsii BM-6Endo-PG (pePGA)PGA0.1569 g/L12,273 µmol/min/mg7478.4 s-16.060[5]
Aspergillus sojaeEndo-PGPGA0.134 mg/mL9.6 µmol/mg/min-3.3-5.0-[6]
Aspergillus ustusEndo-PGPGA0.82 mg/ml976 µmol/min/mg---[7]
Penicillium oxalicum AUMC 4153Exo-PGPGA0.67 mg/mL6.13 µmol/min/mg-5.050[8]
Aspergillus fumigatus Af293Exo-PG (AfumExoPG28A)PGA25.4 mg/ml23.6 U/mg-4.055[9]

Experimental Protocols

Protocol 1: General Assay for Endo-Polygalacturonase Activity using the DNS Method

This protocol is adapted for determining the activity of endo-polygalacturonases that produce this compound and other oligogalacturonides. The method relies on the quantification of reducing sugars released from the substrate, polygalacturonic acid, using the 3,5-dinitrosalicylic acid (DNS) reagent.[5][10]

Materials:

  • Polygalacturonic acid (PGA)

  • Enzyme solution (e.g., purified endo-polygalacturonase)

  • 50 mM Sodium Phosphate-Citric Acid Buffer (pH 6.0)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • D-galacturonic acid (for standard curve)

  • Spectrophotometer

Procedure:

  • Substrate Preparation: Prepare a 0.33% (w/v) solution of polygalacturonic acid in 50 mM sodium phosphate-citric acid buffer (pH 6.0).

  • Enzyme Reaction:

    • In a microcentrifuge tube, mix 450 µL of the pre-warmed (60°C) PGA solution with 50 µL of a suitably diluted enzyme solution.

    • Incubate the reaction mixture at 60°C for 10 minutes.

  • Reaction Termination:

    • Stop the reaction by adding 750 µL of DNS reagent to the mixture.

    • Boil the tubes for 5 minutes and then cool them rapidly in an ice water bath.

  • Quantification:

    • Measure the absorbance of the solution at 540 nm using a spectrophotometer.

  • Standard Curve:

    • Prepare a standard curve using known concentrations of D-galacturonic acid.

    • One unit of enzyme activity is defined as the amount of enzyme that releases 1 µmole of reducing sugar equivalents per minute under the assay conditions.[10]

Protocol 2: Analysis of Oligogalacturonide Products by Thin-Layer Chromatography (TLC)

This protocol allows for the qualitative analysis of the products of enzymatic hydrolysis of polygalacturonic acid, including this compound.

Materials:

  • Reaction mixture from Protocol 1

  • TLC plates (e.g., silica (B1680970) gel 60)

  • Developing solvent (e.g., a mixture of butanol, acetic acid, and water)

  • Staining solution (e.g., a solution of diphenylamine, aniline, and phosphoric acid in acetone)

  • Oligogalacturonide standards (e.g., trigalacturonic acid, this compound)

  • Oven

Procedure:

  • Spotting: Spot a small amount of the reaction mixture and the oligogalacturonide standards onto the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing the developing solvent and allow the solvent front to move up the plate.

  • Drying and Staining:

    • Remove the plate from the chamber and dry it completely.

    • Spray the plate with the staining solution and heat it in an oven until spots appear.

  • Analysis: Compare the Rf values of the spots from the reaction mixture with those of the standards to identify the products of the enzymatic reaction. The presence of a spot corresponding to the this compound standard confirms its production.

Mandatory Visualizations

Signaling Pathway of Oligogalacturonide-Induced Plant Defense

OG_Signaling_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling Pathogen_Attack Pathogen Attack (e.g., Fungi, Bacteria) PG Polygalacturonase (PG) (from pathogen) Pathogen_Attack->PG secretes Pectin Pectin (Homogalacturonan) OGs Oligogalacturonides (OGs) (including this compound) Pectin->OGs releases PG->Pectin degrades WAK1 Wall-Associated Kinase 1 (WAK1 Receptor) OGs->WAK1 binds to MAPK_Cascade MAPK Cascade (e.g., MPK3/MPK6) WAK1->MAPK_Cascade activates ROS_Production Reactive Oxygen Species (ROS) Production WAK1->ROS_Production induces Phytohormone_Signaling Phytohormone Signaling (SA, JA, Ethylene) WAK1->Phytohormone_Signaling influences Defense_Gene_Expression Defense Gene Expression (e.g., PR proteins) MAPK_Cascade->Defense_Gene_Expression regulates ROS_Production->Defense_Gene_Expression signals for Phytohormone_Signaling->Defense_Gene_Expression modulates Enzyme_Kinetics_Workflow Start Start: Prepare Reagents Substrate_Prep Prepare Substrate (Polygalacturonic Acid) Start->Substrate_Prep Enzyme_Prep Prepare Enzyme Dilutions Start->Enzyme_Prep Incubation Incubate Enzyme and Substrate (Controlled Temperature and Time) Substrate_Prep->Incubation Enzyme_Prep->Incubation Stop_Reaction Stop Reaction (e.g., add DNS reagent, boil) Incubation->Stop_Reaction Quantification Quantify Product Formation (Spectrophotometry at 540 nm) Stop_Reaction->Quantification Data_Analysis Data Analysis (Standard Curve, Calculate Activity) Quantification->Data_Analysis Kinetic_Parameters Determine Kinetic Parameters (Michaelis-Menten Plot) Data_Analysis->Kinetic_Parameters End End: Report Results Kinetic_Parameters->End

References

Application Notes and Protocols for Studying Tetragalacturonic Acid in Plant-Pathogen Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for studying the role of tetragalacturonic acid and other oligogalacturonides (OGs) in plant-pathogen interactions. OGs, including this compound, are pectin (B1162225) fragments released from the plant cell wall during microbial attack and are recognized as Damage-Associated Molecular Patterns (DAMPs), triggering the plant's innate immune system.[1][2][3][4][5][6][7] Understanding these interactions is crucial for developing novel strategies for crop protection and disease resistance.

Introduction to Oligogalacturonides as DAMPs

During an attempted invasion, pathogenic microbes secrete enzymes like polygalacturonases (PGs) that degrade the pectin component of the plant cell wall.[6][7][8] This degradation releases oligogalacturonides, which act as endogenous elicitors of plant defense responses.[1][6] The plant perceives these OGs through cell surface receptors, primarily Wall-Associated Kinases (WAKs), initiating a signaling cascade that leads to the activation of downstream immune responses.[1][7][9] This recognition of "self-in-danger" is a fundamental aspect of plant immunity, often referred to as Pattern-Triggered Immunity (PTI).[2][10]

Key Downstream Defense Responses

The perception of OGs by plant cells triggers a rapid and robust defense response, characterized by several key events:

  • Reactive Oxygen Species (ROS) Burst: One of the earliest responses is a rapid production of ROS, such as hydrogen peroxide (H₂O₂), which acts as a signaling molecule and has direct antimicrobial properties.[6][7]

  • Mitogen-Activated Protein Kinase (MAPK) Cascade Activation: OGs activate MAPK signaling pathways, which are crucial for transducing the initial perception signal into downstream cellular responses, including changes in gene expression.[11]

  • Hormonal Signaling: The OG signaling pathway crosstalks with major defense-related hormone pathways, including those of salicylic (B10762653) acid (SA), jasmonic acid (JA), and ethylene (B1197577) (ET), leading to a broad-spectrum defense response.[12][13]

  • Induction of Defense Gene Expression: A large number of defense-related genes are upregulated following OG perception, including those encoding Pathogenesis-Related (PR) proteins, which have antimicrobial activities.[12][13]

  • Callose Deposition: To reinforce the cell wall at the site of attempted invasion, plants deposit callose, a β-1,3-glucan polymer, which acts as a physical barrier against pathogens.[4][14]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the application of OGs to induce plant defense responses.

Table 1: Effective Concentrations of Oligogalacturonides for Inducing Disease Resistance

Plant SpeciesPathogenOG ConcentrationObserved EffectReference
Arabidopsis thalianaPseudomonas syringae pv. tomato DC300025 mg/LReduced disease index and bacterial multiplication.[12][13]
Sugar BeetRhizoctonia solani50 mg/mLEnhanced resistance to root rot.[9]
TomatoBotrytis cinerea50 µg/mlInduced systemic resistance.[15]
GrapevineBotrytis cinereaDP 11 OGs50-65% reduction in lesion size.[8]
TomatoBotrytis cinereaDP 10-15 OGsSignificant reduction in lesion size.[8]

Table 2: Quantitative Effects of Oligogalacturonides on Defense Gene Expression

Plant SpeciesOG TreatmentTarget GeneFold Change in ExpressionTime PointReference
Arabidopsis thaliana200 µg/mL (DP 10-15)PR1~57-fold increase12 hpt[16]
Arabidopsis thaliana200 µg/mL (DP 10-15)EDS1~3.4-fold increase6 hpt[16]
Arabidopsis thaliana200 µg/mL (DP 10-15)PAD4~5.6-fold increase6 hpt[16]
Sugar Beet50 mg/mLGPXSignificantly upregulated-[9]
Sugar Beet50 mg/mLSODSignificantly upregulated-[9]

Experimental Protocols

Protocol 1: Production of Oligogalacturonides by Enzymatic Hydrolysis of Pectin

This protocol describes the generation of OGs from commercially available polygalacturonic acid (PGA) using a fungal polygalacturonase.

Materials:

  • Polygalacturonic acid (PGA)

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.0)

  • Heating block or water bath

  • Centrifuge

  • Ethanol (B145695) (96%)

  • Dialysis tubing (1 kDa MWCO)

  • Lyophilizer

Procedure:

  • Prepare a 1% (w/v) solution of PGA in 50 mM sodium acetate buffer (pH 5.0).

  • Pre-incubate the PGA solution at 37°C for 10 minutes.

  • Add endo-polygalacturonase to the PGA solution at a final concentration of 0.1 U/mL.

  • Incubate the reaction mixture at 37°C for 2-4 hours with gentle agitation. The duration of hydrolysis can be varied to obtain OGs with different degrees of polymerization (DP).

  • Stop the reaction by heating the mixture at 100°C for 10 minutes to inactivate the enzyme.

  • Centrifuge the mixture at 10,000 x g for 15 minutes to pellet any insoluble material.

  • Transfer the supernatant to a new tube and add 4 volumes of cold 96% ethanol to precipitate the OGs.

  • Incubate at -20°C for at least 2 hours, then centrifuge at 10,000 x g for 20 minutes to pellet the OGs.

  • Discard the supernatant and wash the pellet with 70% ethanol.

  • Resuspend the OG pellet in deionized water.

  • To further purify and desalt the OGs, dialyze the solution against deionized water using 1 kDa MWCO dialysis tubing for 48 hours, with several changes of water.

  • Lyophilize the dialyzed OG solution to obtain a dry powder.

  • The degree of polymerization of the resulting OGs can be analyzed by techniques such as High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) or Mass Spectrometry.[17]

Protocol 2: Reactive Oxygen Species (ROS) Burst Assay

This protocol measures the production of ROS in plant leaf discs upon treatment with OGs using a luminol-based chemiluminescence assay.[18][19][20]

Materials:

  • Plant leaves (e.g., Arabidopsis thaliana)

  • 4 mm biopsy punch

  • 96-well white microplate

  • Luminol solution (e.g., 20 µM)

  • Horseradish peroxidase (HRP) solution (e.g., 10 ng/mL)

  • OG stock solution

  • Plate-reading luminometer

Procedure:

  • Grow plants under controlled conditions (e.g., 4-6 weeks for Arabidopsis).

  • Using a 4 mm biopsy punch, carefully cut leaf discs, avoiding the midvein.

  • Float the leaf discs, abaxial side down, in a petri dish with sterile water overnight in the dark to allow recovery from wounding stress.

  • The next day, transfer each leaf disc to a well of a 96-well white microplate containing 100 µL of sterile water.

  • Prepare the assay solution containing luminol, HRP, and the desired concentration of OGs. A mock control without OGs should be included.

  • Using a multi-channel pipette, replace the water in each well with 100 µL of the assay solution.

  • Immediately place the microplate in a luminometer and measure luminescence over time (e.g., every 2 minutes for 40-60 minutes).

  • The data is typically plotted as relative light units (RLU) over time.

Protocol 3: MAPK Activation Assay

This protocol describes the detection of MAPK activation in plant seedlings treated with OGs via immunoblotting using a phospho-specific antibody.[2][11]

Materials:

  • Plant seedlings (e.g., 10-14 day old Arabidopsis)

  • Liquid growth medium (e.g., ½ MS)

  • OG stock solution

  • Protein extraction buffer

  • SDS-PAGE equipment

  • Western blotting equipment

  • Primary antibody: anti-phospho-p44/42 MAPK (Erk1/2)

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescence detection reagent

Procedure:

  • Grow seedlings in liquid culture.

  • Treat the seedlings with the desired concentration of OGs for a short time course (e.g., 0, 5, 15, 30 minutes). A mock treatment should be included as a control.

  • Quickly harvest the seedlings, blot dry, and freeze in liquid nitrogen.

  • Extract total proteins from the seedlings using a suitable protein extraction buffer.

  • Determine the protein concentration of the extracts (e.g., using a Bradford assay).

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-phospho-p44/42 MAPK antibody overnight at 4°C.

  • Wash the membrane several times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the signal using a chemiluminescence detection reagent and an imaging system. An increase in the band intensity corresponding to the phosphorylated MAPK indicates activation.

Protocol 4: Callose Staining and Quantification

This protocol details the staining of callose deposits in plant leaves using aniline (B41778) blue and their quantification via fluorescence microscopy.[1][3][4][14][21]

Materials:

  • Plant leaves

  • Ethanol (95% and 50%)

  • Aniline blue solution (0.01% w/v in 67 mM K₂HPO₄, pH 9.0)

  • Fluorescence microscope with a DAPI filter set (Excitation ~365 nm, Emission ~480 nm)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Treat plant leaves with OGs or a mock solution and incubate for 12-24 hours.

  • Excise the treated leaves and clear the chlorophyll (B73375) by incubating in 95% ethanol at room temperature with gentle shaking until the tissue is decolorized.

  • Rehydrate the leaves by incubating in 50% ethanol for 30 minutes, followed by sterile water for 30 minutes.

  • Stain the leaves by incubating them in the aniline blue solution in the dark for at least 2 hours.

  • Mount the stained leaves on a microscope slide in the staining solution.

  • Observe the leaves under a fluorescence microscope using a DAPI filter set. Callose deposits will appear as bright fluorescent spots.

  • Capture images of multiple fields of view for each treatment.

  • Quantify the number and/or area of callose deposits using image analysis software.

Protocol 5: Quantitative Real-Time PCR (qRT-PCR) for Defense Gene Expression

This protocol outlines the measurement of defense-related gene expression in OG-treated plants.[22][23][24][25][26]

Materials:

  • OG-treated and mock-treated plant tissue

  • RNA extraction kit

  • DNase I

  • cDNA synthesis kit

  • qRT-PCR master mix (e.g., SYBR Green)

  • Gene-specific primers for target defense genes (e.g., PR1, PDF1.2) and a reference gene (e.g., Actin or Ubiquitin)

  • qRT-PCR instrument

Procedure:

  • Harvest plant tissue at different time points after OG or mock treatment and immediately freeze in liquid nitrogen.

  • Extract total RNA using a commercial kit or a standard protocol.

  • Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • Synthesize first-strand cDNA from the RNA using a cDNA synthesis kit.

  • Set up the qRT-PCR reactions in triplicate for each sample and primer pair, including a no-template control.

  • Perform the qRT-PCR using a standard cycling program.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene and the mock-treated control.

Visualizations

Oligogalacturonide Signaling Pathway

OG_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Defense Responses Pathogen Pathogen Pectin Plant Cell Wall Pectin Pathogen->Pectin Secretes PG Polygalacturonase (PG) PG->Pectin Degrades OGs Oligogalacturonides (OGs) (e.g., this compound) Pectin->OGs Releases WAK1 WAK1 Receptor OGs->WAK1 Binds to ROS_Burst ROS Burst WAK1->ROS_Burst Activates MAPK_Cascade MAPK Cascade WAK1->MAPK_Cascade Activates Callose Callose Deposition WAK1->Callose Induces Hormone_Signaling Hormone Signaling (SA, JA, ET) ROS_Burst->Hormone_Signaling TFs Transcription Factors MAPK_Cascade->TFs Activates Defense_Genes Defense Gene Expression (e.g., PR Proteins) TFs->Defense_Genes Induces Resistance Enhanced Disease Resistance Defense_Genes->Resistance Hormone_Signaling->Resistance Callose->Resistance

Caption: Oligogalacturonide signaling pathway in plants.

Experimental Workflow for Studying OG-Induced Defenses

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis of Defense Responses cluster_pathogen Pathogen Challenge OG_Production 1. Produce OGs (Enzymatic Hydrolysis) OG_Application 3. Apply OGs to Plants (e.g., Leaf Infiltration) OG_Production->OG_Application Plant_Growth 2. Grow Plants (Controlled Environment) Plant_Growth->OG_Application ROS 4a. ROS Burst Assay OG_Application->ROS Induces MAPK 4b. MAPK Activation Assay OG_Application->MAPK Induces Callose 4c. Callose Staining OG_Application->Callose Induces Gene_Expression 4d. qRT-PCR of Defense Genes OG_Application->Gene_Expression Induces Pathogen_Inoculation 5. Inoculate with Pathogen OG_Application->Pathogen_Inoculation Induces Disease_Scoring 6. Quantify Disease Symptoms Pathogen_Inoculation->Disease_Scoring

Caption: Experimental workflow for studying OG-induced plant defenses.

References

Application Notes and Protocols for Tetragalacturonic Acid Purification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of tetragalacturonic acid from a mixture of pectic oligosaccharides. The described methods are essential for obtaining high-purity this compound for research, biochemical assays, and as a starting material for drug development.

Introduction

This compound is an oligomer of D-galacturonic acid, the primary constituent of pectin. As a specific pectic oligosaccharide (POS), it has garnered interest for its potential biological activities, including prebiotic effects and modulation of immune responses. The purification of this compound from complex mixtures, typically generated by enzymatic or chemical hydrolysis of pectin, is a critical step for its characterization and utilization. This document outlines three common and effective methods for its purification: Activated Charcoal Chromatography, Size-Exclusion Chromatography (SEC), and Anion-Exchange Chromatography (AEC). High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is also described as a powerful analytical technique for monitoring purification and assessing final purity.

Data Presentation: Comparison of Purification Techniques

The selection of a purification strategy depends on the desired scale, purity, and available equipment. The following table summarizes the performance of the described methods based on available literature for pectic oligosaccharides.

Purification TechniquePrincipleTypical PurityTypical RecoveryScaleAdvantagesDisadvantages
Activated Charcoal Chromatography AdsorptionGood to High~75-98%[1]Lab to PilotCost-effective, efficient desalting[2]Lower resolution compared to other chromatographic methods
Size-Exclusion Chromatography (SEC) Separation by hydrodynamic volumeModerate (often used as an initial step)HighLab to ProcessGentle, non-destructive, good for desaltingLower resolution for similar-sized molecules[3]
Anion-Exchange Chromatography (AEC) Separation by net negative chargeHigh to Very HighGoodLab to PreparativeHigh resolution for charged molecules like uronic acids[4][5]Can be more complex to optimize, requires salt gradients

Experimental Protocols

Protocol 1: Purification using Activated Charcoal Chromatography

This protocol describes the separation of this compound from monosaccharides and smaller oligosaccharides.

Materials:

  • Activated Charcoal

  • Diatomaceous Earth (e.g., Celite)

  • Chromatography Column

  • Ethanol (B145695) (various concentrations: 5%, 15% v/v)

  • Deionized Water

  • Rotary Evaporator

  • Lyophilizer

Methodology:

  • Column Packing:

    • Prepare a slurry of activated charcoal and diatomaceous earth (1:1 w/w) in deionized water.

    • Pour the slurry into a chromatography column and allow it to pack under gravity.

    • Wash the column extensively with deionized water to remove any fine particles.

  • Sample Loading:

    • Dissolve the crude oligosaccharide mixture in a minimal volume of deionized water.

    • Load the sample onto the top of the activated charcoal column.

  • Elution:

    • Wash Step: Elute the column with several column volumes of deionized water to remove salts and monosaccharides.

    • Fractionated Elution: Begin a stepwise elution with increasing concentrations of ethanol.

      • Elute with 5% (v/v) ethanol in deionized water to remove smaller oligosaccharides.

      • Elute the target this compound with 15% (v/v) ethanol.[1]

    • Collect fractions throughout the elution process.

  • Analysis and Processing:

    • Analyze the collected fractions for the presence of this compound using HPAEC-PAD or thin-layer chromatography (TLC).

    • Pool the fractions containing pure this compound.

    • Remove the ethanol using a rotary evaporator.

    • Lyophilize the aqueous solution to obtain purified this compound as a dry powder.

Protocol 2: Two-Step Purification by Size-Exclusion and Anion-Exchange Chromatography

This protocol is adapted from methods for large-scale preparation of oligogalacturonides and is highly effective for obtaining pure fractions of specific degrees of polymerization (DP).[6]

Part A: Initial Fractionation by Size-Exclusion Chromatography (SEC)

Materials:

  • Sephadex G-25 resin

  • Large chromatography column (e.g., 5.0 x 220 cm for large scale)[6]

  • Deionized Water

  • Fraction Collector

Methodology:

  • Column Preparation:

    • Swell the Sephadex G-25 resin in deionized water according to the manufacturer's instructions.

    • Pack the column with the swollen resin and equilibrate with several column volumes of deionized water.

  • Sample Application:

    • Dissolve the crude pectic oligosaccharide mixture in deionized water.

    • Apply the sample to the top of the Sephadex G-25 column.

  • Elution and Fraction Collection:

    • Elute the column with deionized water at a constant flow rate.

    • Collect fractions using a fraction collector. Oligosaccharides will elute based on their size, with larger oligomers eluting first.[3]

  • Analysis:

    • Analyze the fractions to identify those containing the mixture of small oligogalacturonic acids (typically DP 2-5). A common method is the phenol-sulfuric acid assay for total sugars.

    • Pool the relevant fractions for the next purification step.

Part B: High-Resolution Separation by Anion-Exchange Chromatography (AEC)

Materials:

  • Dowex-1x4 resin (or other suitable strong anion exchange resin)

  • Chromatography column (e.g., 2.5 x 46 cm)[6]

  • Sodium Acetate (NaOAc) buffer (pH 6.0), various concentrations (e.g., 0.4 M and 1.0 M)

  • Gradient Mixer and Pump

Methodology:

  • Column Preparation:

    • Pack the column with the Dowex-1x4 resin.

    • Equilibrate the column with the starting buffer (e.g., 0.4 M Sodium Acetate, pH 6.0).

  • Sample Loading:

    • Load the pooled oligosaccharide fraction from the SEC step onto the equilibrated AEC column.

  • Gradient Elution:

    • Elute the bound oligosaccharides using a linear gradient of increasing salt concentration. A typical gradient can be from 0.4 M to 1.0 M Sodium Acetate at pH 6.0.[6]

    • The oligogalacturonic acids will elute based on their increasing negative charge, which corresponds to their degree of polymerization. Monomers will elute first, followed by dimers, trimers, and then tetramers.

    • Collect fractions throughout the gradient elution.

  • Analysis and Desalting:

    • Analyze the fractions by HPAEC-PAD to identify those containing pure this compound.

    • Pool the pure this compound fractions.

    • Desalt the pooled fractions using a size-exclusion column (as in Part A) or through dialysis.

    • Lyophilize the desalted solution to obtain the final product.

Protocol 3: Analysis by High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This protocol is for the analysis of fractions and the final purity assessment of this compound.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a Pulsed Amperometric Detector (PAD)

  • Anion-exchange column (e.g., CarboPac™ PA-10, 2 x 250 mm)[7]

  • Guard column (e.g., CarboPac™ PA-10, 2 x 50 mm)

  • Sodium Hydroxide (NaOH) solution (e.g., 100 mM)

  • Sodium Acetate (NaOAc) solution (e.g., 500 mM in 100 mM NaOH)

  • Deionized water (HPLC grade)

  • This compound standard

Methodology:

  • System Preparation:

    • Prepare the eluents and degas them thoroughly.

    • Install the guard and analytical columns and equilibrate the system with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation:

    • Dilute the samples (from purification fractions or the final product) to an appropriate concentration (e.g., 0.1 - 12.5 mg/L) with deionized water.[7]

    • Filter the samples through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Mobile Phase A: 100 mM NaOH

    • Mobile Phase B: 500 mM NaOAc in 100 mM NaOH

    • Flow Rate: e.g., 0.25 mL/min

    • Gradient:

      • 0-1 min: Isocratic with an initial low percentage of B.

      • 1-20 min: Linear gradient of increasing percentage of B to elute oligomers up to a high DP. The exact gradient needs to be optimized based on the specific column and separation required.

      • 20-25 min: High percentage of B to wash the column.

      • 25-35 min: Return to initial conditions for re-equilibration.

    • Detection: Pulsed Amperometry with a gold electrode, using a standard waveform for carbohydrate analysis.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing its retention time with that of a pure standard.

    • Quantify the purity by integrating the peak area of this compound and expressing it as a percentage of the total integrated area of all carbohydrate peaks.

Mandatory Visualizations

experimental_workflow_charcoal start Crude Oligosaccharide Mixture pack_col Pack Activated Charcoal Column start->pack_col load_sample Load Sample onto Column pack_col->load_sample wash Wash with Deionized Water (Removes Salts & Monosaccharides) load_sample->wash elute_low_etoh Elute with 5% Ethanol (Removes Smaller Oligosaccharides) wash->elute_low_etoh elute_target Elute with 15% Ethanol (Collect this compound Fractions) elute_low_etoh->elute_target analyze Analyze Fractions (HPAEC-PAD) elute_target->analyze pool Pool Pure Fractions analyze->pool concentrate Rotary Evaporation pool->concentrate lyophilize Lyophilization concentrate->lyophilize end Pure this compound lyophilize->end

Caption: Workflow for this compound Purification using Activated Charcoal Chromatography.

experimental_workflow_sec_aec cluster_0 Step 1: Size-Exclusion Chromatography (SEC) cluster_1 Step 2: Anion-Exchange Chromatography (AEC) start_sec Crude Oligosaccharide Mixture sec_col Sephadex G-25 Column start_sec->sec_col elute_sec Elute with Deionized Water sec_col->elute_sec pool_sec Pool Oligosaccharide Fractions (DP 2-5) elute_sec->pool_sec aec_col Dowex-1x4 Column pool_sec->aec_col elute_aec Elute with NaOAc Gradient aec_col->elute_aec pool_aec Collect Pure this compound Fractions elute_aec->pool_aec desalt Desalting (SEC or Dialysis) pool_aec->desalt lyophilize Lyophilization desalt->lyophilize end Pure this compound lyophilize->end logical_relationship_hpaec sample Purified Sample or Fraction hpaec_system HPAEC System (CarboPac Column) sample->hpaec_system separation Separation by Anionic Charge (NaOH/NaOAc Gradient) hpaec_system->separation detection Pulsed Amperometric Detection (PAD) separation->detection chromatogram Chromatogram Output detection->chromatogram analysis Data Analysis (Peak Identification & Integration) chromatogram->analysis result Purity Assessment & Quantification analysis->result

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tetragalacturonic Acid Yield from Pectin Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and optimize the partial hydrolysis of pectin (B1162225) to yield tetragalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of optimizing pectin hydrolysis for this compound?

The primary goal is to achieve controlled, partial depolymerization of the pectin backbone. Unlike complete hydrolysis, which aims to produce the monomer D-galacturonic acid, this process is tailored to break down the long polygalacturonic acid chains into specific oligosaccharides, primarily this compound (a chain of four galacturonic acid units). This requires careful control over reaction conditions to avoid both insufficient breakdown and over-hydrolysis into smaller fragments.[1]

Q2: Which is the better method for producing this compound: acid or enzymatic hydrolysis?

Both methods can produce this compound, but they offer different levels of control and efficiency.

  • Acid Hydrolysis: This method can be cost-effective but is often difficult to control.[1] Harsh conditions (strong acids, high temperatures) can lead to the degradation of the target molecule and the formation of undesirable byproducts.[2] However, mild acid hydrolysis (e.g., using dilute trifluoroacetic acid) can be effective for cleaving pectin chains into oligomeric forms without significant degradation.[1]

  • Enzymatic Hydrolysis: This method is highly specific and generally results in higher yields of the desired product under milder conditions.[3] Enzymes like endo-polygalacturonases can be used to randomly cleave the internal glycosidic bonds of the pectin chain.[4] The process is easier to control, but can be more expensive and may be subject to product inhibition.[5] For producing specific oligosaccharides, enzymatic hydrolysis is often the preferred method due to its higher selectivity.

Q3: How does the source of pectin influence the hydrolysis outcome?

The pectin source is a critical factor. Pectin is a complex heteropolysaccharide whose structure varies significantly depending on the plant it comes from (e.g., citrus peel, apple pomace, sugar beet pulp).[2][6][7] Key differences that affect hydrolysis include:

  • Galacturonic Acid Content: The total amount of the target backbone available for hydrolysis.[7]

  • Degree of Methylation (DM): The extent to which the carboxyl groups of galacturonic acid are esterified with methanol. The DM affects the action of both acids and enzymes.[8][9] For instance, many polygalacturonase enzymes show a preference for pectin with a low degree of methylation.[10]

  • Presence of Neutral Sugars: Pectin contains side chains of neutral sugars (like rhamnose, arabinose, and galactose) which create branched regions (rhamnogalacturonan I and II) that can sterically hinder the hydrolysis of the polygalacturonic acid backbone.[6][11]

Q4: How can I accurately quantify the yield of this compound?

Accurate quantification is essential for process optimization. The most common and reliable methods include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and accurate method for separating and quantifying oligosaccharides. It allows for the precise determination of this compound and can also provide information on the distribution of other hydrolysis products.[2][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers even greater sensitivity and specificity, making it ideal for complex hydrolysates and for confirming the identity of the target molecule.[13]

  • Colorimetric Assays: Methods using reagents like m-hydroxydiphenyl can quantify total uronic acids, but they are not specific to this compound and can suffer from interference from neutral sugars.[14][15] These are better suited for estimating total pectin content rather than specific oligosaccharides.

Troubleshooting Guide

This guide addresses common issues encountered during pectin hydrolysis experiments, providing direct answers and actionable solutions.

Problem 1: The yield of this compound is consistently low.

  • Possible Cause A: Over-hydrolysis

    • Symptoms: The final product contains high concentrations of di-, tri-, and monomeric galacturonic acid, but very little of the target tetramer.

    • Explanation: The reaction conditions (e.g., temperature, time, acid/enzyme concentration) are too harsh or prolonged, causing the pectin to break down beyond the desired oligosaccharide length.

    • Solution:

      • Reduce Hydrolysis Time: Perform a time-course experiment to identify the optimal reaction duration.

      • Lower Temperature: Decrease the reaction temperature in 5-10°C increments.

      • Decrease Catalyst Concentration: Reduce the concentration of the acid or the amount of enzyme used. For enzymatic reactions, a lower enzyme-to-substrate ratio will slow the reaction.

  • Possible Cause B: Incomplete Hydrolysis

    • Symptoms: The hydrolysate contains a large amount of high-molecular-weight pectin fragments with very few oligosaccharides.

    • Explanation: The hydrolysis conditions are too mild to effectively cleave the pectin backbone. This can be due to insufficient time, low temperature, or inhibitors.

    • Solution:

      • Increase Hydrolysis Time: Extend the incubation period.

      • Increase Temperature: Cautiously raise the reaction temperature.

      • Check for Inhibitors: Pectin sources can contain natural inhibitors like tannins or phenolic compounds that may reduce enzyme activity.[10] Consider a pre-treatment step (e.g., ethanol (B145695) wash) to remove them.

  • Possible Cause C: Inappropriate Substrate or Enzyme

    • Symptoms: Very little hydrolysis occurs despite optimized conditions.

    • Explanation: The enzyme being used may not be suitable for the type of pectin. For example, polygalacturonases are most effective on low-methoxyl pectin.[10] If using a high-methoxyl pectin, its esterified groups can inhibit the enzyme's action.

    • Solution:

      • Characterize Your Pectin: Determine the degree of methylation (DM) of your starting material.

      • Use a Pectin Methylesterase (PME): Pre-treat high-methoxyl pectin with PME to de-esterify it, making it a better substrate for polygalacturonases.

      • Select a Different Enzyme: Use a pectin lyase, which is capable of cleaving highly methylated pectin.[16]

Problem 2: The final product is a complex mixture of many different oligosaccharides.

  • Possible Cause A: Lack of Reaction Control

    • Symptoms: HPLC analysis shows a broad distribution of oligosaccharides from DP2 (dimer) to DP10+ (deca-oligomer and higher), with no dominant peak for the tetramer.

    • Explanation: Both acid and enzymatic hydrolysis (using endo-acting enzymes) are inherently random processes. Achieving a perfectly uniform product is challenging.

    • Solution:

      • Tighten Reaction Parameters: Precisely control temperature, pH, and reaction time. Stop the reaction quickly and consistently (e.g., by boiling for enzymatic reactions or rapid neutralization for acid reactions).

      • Implement Purification: Use downstream processing techniques like size-exclusion or ion-exchange chromatography to isolate the this compound fraction from the mixture.[10]

  • Possible Cause B: Use of a Crude Enzyme Preparation

    • Symptoms: Unexpected byproducts or a very wide range of oligosaccharides are formed.

    • Explanation: Commercial pectinase (B1165727) preparations are often cocktails of different enzymes (polygalacturonases, lyases, esterases, etc.).[17] This mixture of activities can lead to a more complex product profile than a single, purified enzyme.

    • Solution:

      • Source a Purified Enzyme: Obtain a purified endo-polygalacturonase to ensure a more specific cleavage pattern.

      • Characterize Enzyme Activity: If using a commercial preparation, characterize its primary and secondary activities to better predict the outcome.

Data Presentation

Table 1: Comparison of Hydrolysis Methods for this compound Production

FeatureAcid HydrolysisEnzymatic Hydrolysis
Catalyst Strong or weak acids (e.g., H₂SO₄, TFA)[1]Pectinolytic enzymes (e.g., endo-polygalacturonase)[4]
Typical Conditions High temperature (80-100°C), controlled time[1]Mild temperature (30-50°C), specific pH (e.g., 4.5-5.8)[10]
Selectivity Low; risk of random degradation and side reactions[1]High; specific cleavage of glycosidic bonds
Control Difficult; sensitive to time and temperature[1]Easier; reaction can be stopped by heat denaturation
Advantages Low cost of reagentsHigh yield and purity of target oligosaccharide, mild conditions[3]
Disadvantages Potential for product degradation, byproduct formation[2]Higher cost, potential for product inhibition[5]

Table 2: Influence of Key Parameters on Enzymatic Hydrolysis for Oligosaccharide Production

ParameterEffect on Yield and Product SizeOptimization Strategy
Temperature Higher temperatures increase reaction rate but also risk over-hydrolysis and enzyme denaturation.Identify the enzyme's optimal temperature range and operate slightly below the peak for better control.
pH Enzyme activity is highly pH-dependent. Deviation from the optimum reduces efficiency.Maintain the optimal pH for the specific enzyme using a suitable buffer system.
Enzyme:Substrate Ratio Higher ratios lead to faster hydrolysis and smaller fragments. Lower ratios result in slower hydrolysis and larger fragments.Titrate the enzyme concentration to find a balance that favors tetramer formation within a practical timeframe.
Reaction Time Longer times lead to smaller oligosaccharides and eventually monomers.Conduct a time-course study and analyze product distribution at different intervals to determine the optimal stopping point.
Pectin DM Affects enzyme choice. High DM may inhibit polygalacturonases.[10]For low-DM pectin, use polygalacturonase. For high-DM pectin, use pectin lyase or pre-treat with pectin methylesterase.

Experimental Protocols

Protocol 1: Controlled Acid Hydrolysis for Oligosaccharide Production

  • Objective: To generate a mixture of pectic oligosaccharides using mild acid hydrolysis.

  • Materials: Dry pectin, 2M Trifluoroacetic acid (TFA), deionized water, sodium hydroxide (B78521) (NaOH) for neutralization, heating block or water bath.

  • Procedure:

    • Preparation: Weigh 20 mg of dry pectin and suspend it in 1 mL of 2M TFA in a sealed, acid-resistant vial.[1]

    • Hydrolysis: Place the vial in a heating block or water bath set to 80°C. Allow the reaction to proceed for a defined period (start with a time course of 1, 2, 4, and 8 hours to find the optimal time).

    • Termination: After the designated time, immediately cool the vial on ice.

    • Neutralization: Carefully neutralize the hydrolysate to pH 7.0 with NaOH. Keep the sample cool during neutralization.

    • Analysis: Analyze the product mixture using HPLC to determine the yield and distribution of oligosaccharides.

Protocol 2: Controlled Enzymatic Hydrolysis for this compound Production

  • Objective: To produce this compound using a specific pectinolytic enzyme.

  • Materials: Dry pectin (low-methoxyl preferred), endo-polygalacturonase, 0.1 M sodium citrate (B86180) buffer (pH 4.5), water bath.

  • Procedure:

    • Substrate Preparation: Prepare a 1% (w/v) pectin solution in 0.1 M citrate buffer (pH 4.5). Stir until fully dissolved; gentle heating may be required.[5]

    • Enzyme Preparation: Prepare a stock solution of endo-polygalacturonase in the same buffer. The exact concentration will depend on the enzyme's specific activity.

    • Hydrolysis: Equilibrate the pectin solution to the optimal temperature for the enzyme (e.g., 45°C) in a shaking water bath.[18] Add the enzyme solution to initiate the reaction. A starting enzyme-to-substrate ratio could be 10 U/g of pectin.

    • Monitoring: Take aliquots at various time points (e.g., 30, 60, 120, 240 minutes).

    • Termination: Immediately stop the reaction in each aliquot by heating it to 100°C for 10 minutes to denature the enzyme.

    • Clarification: Centrifuge the samples to remove any insoluble material.

    • Analysis: Analyze the supernatant from each time point by HPLC to identify the time that yields the maximum amount of this compound.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hydrolysis Hydrolysis cluster_downstream Downstream Processing Pectin Pectin Source (e.g., Citrus Peel) Pretreat Pre-treatment (Optional: De-esterification) Pectin->Pretreat if needed Hydrolysis Controlled Hydrolysis (Acid or Enzymatic) Pectin->Hydrolysis Pretreat->Hydrolysis Inactivation Reaction Inactivation (Heat or Neutralization) Hydrolysis->Inactivation Purification Purification (e.g., Chromatography) Inactivation->Purification Analysis Analysis & Quantification (e.g., HPLC, LC-MS) Purification->Analysis Product This compound Analysis->Product

Caption: General experimental workflow for producing this compound.

Factors_Influencing_Yield cluster_params Process Parameters cluster_material Starting Material Yield Tetragalacturonic Acid Yield Temp Temperature Temp->Yield Time Reaction Time Time->Yield pH pH pH->Yield Catalyst Catalyst Conc. (Enzyme or Acid) Catalyst->Yield Source Pectin Source Source->Yield DM Degree of Methylation (DM) DM->Yield Composition Neutral Sugar Composition Composition->Yield

Caption: Key factors influencing the yield of this compound.

Caption: Simplified pathway of pectin hydrolysis to oligosaccharides.

References

Technical Support Center: Improving HPLC Resolution of Oligogalacturonides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common issues encountered when separating oligogalacturonides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs) & Troubleshooting
General Resolution and Peak Shape Issues

Q1: My chromatogram shows poor resolution with overlapping peaks for different oligogalacturonides. What should I do?

A1: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters.[1] The goal is to adjust efficiency, selectivity, or retention factors.[2]

  • Optimize Mobile Phase: Adjusting the mobile phase composition, such as the organic solvent-to-water ratio or the salt concentration in the buffer, can significantly alter selectivity.[1][3] For complex mixtures, switching from an isocratic (constant mobile phase composition) to a gradient elution can improve the separation of compounds with a wide range of polarities.[1][4]

  • Change the Column: If mobile phase optimization is insufficient, consider a different column. Options include columns with smaller particle sizes for higher efficiency, longer columns for more separation power, or a different stationary phase chemistry altogether.[5][6]

  • Adjust Flow Rate: In most cases, lowering the flow rate can improve peak resolution by allowing more time for interactions between the analytes and the stationary phase.[5][6]

  • Control Temperature: Increasing the column temperature can sometimes improve efficiency, but it may also decrease retention.[5] Maintaining a stable and optimized temperature is crucial for reproducible results.[1][6]

Q2: My peaks are broad and/or tailing. What are the potential causes and solutions?

A2: Peak broadening and tailing can compromise quantification and resolution.[1][7] Common causes include column degradation, improper mobile phase conditions, or system issues.[1][7]

  • Column Issues: Overloading the column with too much sample is a frequent cause.[1] Try reducing the injection volume or sample concentration.[1] Column contamination or degradation can also lead to poor peak shape; flushing the column with a strong solvent or replacing it may be necessary.[8] Using a guard column can help protect the analytical column from contaminants.[1]

  • Mobile Phase pH: For ionizable compounds like oligogalacturonides, the mobile phase pH is critical. An incorrect pH can lead to interactions with residual silanols on silica-based columns, causing tailing.[1]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to peak broadening.[8] Use shorter, narrower-bore tubing where possible.[8]

Column Selection and Maintenance

Q3: What type of HPLC column is best for separating oligogalacturonides?

A3: The choice of column depends on the specific properties of the oligogalacturonides and the chosen separation mode.

  • High-Performance Anion-Exchange Chromatography (HPAEC): This is a powerful and widely used technique for separating charged carbohydrates like oligogalacturonides at high pH.[9][10][11] It offers excellent resolution and selectivity.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is suitable for polar compounds and uses a polar stationary phase (e.g., amino or amide) with a mobile phase high in organic solvent.[12]

  • Reversed-Phase (RP) Chromatography: While less common for underivatized oligogalacturonides due to their high polarity, RP-HPLC (e.g., with a C18 column) can be used after derivatization to make the analytes more hydrophobic.[13][14]

Q4: How can I extend the life of my HPLC column?

A4: Proper column care is essential for maintaining performance and longevity.[1]

  • Use a Guard Column: A guard column is a small, disposable column placed before the analytical column to adsorb strongly retained impurities and particulates.[1]

  • Filter Samples and Mobile Phases: Always filter your samples and buffered mobile phases through a 0.2 or 0.45 µm filter to prevent particulates from clogging the column frit.[15]

  • Proper Flushing and Storage: Flush the column with an appropriate solvent after use to remove any residual sample components and store it in the recommended solvent to prevent phase collapse or degradation.[1]

  • Avoid pH Extremes: For silica-based columns, operate within the recommended pH range (typically 2-8) to avoid dissolving the silica (B1680970) at high pH or cleaving the bonded phase at low pH.[16]

HPAEC-PAD Specific Issues

Q5: I'm using HPAEC-PAD and my baseline is noisy and drifting. How can I fix this?

A5: Baseline issues in HPAEC-PAD are often related to the eluents or the detector.[17]

  • Eluent Quality: Improperly prepared or contaminated eluents are a common cause of baseline problems.[17][18] Use high-purity, 18 MΩ·cm deionized water and high-purity sodium hydroxide (B78521) and sodium acetate (B1210297).[18] Contamination in the water system can introduce carbohydrates that create noise.[17]

  • Eluent Degassing: Ensure the mobile phase is thoroughly degassed to prevent air bubbles from entering the system and causing pressure fluctuations or detector noise.[1]

  • Detector Stability: Pulsed Amperometric Detection (PAD) can sometimes exhibit a loss of signal over time due to recession of the gold electrode.[11] The system may require time to stabilize, and in some cases, passivation with nitric acid may be necessary as a last resort.[17]

Data & Parameters
Table 1: HPLC Column Selection Guide for Oligogalacturonides
Separation ModeStationary PhaseAnalyte CharacteristicsMobile Phase Example
Anion-Exchange (HPAEC) Polymer-based quaternary ammonium (B1175870) functionalized resinCharged (acidic) oligosaccharidesHigh pH gradient of sodium hydroxide and sodium acetate
Hydrophilic Interaction (HILIC) Amino (NH2), AmidePolar, neutral, or charged oligosaccharidesHigh percentage of acetonitrile (B52724) with a water/buffer modifier
Reversed-Phase (RP) C18, C8Derivatized, less polar oligosaccharidesAcetonitrile or methanol (B129727) with water/buffer
Size-Exclusion (SEC) Porous particles with controlled pore sizesSeparation based on molecular size (DP)Aqueous buffer
Table 2: General HPLC Parameter Optimization
ParameterEffect on ResolutionTypical Adjustment Strategy
Column Length Longer columns increase efficiency and resolution but also analysis time and backpressure.[5][13][14]Use a longer column (150-250 mm) for complex samples requiring high resolution.[13]
Particle Size Smaller particles (e.g., <3 µm) significantly increase efficiency and resolution.[5][19]Use columns with smaller particles for high-speed or high-resolution analyses, ensuring the HPLC system can handle the higher backpressure.[19]
Flow Rate Lowering the flow rate generally improves resolution but increases run time.[5]Optimize to find a balance between resolution and analysis time.[5]
Temperature Higher temperatures decrease mobile phase viscosity, which can improve efficiency, but may also alter selectivity and decrease retention.[5]Maintain a consistent temperature. Experiment with temperatures between 30-60°C to optimize selectivity.
Injection Volume Overloading the column leads to peak broadening and fronting.[1][7]Reduce injection volume or dilute the sample if peak shape is poor.[1]
Experimental Protocols
Protocol 1: General HPLC Method Development Strategy
  • Define Objectives: Determine the goal of the separation (e.g., quantification of specific oligomers, profiling of a complex mixture).

  • Analyte Characterization: Understand the properties of your oligogalacturonides (e.g., size range, charge, concentration).

  • Select Separation Mode & Column: Based on analyte properties, choose an appropriate mode (e.g., HPAEC, HILIC) and a corresponding column.[14][19]

  • Initial Mobile Phase Conditions: Start with a general-purpose mobile phase and gradient. For HILIC, a common starting point is 80:20 acetonitrile:water.[12] For HPAEC, use a sodium acetate gradient in a sodium hydroxide solution.

  • Optimize Gradient: Perform a broad gradient run to elute all components. Then, adjust the gradient slope to improve resolution in the region of interest. A shallower gradient provides better resolution for closely eluting peaks.[12]

  • Fine-Tune Parameters: Once a suitable gradient is established, optimize other parameters like flow rate, column temperature, and injection volume to further enhance resolution and peak shape.[3][20]

  • Method Validation: After optimization, validate the method for reproducibility, accuracy, and sensitivity.

Protocol 2: HPAEC-PAD Analysis of Oligogalacturonides

This protocol provides a typical workflow for analyzing oligogalacturonides using HPAEC with Pulsed Amperometric Detection.

  • Sample Preparation:

    • Dissolve the oligogalacturonide sample in high-purity, 18 MΩ·cm deionized water.

    • Filter the sample through a 0.2 µm syringe filter to remove any particulates.

  • Eluent Preparation:

    • Eluent A (Water): Use high-purity, 18 MΩ·cm deionized water.

    • Eluent B (NaOH): Prepare a stock solution of sodium hydroxide (e.g., 200 mM) using high-purity water.

    • Eluent C (NaOAc in NaOH): Prepare a stock solution of sodium acetate (e.g., 1 M) in the same concentration of sodium hydroxide as Eluent B.

    • Degas all eluents thoroughly by sparging with helium or sonicating.[1]

  • Chromatographic Conditions:

    • Column: Anion-exchange column suitable for carbohydrate analysis (e.g., Dionex CarboPac series).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 - 25 µL.

    • Gradient Program: Develop a gradient that separates the oligomers of interest. A typical gradient involves increasing the concentration of sodium acetate (Eluent C) over time to elute oligomers with a higher degree of polymerization (DP).

  • Detection (PAD):

    • Use a gold working electrode.

    • Set the appropriate waveform potentials and durations for carbohydrate detection as recommended by the instrument manufacturer. This typically involves a three-step cycle of detection, oxidation, and reduction potentials to clean the electrode surface.

  • System Equilibration and Analysis:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject a series of standards to create a calibration curve.

    • Inject the unknown samples for analysis.

Visualizations

TroubleshootingWorkflow Start Poor Resolution / Overlapping Peaks Check_Column Step 1: Check Column Start->Check_Column Check_MobilePhase Step 2: Optimize Mobile Phase Start->Check_MobilePhase Check_System Step 3: Check System Parameters Start->Check_System Col_Age Is column old or contaminated? Check_Column->Col_Age MP_Gradient Is elution isocratic? Check_MobilePhase->MP_Gradient Sys_Flow Is flow rate optimal? Check_System->Sys_Flow Col_Flush Action: Flush with strong solvent or replace column Col_Age->Col_Flush Yes Col_Type Is stationary phase appropriate? Col_Age->Col_Type No Col_Guard Preventative: Use guard column Col_Flush->Col_Guard Col_Select Action: Select different column chemistry (e.g., HILIC, HPAEC) Col_Type->Col_Select No Col_Type->Col_Guard Yes Col_Select->Col_Guard MP_SwitchGradient Action: Switch to gradient elution or optimize slope MP_Gradient->MP_SwitchGradient Yes MP_Composition Is composition optimal? MP_Gradient->MP_Composition No MP_Quality Preventative: Use high-purity solvents and degas MP_SwitchGradient->MP_Quality MP_Adjust Action: Adjust solvent ratio or buffer concentration MP_Composition->MP_Adjust No MP_Composition->MP_Quality Yes MP_Adjust->MP_Quality Sys_AdjustFlow Action: Decrease flow rate for better separation Sys_Flow->Sys_AdjustFlow No Sys_Temp Is temperature stable? Sys_Flow->Sys_Temp Yes Sys_Overload Preventative: Reduce injection volume or sample concentration Sys_AdjustFlow->Sys_Overload Sys_AdjustTemp Action: Set stable temperature (e.g., 30-40°C) Sys_Temp->Sys_AdjustTemp No Sys_Temp->Sys_Overload Yes Sys_AdjustTemp->Sys_Overload

Caption: A troubleshooting workflow for addressing poor HPLC resolution.

HPAEC_PAD_Workflow Prep 1. Sample & Eluent Preparation (High-purity water, filtration, degassing) Inject 2. Sample Injection Prep->Inject HPLC 3. HPAEC Separation (Anion-exchange column, high pH, gradient elution) Inject->HPLC Detect 4. Pulsed Amperometric Detection (PAD) (Gold electrode, potential waveform) HPLC->Detect Data 5. Data Acquisition & Analysis Detect->Data

Caption: Standard experimental workflow for HPAEC-PAD analysis.

ResolutionFactors cluster_params Adjustable Parameters Resolution Resolution (Rs) Efficiency Efficiency (N) Efficiency->Resolution Selectivity Selectivity (α) Selectivity->Resolution Retention Retention (k) Retention->Resolution ColLength Column Length ColLength->Efficiency ParticleSize Particle Size ParticleSize->Efficiency FlowRate Flow Rate FlowRate->Efficiency MobilePhase Mobile Phase Comp. MobilePhase->Selectivity MobilePhase->Retention StationaryPhase Stationary Phase StationaryPhase->Selectivity Temperature Temperature Temperature->Selectivity

Caption: Relationship between key HPLC parameters and resolution.

References

tetragalacturonic acid stability and proper storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of tetragalacturonic acid. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: Solid this compound should be stored in a cool, dry, and well-ventilated place.[1][2] For long-term stability, it is recommended to store it at 4°C or between 2-8°C.[3] The compound is hygroscopic, so it is crucial to keep the container tightly sealed to prevent moisture absorption.[1] Some suppliers also recommend storage under an inert atmosphere.[1]

Q2: How long is solid this compound stable?

A2: When stored under the recommended conditions, solid this compound is stable for an extended period. One supplier specifies a stability of greater than 6 months.[2]

Q3: Can I store this compound in an aqueous solution?

A3: It is strongly advised not to store this compound in aqueous solutions for more than one day.[4] For optimal results, prepare solutions fresh before each experiment.

Q4: Why is my this compound not dissolving in water?

A4: this compound has slight solubility in water.[1] Its solubility is pH-dependent; it is less soluble in acidic or neutral water and more soluble in slightly basic solutions. If you are experiencing solubility issues, consider adjusting the pH of your solvent to be slightly alkaline.

Q5: At what pH is this compound most stable in solution?

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent or unexpected experimental results. Degradation of this compound due to improper storage.Ensure solid this compound is stored at 2-8°C in a tightly sealed container. Prepare aqueous solutions fresh for each experiment and do not store them for more than 24 hours.
Difficulty dissolving the solid. The compound is in its acidic form, which has lower solubility in neutral water.Increase the pH of the solvent slightly (e.g., to pH 7-8) to deprotonate the carboxylic acid groups, which should enhance solubility. Gentle warming can also aid dissolution, but avoid high temperatures to prevent degradation.
Loss of biological activity in an assay. The aqueous stock solution was stored for an extended period, leading to hydrolysis.Always prepare fresh solutions of this compound immediately before use. If a stock solution must be made, aliquot and freeze it immediately, though fresh preparation is always preferred.
Precipitate forms after dissolving in buffer. The buffer composition or pH is causing the this compound to precipitate.Check the pH of your final solution. If it is acidic, this may reduce solubility. Ensure all components of your buffer are compatible.

Stability and Storage Conditions Summary

Form Parameter Condition Recommendation/Data
Solid Temperature-Store at 4°C or 2-8°C.[3]
Atmosphere-Store in a dry, well-ventilated place.[1][2] Keep container tightly sealed as the compound is hygroscopic.[1] Storage under an inert atmosphere is also recommended.[1]
Stability-> 6 months under recommended conditions.[2]
Aqueous Solution TemperatureHigh Temperatures (160-220°C)Degradation follows first-order kinetics and is temperature-dependent.
Storage DurationAmbient/RefrigeratedDo not store for more than one day.[4] Prepare fresh for each use.
pH-Avoid strongly acidic (pH < 4) and strongly alkaline (pH > 11) conditions to minimize hydrolysis.

Experimental Protocols

Protocol for Assessing this compound Stability in Aqueous Solution

This protocol outlines a method to evaluate the stability of this compound in a buffered solution over time.

  • Preparation of Stock Solution:

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of the desired buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0). Ensure complete dissolution.

    • Filter the solution through a 0.22 µm syringe filter.

  • Incubation:

    • Aliquot the stock solution into multiple sterile microcentrifuge tubes.

    • Incubate the tubes at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points:

    • Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours).

    • Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.

  • Analysis (using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection - HPAEC-PAD):

    • Thaw the samples.

    • Dilute the samples to an appropriate concentration for analysis.

    • Inject the samples onto an HPAEC-PAD system equipped with a suitable carbohydrate analysis column (e.g., CarboPac™ PA200).

    • Use an appropriate gradient of sodium hydroxide (B78521) and sodium acetate to elute the this compound and any degradation products.

    • Quantify the peak area of this compound at each time point.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each temperature.

    • Calculate the degradation rate constant (k) if the degradation follows first-order kinetics using the formula: ln([A]t/[A]0) = -kt.

Visualizations

Tetragalacturonic_Acid_Degradation_Pathway TetraGA This compound (DP4) TriGA Trigalacturonic Acid (DP3) TetraGA->TriGA Hydrolysis DiGA Digalacturonic Acid (DP2) TriGA->DiGA Hydrolysis MonoGA Galacturonic Acid (DP1) DiGA->MonoGA Hydrolysis Decarboxylation Decarboxylation & Other Degradation Products MonoGA->Decarboxylation Thermal/pH Stress Troubleshooting_Workflow Start Experiment Yields Unexpected Results CheckStorage Check Storage of Solid Compound Start->CheckStorage ImproperSolidStorage Improper Solid Storage: - Exposed to moisture? - Stored at room temp? CheckStorage->ImproperSolidStorage No ProperSolidStorage Solid Storage OK CheckStorage->ProperSolidStorage Yes ImproperSolidStorage->Start Correct & Repeat CheckSolutionPrep Check Solution Preparation & Storage ProperSolidStorage->CheckSolutionPrep ImproperSolution Improper Solution Handling: - Solution stored > 24h? - Incorrect pH? CheckSolutionPrep->ImproperSolution No ProperSolution Solution Handling OK CheckSolutionPrep->ProperSolution Yes ImproperSolution->Start Correct & Repeat CheckSolubility Check for Complete Dissolution ProperSolution->CheckSolubility IncompleteSolubility Incomplete Dissolution: - Visible particulates? - Hazy solution? CheckSolubility->IncompleteSolubility No CompleteSolubility Compound Fully Dissolved CheckSolubility->CompleteSolubility Yes IncompleteSolubility->Start Adjust pH & Repeat InvestigateOther Investigate Other Experimental Variables CompleteSolubility->InvestigateOther

References

avoiding degradation of tetragalacturonic acid during analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of tetragalacturonic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to prevent the degradation of this compound during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is an oligosaccharide, specifically a tetramer of galacturonic acid units linked by α-1,4 glycosidic bonds. It is a component of pectin (B1162225), a complex polysaccharide found in plant cell walls. Its stability is a significant concern during analysis because the glycosidic bonds are susceptible to cleavage under various conditions, and the molecule itself can undergo other degradation reactions. This degradation can lead to inaccurate quantification and misidentification of the analyte, compromising experimental results.

Q2: What are the primary factors that can cause the degradation of this compound?

A2: The primary factors that can lead to the degradation of this compound include:

  • pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the glycosidic linkages.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Enzymatic Activity: The presence of residual pectin-degrading enzymes (e.g., polygalacturonases, pectin lyases) in the sample can lead to enzymatic breakdown.

  • Sample Matrix: The presence of other reactive components in the sample matrix can also contribute to degradation.

Q3: What are the common degradation pathways for this compound?

A3: this compound can degrade through several pathways:

  • Acid Hydrolysis: Under acidic conditions, the glycosidic bonds are cleaved, breaking the tetramer into smaller oligomers (trigalacturonic acid, digalacturonic acid) and eventually to galacturonic acid monomers.[1]

  • Alkaline Degradation (β-elimination): In alkaline conditions, a "peeling" reaction can occur, starting from the reducing end of the molecule. This β-elimination reaction leads to the formation of unsaturated oligogalacturonides.[2][3][4]

  • Enzymatic Degradation: Pectinolytic enzymes can cleave the glycosidic bonds. For example, polygalacturonases hydrolyze these bonds, while pectin lyases act through a trans-eliminative cleavage mechanism to produce unsaturated products.

  • Oxidative Degradation: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the oxidative depolymerization of pectic oligosaccharides.[5]

Q4: How should I store my this compound standards and samples to ensure stability?

A4: To ensure the stability of your this compound standards and samples:

  • Short-term storage: Store aqueous solutions at 4°C.[6]

  • Long-term storage: For long-term storage, it is recommended to store the material below -10°C in a well-sealed container.[7] The product is stable for more than six months under these recommended conditions.[7]

  • Avoid repeated freeze-thaw cycles: This can lead to degradation. Aliquot your standards and samples into smaller volumes to avoid this.

  • pH: Maintain a slightly acidic to neutral pH for aqueous solutions to minimize both acid and alkaline degradation.

Troubleshooting Guides

This section provides troubleshooting guides for common issues encountered during the analysis of this compound.

Issue 1: Inaccurate or low quantification of this compound.
Possible Cause Recommended Solution
Degradation during sample preparation - Control pH: Maintain a pH between 4 and 6 during extraction and sample preparation to minimize both acid and alkaline hydrolysis. - Control Temperature: Perform all extraction and preparation steps at low temperatures (e.g., on ice or at 4°C) to reduce the rate of degradation reactions. - Enzyme Inactivation: If enzymatic degradation is suspected, heat the sample (e.g., 85-100°C for 5-10 minutes) to inactivate any residual pectinolytic enzymes.[8]
Degradation during analysis (e.g., HPLC, LC-MS) - Optimize column temperature: Elevated column temperatures during HPLC can cause on-column degradation. It is advisable to keep the column temperature below 30°C.[9] - Mobile phase pH: Ensure the mobile phase pH is compatible with the stability of this compound. For anion-exchange chromatography, high pH is necessary for ionization, but exposure time should be minimized.
Improper storage of standards and samples - Follow recommended storage conditions: Store standards and samples at appropriate temperatures (4°C for short-term, -20°C or below for long-term) and in a slightly acidic to neutral buffer.[6][7] - Prepare fresh standards: If in doubt about the stability of your stock solutions, prepare fresh standards for calibration.
Issue 2: Appearance of unexpected peaks in the chromatogram.
Possible Cause Recommended Solution
Degradation products - Identify degradation products: The unexpected peaks could be smaller oligomers (trigalacturonic acid, digalacturonic acid), galacturonic acid monomers, or unsaturated oligogalacturonides resulting from β-elimination.[10][11] - Optimize experimental conditions: Refer to the solutions in "Issue 1" to minimize degradation and the formation of these byproducts.
Ghost peaks - On-column degradation: As mentioned previously, elevated column temperatures can lead to the formation of "ghost peaks" that are not present in the original sample.[9] Lowering the column temperature can help eliminate these artifacts. - Mobile phase contamination: Ensure the mobile phase is freshly prepared with high-purity solvents and filtered to remove any contaminants.
Matrix effects - Sample cleanup: Use solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering compounds from the sample matrix.

Quantitative Data on this compound Stability

pHTemperatureExpected StabilityDegradation Pathway
< 3Room TemperatureLowAcid Hydrolysis
< 3Elevated Temperature (>40°C)Very LowAccelerated Acid Hydrolysis
4 - 64°CHighMinimal Degradation
4 - 6Room TemperatureModerateSlow Hydrolysis
4 - 6Elevated Temperature (>40°C)LowIncreased Hydrolysis
> 8Room TemperatureLowAlkaline Degradation (β-elimination)
> 8Elevated Temperature (>40°C)Very LowAccelerated Alkaline Degradation

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

This protocol provides a general framework for the analysis of this compound using HPLC with UV detection.

  • Sample Preparation:

    • If the sample is a solid, dissolve it in deionized water or a suitable buffer (pH 4-6).

    • If the sample is a liquid, it may need to be diluted.

    • To prevent enzymatic degradation, heat the sample at 100°C for 5 minutes to inactivate enzymes.[8]

    • Centrifuge the sample at 5000 x g for 10 minutes to remove any particulate matter.[8]

    • Filter the supernatant through a 0.45 µm syringe filter before injection.

  • HPLC System and Conditions:

    • Column: A column suitable for the separation of organic acids or oligosaccharides, such as a C18 column or a specialized ion-exchange column.

    • Mobile Phase: An acidic mobile phase, such as 0.01 N sulfuric acid or phosphoric acid, is often used for the separation of uronic acids.

    • Flow Rate: Typically in the range of 0.5 - 1.0 mL/min.

    • Column Temperature: Maintain the column at a low temperature (e.g., 25-30°C) to prevent on-column degradation.[9]

    • Injection Volume: 10-20 µL.

    • Detection: UV detection at a wavelength of 210 nm.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Generate a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis of this compound

This protocol outlines a general approach for the analysis of this compound using LC-MS.

  • Sample Preparation:

    • Follow the same sample preparation steps as for HPLC analysis to ensure the sample is free of particulates and interfering substances.

  • LC-MS System and Conditions:

    • Chromatography: Ultra-High-Performance Liquid Chromatography (UHPLC) is often preferred for better resolution and faster analysis times.[12][13]

    • Column: A C18 column is commonly used for the separation of oligosaccharides.[12]

    • Mobile Phase: A gradient of water and acetonitrile, often with a volatile additive like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.

    • Mass Spectrometry: An electrospray ionization (ESI) source is typically used for the analysis of oligosaccharides. Analysis can be performed in either positive or negative ion mode.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ions of this compound and its potential degradation products, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for targeted quantification.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass-to-charge ratio (m/z).

    • For quantification, use an internal standard or an external calibration curve generated with pure this compound standards.

Visualizations

degradation_pathway This compound This compound Trigalacturonic Acid Trigalacturonic Acid This compound->Trigalacturonic Acid Acid/Enzymatic Hydrolysis Unsaturated Oligogalacturonides Unsaturated Oligogalacturonides This compound->Unsaturated Oligogalacturonides Alkaline Degradation (β-elimination) Digalacturonic Acid Digalacturonic Acid Trigalacturonic Acid->Digalacturonic Acid Acid/Enzymatic Hydrolysis Galacturonic Acid Galacturonic Acid Digalacturonic Acid->Galacturonic Acid Acid/Enzymatic Hydrolysis experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Enzyme Inactivation (Heat) Enzyme Inactivation (Heat) Dissolution->Enzyme Inactivation (Heat) Centrifugation Centrifugation Enzyme Inactivation (Heat)->Centrifugation Filtration Filtration Centrifugation->Filtration HPLC/LC-MS Injection HPLC/LC-MS Injection Filtration->HPLC/LC-MS Injection Chromatographic Separation Chromatographic Separation HPLC/LC-MS Injection->Chromatographic Separation Detection Detection Chromatographic Separation->Detection Data Analysis Data Analysis Detection->Data Analysis

References

Technical Support Center: Colorimetric Assays for Uronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for colorimetric uronic acid assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the interference in these assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common substances that interfere with colorimetric uronic acid assays?

The most common interfering substances in colorimetric uronic acid assays, such as the carbazole (B46965) and m-hydroxydiphenyl methods, are neutral sugars (e.g., hexoses, pentoses) and proteins.[1][2][3] Under the strong acidic and high-temperature conditions of these assays, neutral sugars can dehydrate to form furfural (B47365) derivatives, which then react with the colorimetric reagents to produce colored compounds, leading to an overestimation of uronic acid content.[1] Large amounts of protein may also interfere by depressing color development.[2]

Q2: How do neutral sugars cause interference in these assays?

Neutral sugars interfere primarily because the strong acid (concentrated sulfuric acid) and heat used in the initial hydrolysis step of the assay cause them to dehydrate and form furfural or hydroxymethylfurfural.[1] These aldehydes can then react with the colorimetric reagents (carbazole or m-hydroxydiphenyl) to produce colored products that absorb at a similar wavelength to the uronic acid-derived chromophore, leading to falsely elevated results.[1] This is often visually observed as a "browning" of the reaction mixture.[1][4]

Q3: Which assay is more susceptible to neutral sugar interference, the carbazole or the m-hydroxydiphenyl assay?

The traditional carbazole assay is more susceptible to interference from neutral sugars.[1][5] A significant portion of the color generated from neutral sugars in the carbazole method occurs during a second heating step after the addition of the carbazole reagent. The m-hydroxydiphenyl assay, developed by Blumenkrantz and Asboe-Hansen, is generally less prone to this interference because the reaction with the m-hydroxydiphenyl reagent is conducted at room temperature, which avoids the second heating step that contributes significantly to the interference.[1]

Q4: Can the interference from neutral sugars be completely eliminated?

While complete elimination can be challenging, especially with a large excess of neutral sugars, several methods can significantly reduce interference. The addition of sulfamate (B1201201) to the reaction mixture is a common and effective strategy to suppress color formation from neutral sugars.[1][4] Other approaches include modifying the reaction temperature and using appropriate controls.[5][6]

Q5: What is the role of sodium tetraborate (B1243019) in these assays?

Sodium tetraborate is a key component in many uronic acid assay protocols. Its presence is required for the detection of D-mannuronic acid and it enhances the color production from D-glucuronic acid.[4] In the carbazole assay, the addition of borate (B1201080) can increase the color yield for certain uronic acids.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High background absorbance in blank or standards Contaminated reagents (water, sulfuric acid).Use high-purity water and analytical grade reagents. Prepare fresh solutions.
Presence of interfering substances in the sample matrix.Include a sample blank (sample without the colorimetric reagent) to subtract background absorbance.[7]
Incomplete mixing of reagents.Ensure thorough vortexing after each reagent addition.[1][7]
Overestimation of uronic acid content Interference from neutral sugars.1. Use the modified sulfamate/m-hydroxydiphenyl assay: This is a reliable method for quantifying uronic acids in the presence of excess neutral sugars.[4] 2. Add sulfamate: Incorporate a sulfamic acid/potassium sulfamate solution to your protocol before the initial heating step to suppress browning from neutral sugars.[1][4] 3. Adjust temperature for the carbazole assay: Performing the carbazole analysis at a lower temperature (e.g., 55°C instead of 100°C) can reduce interference.[5][6]
Interference from proteins.For samples with high protein content, consider a protein precipitation step prior to the assay. However, be aware that this may also co-precipitate some uronic acid-containing molecules.
Low or no color development Incorrect reagent preparation.Verify the concentrations and preparation methods for all reagents, especially the colorimetric reagent (carbazole or m-hydroxydiphenyl).
Degradation of the colorimetric reagent.Store reagents as recommended. For example, m-hydroxydiphenyl solution should be stored in a dark bottle at 4°C.[7]
Incorrect wavelength used for absorbance reading.Ensure the spectrophotometer is set to the correct wavelength (typically 525 nm).[1][2]
Poor reproducibility Inconsistent timing of incubation steps.Use a timer to ensure consistent heating and color development times for all samples.
Inaccurate pipetting.Calibrate pipettes regularly and use proper pipetting techniques.
Fading of color before reading.Read the absorbance within the recommended time frame after color development, as the color can be unstable.[7][8]

Quantitative Data on Interference

The following table summarizes the relative interference of various neutral sugars in colorimetric uronic acid assays. The data is compiled from multiple sources and illustrates the reduced interference in the m-hydroxydiphenyl assay compared to the carbazole assay.

Interfering Substance Assay Method Relative Interference (% of Uronic Acid Signal on a Molar Basis) Reference
HexosesCarbazole~10%[2]
6-DeoxyhexosesCarbazole~2%[2]
D-GalactoseCarbazole (with sulfamate)Significantly reduced compared to without sulfamate
D-Galactosem-Hydroxydiphenyl (with sulfamate)Markedly reduced color production
Various Neutral Sugarsm-Hydroxydiphenyl (with sulfamate)Suppressed color production from a 20-fold excess of some neutral sugars[4]

Experimental Protocols

Modified Sulfamate/m-Hydroxydiphenyl Assay

This protocol is adapted from Filisetti-Cozzi and Carpita (1991) and is designed to minimize interference from neutral sugars.[1][4]

Reagents:

  • 4 M Sulfamic Acid/Potassium Sulfamate, pH 1.6: Prepare a 4 M solution of sulfamic acid and adjust the pH to 1.6 with potassium sulfamate.

  • Concentrated Sulfuric Acid with 75 mM Sodium Tetraborate: To prepare 100 ml, dissolve 1.501 g of sodium tetraborate in 90 ml of concentrated sulfuric acid, then bring the final volume to 100 ml with sulfuric acid.[7]

  • 0.15% (w/v) m-Hydroxydiphenyl in 0.5% (w/v) NaOH: Dissolve 0.15 g of m-hydroxydiphenyl in 100 ml of 0.5% NaOH. Store in a dark bottle at 4°C.[1][7]

  • Uronic Acid Standards: Prepare a stock solution of D-glucuronic acid or D-galacturonic acid and create a dilution series for a standard curve.

Procedure:

  • To 0.4 mL of sample or standard in a borosilicate glass tube, add 40 µL of the 4 M sulfamic acid/potassium sulfamate solution. Vortex to mix.[1]

  • Carefully add 2.4 mL of the concentrated sulfuric acid/tetraborate solution. Vortex immediately and thoroughly.[1]

  • Heat the tubes in a boiling water bath (100°C) for 20 minutes.[7]

  • Cool the tubes in an ice bath for 10 minutes.[7]

  • Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.[1][7]

  • Allow the color to develop for at least 10 minutes at room temperature.[1]

  • Measure the absorbance at 525 nm.[1][7]

Carbazole Assay

This is a traditional method for uronic acid determination.

Reagents:

  • Sodium Tetraborate in Sulfuric Acid: Dissolve 0.9 g of sodium tetraborate decahydrate (B1171855) in 10 ml of water and carefully add 90 ml of ice-cold 98% concentrated sulfuric acid.[2]

  • 0.1% Carbazole in Ethanol: Dissolve 100 mg of carbazole in 100 ml of absolute ethanol.[2]

Procedure:

  • Cool 250 µL of samples and standards in an ice bath.[2]

  • Carefully add 1.5 mL of the ice-cold sodium tetraborate/sulfuric acid reagent with mixing and cooling.[2]

  • Heat the mixtures at 100°C for 10 minutes.[2]

  • Cool rapidly in an ice bath.[2]

  • Add 50 µL of the carbazole reagent and mix well.[2]

  • Re-heat at 100°C for 15 minutes.[2]

  • Cool to room temperature and measure the absorbance at 525 nm.[2]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_color_development Color Development & Measurement Sample Sample/Standard (0.4 mL) AddSulfamate Add 40 µL Sulfamate Solution Sample->AddSulfamate Vortex1 Vortex AddSulfamate->Vortex1 AddAcid Add 2.4 mL H2SO4/Tetraborate Vortex1->AddAcid Vortex2 Vortex AddAcid->Vortex2 Heat Boil for 20 min Vortex2->Heat Cool Cool in Ice Bath Heat->Cool AddReagent Add 80 µL m-Hydroxydiphenyl Cool->AddReagent Vortex3 Vortex AddReagent->Vortex3 Incubate Incubate 10 min at RT Vortex3->Incubate Measure Measure Absorbance at 525 nm Incubate->Measure

Caption: Workflow for the Modified Sulfamate/m-Hydroxydiphenyl Assay.

interference_pathway cluster_main_reaction Desired Reaction cluster_interference_reaction Interference Pathway cluster_mitigation Mitigation UronicAcid Uronic Acid Intermediate Furfural Derivative UronicAcid->Intermediate H2SO4, Heat ColoredProduct Colored Product (Accurate Signal) Intermediate->ColoredProduct Colorimetric Reagent NeutralSugar Neutral Sugar InterferingIntermediate Furfural/HMF NeutralSugar->InterferingIntermediate H2SO4, Heat InterferingProduct Colored Byproduct (False Signal) InterferingIntermediate->InterferingProduct Colorimetric Reagent Sulfamate Sulfamate Sulfamate->InterferingIntermediate Suppresses formation

Caption: Mechanism of Neutral Sugar Interference and Mitigation.

References

Technical Support Center: Optimizing Enzymatic Digestion of Polygalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the enzymatic digestion of polygalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the enzymatic digestion of polygalacturonic acid?

The optimal pH for the enzymatic digestion of polygalacturonic acid is highly dependent on the specific enzyme being used, as different enzymes exhibit maximal activity under different pH conditions. Generally, most fungal polygalacturonases, which are commonly used for this purpose, function optimally in an acidic pH range, typically between 3.5 and 6.0.[1][2][3][4][5] For instance, polygalacturonase from Aspergillus niger often shows optimal activity around pH 4.0 to 5.0.[1] It is crucial to consult the manufacturer's specifications for the particular enzyme you are using or to determine the optimal pH experimentally.

Q2: My yield of galacturonic acid is lower than expected. Could the pH be the issue?

A suboptimal pH is a very common reason for lower-than-expected yields in enzymatic reactions.[6] If the pH of your reaction mixture is outside the optimal range for your enzyme, its activity will be significantly reduced, leading to incomplete digestion of the polygalacturonic acid. It is highly recommended to verify and optimize the pH of your reaction buffer.

Q3: How can I determine the optimal pH for my specific enzyme?

To determine the optimal pH for your enzyme, you should perform a series of experiments where you measure the enzyme's activity across a range of pH values while keeping all other parameters (e.g., temperature, substrate concentration, enzyme concentration) constant. A detailed protocol for this is provided in the "Experimental Protocols" section below.

Q4: Besides pH, what other factors can affect the efficiency of enzymatic digestion?

Several factors beyond pH can influence the efficiency of the enzymatic digestion of polygalacturonic acid. These include:

  • Temperature: Like pH, each enzyme has an optimal temperature for activity.[7]

  • Enzyme Concentration: An insufficient amount of enzyme relative to the substrate will lead to incomplete hydrolysis.[6]

  • Substrate Concentration: High concentrations of the substrate can sometimes lead to substrate inhibition, though this is less common for polygalacturonases.

  • Presence of Inhibitors: Certain metal ions or other compounds in your sample or buffer can inhibit enzyme activity.[1]

  • Product Inhibition: High concentrations of the reaction product, galacturonic acid, can sometimes inhibit the enzyme.[6]

Troubleshooting Guide

Issue: Low or no enzymatic activity.

Possible Cause Troubleshooting Step
Incorrect pH Verify the pH of your reaction buffer. Ensure it is within the optimal range for your specific enzyme by consulting the product datasheet or by performing a pH optimization experiment.
Suboptimal Temperature Check the incubation temperature. Ensure it matches the optimal temperature for your enzyme.
Inactive Enzyme The enzyme may have lost activity due to improper storage or handling. Use a fresh aliquot of the enzyme and always store it according to the manufacturer's instructions.
Presence of Inhibitors Analyze your substrate and buffer for potential inhibitors. Consider purifying your polygalacturonic acid sample if you suspect contamination.
Insufficient Enzyme Concentration Increase the enzyme concentration in a stepwise manner to see if activity improves.

Issue: Inconsistent results between experiments.

Possible Cause Troubleshooting Step
Inaccurate pH Measurement Calibrate your pH meter before preparing your buffers. Ensure the pH is consistent across all your experimental setups.
Buffer Preparation Variability Prepare a large batch of buffer to be used for all related experiments to minimize variability.
Temperature Fluctuations Use a calibrated water bath or incubator to ensure a constant and accurate temperature during the reaction.

Quantitative Data

Table 1: Optimal pH for Various Polygalacturonases

Enzyme SourceOptimal pHReference(s)
Thalassospira frigidphilosprofundus6.0[8]
Aspergillus niger4.0 - 5.5[1]
Fungal Pectinase (general)3.8 - 9.5[9]
Aspergillus spp. Gm5.8[2]
Aspergillus fumigatus Af2934.0[10]
Penicillium oxalicum AUMC 41535.0[3]
Penicillium citrinum6.0[5]

Experimental Protocols

Protocol: Determination of Optimal pH for Polygalacturonase Activity

This protocol outlines a method to determine the optimal pH for the enzymatic digestion of polygalacturonic acid.

1. Materials:

  • Polygalacturonic acid (substrate)

  • Polygalacturonase enzyme of interest

  • A series of buffers with different pH values (e.g., 0.1 M citrate (B86180) buffer for pH 3.0-6.0, 0.1 M phosphate (B84403) buffer for pH 6.0-8.0)

  • Spectrophotometer

  • Reagents for quantifying reducing sugars (e.g., dinitrosalicylic acid (DNS) reagent)

  • Water bath or incubator

2. Procedure:

  • Prepare Substrate Solution: Prepare a stock solution of polygalacturonic acid (e.g., 1% w/v) in deionized water.

  • Prepare Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., from pH 3.0 to 8.0 with 0.5 pH unit increments).

  • Set up Reactions: For each pH value to be tested, set up a reaction tube containing:

    • Buffer of the specific pH

    • Polygalacturonic acid solution

    • Deionized water to reach the final volume

  • Pre-incubation: Pre-incubate the reaction tubes at the optimal temperature for the enzyme for 5-10 minutes to allow the temperature to equilibrate.

  • Initiate Reaction: Add a fixed amount of the polygalacturonase enzyme solution to each tube to start the reaction.

  • Incubation: Incubate the reactions for a specific period (e.g., 10, 20, or 30 minutes) at the optimal temperature. The incubation time should be chosen to ensure the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding a stop solution, such as the DNS reagent, which also serves as the colorimetric reagent for detecting reducing sugars.

  • Quantify Product Formation: Follow the DNS method protocol to measure the amount of reducing sugars (galacturonic acid) produced. This typically involves heating the samples after adding the DNS reagent and then measuring the absorbance at a specific wavelength (e.g., 540 nm).

  • Data Analysis: Plot the enzyme activity (e.g., absorbance or concentration of galacturonic acid produced per unit time) against the pH. The pH at which the highest activity is observed is the optimal pH for the enzyme under those conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Incubation cluster_analysis Analysis prep_substrate Prepare Polygalacturonic Acid Solution setup_reactions Set up Reactions (Buffer + Substrate) prep_substrate->setup_reactions prep_buffers Prepare Buffers (Range of pH values) prep_buffers->setup_reactions prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction with Enzyme prep_enzyme->add_enzyme pre_incubate Pre-incubate at Optimal Temperature setup_reactions->pre_incubate pre_incubate->add_enzyme incubate Incubate for a Fixed Time add_enzyme->incubate stop_reaction Stop Reaction (e.g., add DNS reagent) incubate->stop_reaction quantify_product Quantify Product (Measure Absorbance) stop_reaction->quantify_product plot_data Plot Activity vs. pH quantify_product->plot_data determine_optimum Determine Optimal pH plot_data->determine_optimum

Caption: Workflow for determining the optimal pH for enzymatic digestion.

References

Technical Support Center: Quantification of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of tetragalacturonic acid.

Troubleshooting Guides

This section addresses common issues encountered during the quantification of this compound using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

Question: Why am I seeing poor peak resolution or peak tailing in my chromatogram?

Answer: Poor peak shape is a common issue in the HPLC and HPAEC-PAD analysis of acidic oligosaccharides like this compound. Several factors can contribute to this problem:

  • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for the proper ionization and separation of uronic acids. For anion-exchange chromatography, a high pH (typically >11) is necessary to deprotonate the hydroxyl groups of the carbohydrates, allowing them to bind to the stationary phase.

  • Improper Eluent Preparation: The quality of the eluents is crucial for HPAEC-PAD. Using low-purity water or reagents can introduce contaminants that interfere with the separation and detection. It is recommended to use deionized water with a resistivity of 18 MΩ·cm.

  • Column Contamination or Degradation: Over time, the analytical column can become contaminated with sample matrix components or the stationary phase can degrade, leading to poor performance.

  • Suboptimal Flow Rate: The flow rate of the mobile phase affects the interaction time of the analyte with the stationary phase and thus influences the separation.

Troubleshooting Steps:

  • Verify Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for the column chemistry and the pKa of this compound.

  • Prepare Fresh Eluents: Always use high-purity water and reagents to prepare fresh mobile phases.

  • Column Washing and Regeneration: Implement a regular column washing protocol to remove contaminants. If performance does not improve, consider regenerating or replacing the column.

  • Optimize Flow Rate: Experiment with different flow rates to find the optimal balance between resolution and analysis time.

Question: My baseline is noisy and unstable in HPAEC-PAD analysis. What could be the cause?

Answer: An unstable baseline in HPAEC-PAD can significantly impact the accuracy of quantification. The primary causes include:

  • Contaminated Eluents: As mentioned above, impurities in the water or chemical reagents are a major source of baseline noise.

  • Degradation of the Gold Electrode: The pulsed amperometric detector utilizes a gold electrode that can degrade over time, leading to a decrease in sensitivity and an increase in baseline noise.

  • Leaks in the System: Any leaks in the fluidic path, from the pump to the detector, can cause pressure fluctuations and result in a noisy baseline.

  • Incomplete System Equilibration: The system requires adequate time to equilibrate with the mobile phase before starting the analysis.

Troubleshooting Steps:

  • Check Eluent Quality: Prepare fresh eluents with high-purity components.

  • Inspect and Clean the Electrode: Visually inspect the gold electrode for any signs of contamination or pitting. Clean or polish it according to the manufacturer's instructions. If the problem persists, the electrode may need replacement.

  • Perform a Leak Test: Systematically check all fittings and connections for any signs of leakage.

  • Ensure Proper Equilibration: Allow sufficient time for the baseline to stabilize after starting the pump and before injecting the sample.

Mass Spectrometry (MS)

Question: I am observing high background noise and suppression of my this compound signal in LC-MS. What are the likely causes?

Answer: Signal suppression and high background are common challenges in the LC-MS analysis of acidic oligosaccharides. Potential causes include:

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement.

  • Salt Adduct Formation: The presence of salts in the sample or mobile phase can lead to the formation of adducts with the analyte, which can complicate the mass spectrum and reduce the intensity of the desired ion.

  • In-source Fragmentation: Acidic oligosaccharides can be prone to fragmentation within the ion source, especially when using acidic mobile phases, which can lead to a loss of the parent ion signal.[1]

Troubleshooting Steps:

  • Improve Sample Preparation: Utilize solid-phase extraction (SPE) or other sample cleanup techniques to remove interfering matrix components.

  • Optimize Mobile Phase: Use volatile mobile phase additives like formic acid or ammonium (B1175870) formate (B1220265) to minimize salt adduct formation.

  • Adjust Ion Source Parameters: Optimize the ion source temperature and voltages to minimize in-source fragmentation.

  • Use an Internal Standard: A stable isotope-labeled internal standard can help to compensate for matrix effects and ionization variability.

Question: Differentiating isomers of this compound using MS/MS is proving difficult. How can I improve this?

Answer: The structural similarity of oligosaccharide isomers makes their differentiation by mass spectrometry challenging, as they often produce similar fragmentation patterns.[2]

Troubleshooting Steps:

  • Employ Advanced Fragmentation Techniques: Techniques like collision-induced dissociation (CID) can sometimes provide subtle differences in fragment ion abundances that can be used for isomer differentiation.

  • Couple with Orthogonal Separation: High-resolution chromatography, such as HPAEC, before MS analysis can help to separate isomers before they enter the mass spectrometer.

  • Derivatization: Chemical derivatization can be used to introduce specific tags to different functional groups, which may lead to more distinct fragmentation patterns for different isomers.

Enzymatic Assays

Question: My enzymatic assay for this compound is giving inconsistent and low results. What could be the problem?

Answer: The accuracy of enzymatic assays depends on several factors, and variability can arise from:

  • Incomplete Enzymatic Hydrolysis: The presence of methyl esters or other modifications on the polygalacturonic acid chain can hinder the action of specific pectinases, leading to incomplete hydrolysis and underestimation of the total uronic acid content.[3][4]

  • Enzyme Inhibition: Components in the sample matrix can inhibit the activity of the pectinase (B1165727) enzymes.

  • Suboptimal Reaction Conditions: Enzyme activity is highly dependent on pH, temperature, and incubation time.

Troubleshooting Steps:

  • Use a Combination of Enzymes: Employing a cocktail of pectinases with different specificities can help to achieve more complete hydrolysis of complex pectin (B1162225) structures.

  • Sample Pre-treatment: Consider a pre-treatment step to remove potential inhibitors from the sample.

  • Optimize Reaction Conditions: Systematically optimize the pH, temperature, and incubation time for the specific enzyme and substrate being used. A common protocol uses a pectinase loading of 2250 U/g of pectin at 50°C for 24 hours.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the quantification of this compound?

A1: The primary challenges include:

  • Structural Complexity: this compound can exist in various isomeric forms and may be modified with methyl esters, which complicates separation and analysis.[2]

  • Matrix Interference: Samples are often complex biological or food matrices containing numerous other compounds that can interfere with the analysis.

  • Lack of a Universal Standard: The availability of pure, well-characterized standards for all possible isomers and modified forms of this compound is limited.

  • Method-Dependent Variability: Different analytical methods (e.g., colorimetric assays, chromatography, mass spectrometry) can yield different quantitative results due to their inherent principles and limitations.[5]

Q2: Which analytical technique is most suitable for the quantification of this compound?

A2: The choice of technique depends on the specific research question, the complexity of the sample, and the required sensitivity and specificity.

  • HPAEC-PAD is highly sensitive and specific for carbohydrates and is well-suited for separating and quantifying different oligogalacturonides without the need for derivatization.[6]

  • LC-MS offers high sensitivity and specificity and can provide structural information. However, it can be susceptible to matrix effects and challenges in isomer differentiation.[5][7]

  • Enzymatic assays can be simple and cost-effective but may suffer from incomplete hydrolysis and matrix interference.[3][4]

  • Colorimetric assays are generally less specific and can be prone to interference from other sugars.[8]

Q3: Is derivatization necessary for the analysis of this compound?

A3: Derivatization is generally not required for analysis by HPLC, HPAEC-PAD, or LC-MS. However, for Gas Chromatography (GC) analysis, derivatization is necessary to make the non-volatile uronic acids amenable to GC separation.[9] Derivatization can also be used in MS to improve ionization efficiency and aid in structural elucidation.

Q4: How can I improve the recovery of this compound during sample preparation?

A4: Low recovery is often due to losses during extraction and cleanup steps. To improve recovery:

  • Optimize extraction conditions, such as solvent composition and pH.

  • For solid-phase extraction (SPE), carefully select the sorbent and elution solvents to ensure efficient capture and release of the analyte. The use of a slightly acidic solution can improve the recovery of uronic acids from some SPE columns.[3]

  • Minimize the number of sample transfer steps to reduce physical losses.

  • The use of an internal standard can help to correct for losses during sample preparation.

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Quantification

FeatureHPLC-DAD/UVHPAEC-PADLC-MSEnzymatic AssaysColorimetric Assays
Principle UV/Vis AbsorbanceElectrochemical DetectionMass-to-charge ratioEnzyme-catalyzed reactionColorimetric reaction
Specificity ModerateHighVery HighModerate to HighLow to Moderate
Sensitivity (LOD/LOQ) ng to µg range[10]pg to ng range[11]pg to ng range[7]µg rangeµg range
Derivatization Required No (but can be used)NoNoNoNo
Key Advantages Robust, widely availableHigh sensitivity and specificity for carbohydratesHigh sensitivity, structural informationSimple, cost-effectiveSimple, rapid
Key Disadvantages Lower sensitivity, potential for interferenceRequires specialized equipment, electrode maintenanceMatrix effects, cost, isomer differentiationIncomplete hydrolysis, enzyme inhibitionLow specificity, interference from other sugars[8]

Table 2: Reported Performance Data for this compound Quantification

MethodAnalyteLODLOQLinearity (R²)Recovery (%)Reference
HPLC-DADGalacturonic Acid derivative1.2 mg/L3.9 mg/L>0.99991.8 - 98.1[10]
LC-ESI-MSOligogalacturonic acids (dp 1-3)6 - 28 ng/injection->0.99-[7]
HPAEC with FluorescenceGalactose (from reduced GalA)0.2 - 1.0 µg/mL0.5 - 3.5 µg/mL>0.99-[11]
HPAEC-PADOligosaccharides---97.7 - 102.6

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Pectin for Galacturonic Acid Quantification

This protocol is adapted from a method for the complete hydrolysis of pectin to galacturonic acid for subsequent HPLC analysis.[3][4]

  • Sample Preparation: Prepare a 4.0 g/L solution of the pectin-containing sample in a suitable buffer (e.g., 50 mM sodium acetate (B1210297), pH 5.0).

  • Enzyme Addition: Add a commercial pectinase preparation with a loading of 2250 units per gram of pectin.

  • Incubation: Incubate the mixture at 50°C for 24 hours with gentle agitation.

  • Enzyme Inactivation: Stop the reaction by heating the mixture at 100°C for 10 minutes.

  • Clarification: Centrifuge the hydrolysate to remove any insoluble material.

  • Analysis: The supernatant containing the released galacturonic acid can be directly analyzed by HPLC or HPAEC-PAD.

Protocol 2: HPAEC-PAD Analysis of Oligogalacturonides

This is a general protocol for the separation and quantification of oligogalacturonides.[6]

  • Instrumentation: A high-performance anion-exchange chromatograph equipped with a pulsed amperometric detector and a gold working electrode.

  • Column: A suitable anion-exchange column for carbohydrate analysis (e.g., CarboPac™ series).

  • Mobile Phase: A gradient of sodium acetate in sodium hydroxide (B78521) is typically used. For example:

    • Eluent A: 100 mM Sodium Hydroxide

    • Eluent B: 1 M Sodium Acetate in 100 mM Sodium Hydroxide

  • Gradient Program: A linear gradient from a low to a high concentration of sodium acetate is used to elute the oligogalacturonides based on their size and charge. The specific gradient will depend on the column and the range of oligomers to be separated.

  • Detection: Pulsed amperometric detection with a waveform optimized for carbohydrate analysis.

  • Quantification: A calibration curve is generated using standards of known concentrations of oligogalacturonides.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis start Pectin-containing Sample extraction Extraction start->extraction hydrolysis Hydrolysis (Enzymatic/Acid) extraction->hydrolysis cleanup Cleanup (e.g., SPE) hydrolysis->cleanup hpaec HPAEC-PAD cleanup->hpaec Direct Injection lcms LC-MS cleanup->lcms Direct Injection gcms GC-MS (with Derivatization) cleanup->gcms Derivatization Required peak_integration Peak Integration hpaec->peak_integration lcms->peak_integration gcms->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: General experimental workflow for the quantification of this compound.

troubleshooting_hplc cluster_causes Potential Causes cluster_solutions Solutions problem Poor Peak Shape (Tailing/Broadening) cause1 Inappropriate Mobile Phase pH problem->cause1 cause2 Column Contamination problem->cause2 cause3 Improper Eluent Preparation problem->cause3 cause4 Suboptimal Flow Rate problem->cause4 sol1 Verify & Adjust pH cause1->sol1 sol2 Wash/Regenerate/ Replace Column cause2->sol2 sol3 Prepare Fresh Eluents (High Purity) cause3->sol3 sol4 Optimize Flow Rate cause4->sol4

Caption: Troubleshooting logic for poor peak shape in HPLC/HPAEC-PAD analysis.

References

Technical Support Center: Synthesis and Purification of Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized tetragalacturonic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound is typically synthesized using two primary methods:

  • Enzymatic Hydrolysis: This method involves the use of endo-polygalacturonase (PGase) to partially hydrolyze a polygalacturonic acid (PGA) substrate. The enzyme randomly cleaves the α-1,4-glycosidic bonds within the PGA chain, producing a mixture of oligogalacturonides (OGs) of varying lengths, including the desired this compound.[1][2] The composition of the resulting OGs depends on the enzyme's specificity and the reaction time.[1]

  • Chemical Synthesis: This approach involves the sequential coupling of protected galacturonic acid building blocks to construct the tetrasaccharide.[3][4] This method can be challenging due to the need for specific protecting groups and the difficulty in achieving stereoselective glycosylation, which can lead to the formation of undesired isomers and low yields.[3]

Q2: What are the main challenges in purifying this compound?

A2: The primary challenges in purifying this compound stem from the inherent heterogeneity of the synthesis reaction mixture. Key difficulties include:

  • Presence of other oligomers: Both enzymatic and chemical synthesis methods produce a mixture of oligogalacturonides with varying degrees of polymerization (DP). Separating this compound (DP4) from its shorter (DP2, DP3) and longer (DP5, DP6, etc.) counterparts is the main purification goal.

  • Co-elution of impurities: During chromatographic purification, impurities with similar physicochemical properties (size, charge) can co-elute with the target molecule, reducing the final purity.

  • Presence of methyl esters: If the starting pectin (B1162225) material is not fully de-esterified, the resulting oligogalacturonides may contain methyl esters. These esters can affect the charge of the molecule and complicate separation by ion-exchange chromatography.[5]

Troubleshooting Guides

Enzymatic Synthesis of this compound

Problem 1: Low yield of this compound.

Possible Cause Recommended Solution
Suboptimal Enzyme Activity Ensure the endo-polygalacturonase is active and used under optimal conditions. Verify the pH and temperature of the reaction mixture are within the enzyme's optimal range (e.g., pH 4.0-6.0, 37-60°C, depending on the specific enzyme).[2][6][7]
Incorrect Enzyme-to-Substrate Ratio Optimize the enzyme concentration. Too little enzyme will result in incomplete hydrolysis, while too much may lead to the over-digestion of the substrate into smaller oligomers.
Inappropriate Reaction Time The reaction time directly influences the degree of polymerization of the resulting oligogalacturonides.[1] Perform a time-course experiment to determine the optimal incubation time for maximizing the yield of this compound.
Substrate Inhibition High concentrations of polygalacturonic acid can sometimes inhibit enzyme activity. Try reducing the initial substrate concentration or use a fed-batch approach.

Problem 2: Broad distribution of oligogalacturonide chain lengths.

Possible Cause Recommended Solution
Non-specific Enzyme The specificity of the endo-polygalacturonase used is crucial. Some enzymes have a more random cleavage pattern than others.[2] Screen different commercially available endo-polygalacturonases to find one that produces a narrower distribution of oligomers centered around the desired DP4.
Prolonged Reaction Time As the reaction proceeds, the enzyme will continue to hydrolyze the larger oligomers into smaller ones. Stopping the reaction at the optimal time point is critical to prevent the accumulation of di- and trigalacturonic acids at the expense of the desired tetramer.
Purification of this compound

Problem 3: Poor separation of this compound using anion-exchange chromatography.

Possible Cause Recommended Solution
Inappropriate Salt Gradient The elution of oligogalacturonides is highly dependent on the salt concentration. A shallow salt gradient (e.g., using sodium acetate (B1210297) or sodium chloride) is often required to achieve good resolution between oligomers of different lengths.[8][9]
Incorrect pH of the Mobile Phase The pH of the mobile phase affects the charge of the galacturonic acid residues. A pH around 5.0 is commonly used.[5] Ensure the pH is stable and optimized for your specific column and sample.
Column Overloading Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample load to improve resolution.
Presence of Methyl Esters Methyl-esterified oligogalacturonides have a lower negative charge and will elute earlier than their non-esterified counterparts, potentially co-eluting with shorter, non-esterified oligomers.[5] Ensure complete de-esterification of the starting pectin material before enzymatic hydrolysis.

Problem 4: Co-elution of impurities with this compound during size-exclusion chromatography.

Possible Cause Recommended Solution
Similar Molecular Size of Impurities Size-exclusion chromatography (SEC) separates molecules based on their hydrodynamic volume. If impurities have a similar size to this compound, they will co-elute. In this case, SEC alone is not sufficient for purification.
Ionic Interactions with the Column Matrix Although SEC is primarily a size-based separation technique, some residual ionic interactions can occur between the sample and the column matrix, leading to peak broadening and poor separation. Include a low concentration of salt (e.g., 25-150 mM NaCl) in the mobile phase to minimize these interactions.[10]
Inappropriate Column Pore Size The pore size of the SEC resin determines the separation range. Select a column with a fractionation range suitable for small oligosaccharides to maximize the resolution between different degrees of polymerization.[11]

Experimental Protocols

Enzymatic Synthesis of this compound

This protocol describes the partial hydrolysis of polygalacturonic acid (PGA) to produce a mixture of oligogalacturonides.

Materials:

  • Polygalacturonic acid (PGA), sodium salt

  • Endo-polygalacturonase (e.g., from Aspergillus niger)

  • Sodium acetate buffer (50 mM, pH 5.0)

  • Deionized water

Procedure:

  • Substrate Preparation: Dissolve PGA in 50 mM sodium acetate buffer (pH 5.0) to a final concentration of 0.5-2% (w/v).[12] Heat gently (e.g., 40-50°C) with stirring to aid dissolution. Cool the solution to the optimal reaction temperature for the enzyme (e.g., 37°C).

  • Enzymatic Hydrolysis: Add the endo-polygalacturonase to the PGA solution. The optimal enzyme concentration should be determined empirically but can start in the range of 0.01-0.1 units of enzyme per mg of substrate.

  • Incubation: Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined time (e.g., 1-4 hours). The exact time will depend on the desired product distribution and should be optimized in preliminary experiments.

  • Enzyme Inactivation: Stop the reaction by heating the mixture to 100°C for 10 minutes to denature and inactivate the enzyme.[12]

  • Sample Preparation for Purification: Centrifuge the reaction mixture to remove any insoluble material. The supernatant, containing a mixture of oligogalacturonides, is now ready for purification.

Purification by Anion-Exchange Chromatography

This protocol provides a general method for the separation of oligogalacturonides based on their degree of polymerization.

Materials:

  • Crude oligogalacturonide mixture from enzymatic hydrolysis

  • Anion-exchange column (e.g., DEAE-Sepharose or a commercial HPLC column like Dionex CarboPac™)

  • Mobile Phase A: Deionized water or a low concentration buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Mobile Phase B: Mobile Phase A containing a high concentration of salt (e.g., 1 M Sodium Acetate or Sodium Chloride)

  • HPLC system with a pulsed amperometric detector (PAD) or a UV detector (210 nm)

Procedure:

  • Column Equilibration: Equilibrate the anion-exchange column with Mobile Phase A until a stable baseline is achieved.

  • Sample Injection: Inject the filtered and degassed oligogalacturonide sample onto the column.

  • Elution: Elute the bound oligogalacturonides using a linear gradient of increasing salt concentration from Mobile Phase A to Mobile Phase B. A typical gradient might be from 0% to 50% B over 60 minutes. The exact gradient profile should be optimized to achieve the best separation.

  • Fraction Collection: Collect fractions corresponding to the different peaks observed in the chromatogram.

  • Analysis of Fractions: Analyze the collected fractions using an appropriate method (e.g., re-injection onto the HPLC, mass spectrometry) to identify the fractions containing pure this compound.

  • Desalting: Pool the fractions containing the purified this compound and desalt them using size-exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables summarize typical yields and purity levels reported for the synthesis and purification of oligogalacturonides. Note that specific values can vary significantly depending on the experimental conditions.

Table 1: Reported Yields of Oligogalacturonides from Enzymatic Hydrolysis

Starting MaterialEnzymeProductYield (%)Reference
Polygalacturonic AcidEndo-polygalacturonase M2Digalacturonic Acid18[1]
Polygalacturonic AcidEndo-polygalacturonase M2Trigalacturonic Acid58[1]
PectinPectinaseGalacturonic Acid96.9 (degradation rate)[13]

Table 2: Reported Purity of Oligogalacturonides after Purification

Purification MethodStarting MaterialProductPurity (%)Reference
Anion-Exchange ChromatographyEnzymatic DigestOligogalacturonides (DP 8-20)>85-90
Anion-Exchange ChromatographyCrude Oligonucleotide20-mer Oligonucleotide~98[14]
Size-Exclusion ChromatographyFermentation BrothHyaluronic Acid87[15]

Visualizations

Enzymatic_Synthesis_Workflow cluster_synthesis Enzymatic Synthesis cluster_purification Purification PGA Polygalacturonic Acid (PGA) Reaction Enzymatic Hydrolysis PGA->Reaction Enzyme Endo-polygalacturonase Enzyme->Reaction Mixture Oligogalacturonide Mixture Reaction->Mixture AEC Anion-Exchange Chromatography Mixture->AEC SEC Size-Exclusion Chromatography (Desalting) AEC->SEC PureTetra Pure this compound SEC->PureTetra

References

factors affecting the stability of tetragalacturonic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetragalacturonic acid in solution.

Frequently Asked Questions (FAQs)

Q1: How should I prepare and store my this compound solution to ensure its stability?

A1: For optimal stability, dissolve this compound in a buffer appropriate for your experiment, ideally at a slightly acidic pH (e.g., pH 4-5) where the molecule is more stable. For long-term storage, it is recommended to keep the solution at or below -10°C, where it can be stable for over six months.[1] Avoid repeated freeze-thaw cycles, which can degrade the oligosaccharide. For short-term use, refrigeration at 4°C is acceptable, but the solution should be used within a few days.

Q2: I am observing a gradual decrease in the concentration of this compound in my solution over time. What could be the cause?

A2: Several factors can contribute to the degradation of this compound in solution:

  • pH: Extremes in pH can lead to instability. At low pH, acid hydrolysis of the glycosidic bonds can occur, breaking down the tetrasaccharide into smaller units. At alkaline pH, a process called β-elimination can occur, particularly if any of the galacturonic acid residues are esterified.

  • Temperature: Elevated temperatures accelerate both acid hydrolysis and β-elimination.

  • Enzymatic Contamination: If your solution is not sterile, microbial contamination can introduce enzymes such as polygalacturonases that specifically degrade oligogalacturonides.[2][3]

  • Oxidation: this compound can be susceptible to oxidation, which can alter its structure and function.[2][3][4][5][6]

Q3: Can the presence of metal ions in my buffer affect the stability of this compound?

A3: Yes, metal ions can interact with the carboxyl groups of the galacturonic acid residues. Divalent cations like calcium (Ca²⁺) can form complexes with oligogalacturonides, which may influence their conformation and stability. Depending on the concentration and type of metal ion, these interactions could either stabilize the molecule or potentially catalyze degradation reactions. It is advisable to use buffers with known and controlled ionic compositions.

Q4: I suspect my this compound is degrading. How can I analytically confirm this and identify the degradation products?

A4: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the analysis of oligogalacturonides and their degradation products.[7] You can also use High-Performance Liquid Chromatography (HPLC) with a suitable column for oligosaccharide analysis.[8][9][10] By comparing the chromatogram of your sample over time with standards of shorter oligogalacturonides (trigalacturonic acid, digalacturonic acid, and galacturonic acid), you can identify and quantify the degradation products.

Troubleshooting Guides

Issue 1: Unexpected Loss of Biological Activity
Potential Cause Troubleshooting Step
Degradation due to Improper Storage Verify that the stock solution has been stored at or below -10°C. Prepare fresh solutions from a new stock of solid this compound and compare the activity.
pH-induced Hydrolysis or β-elimination Measure the pH of your experimental solution. If it is outside the optimal range (typically pH 4-6), adjust the buffer system. Consider performing a time-course experiment at different pH values to assess stability in your specific experimental conditions.
Enzymatic Degradation Ensure all solutions are sterile-filtered. If microbial contamination is suspected, test for the presence of microbial growth.
Oxidation Degas your buffers and consider working under an inert atmosphere (e.g., nitrogen or argon) if you suspect oxidation is a significant issue.
Issue 2: Inconsistent Experimental Results
Potential Cause Troubleshooting Step
Variability in Solution Preparation Standardize your protocol for dissolving and diluting this compound. Ensure complete dissolution before use.
Interaction with Other Components in the Medium Evaluate potential interactions of this compound with other molecules in your experimental setup. The presence of certain proteins or metal ions could sequester or modify the oligosaccharide.
Batch-to-Batch Variation of this compound If you are using a new batch of this compound, perform a quality control check to ensure its purity and concentration are as expected.

Quantitative Data Summary

The following table summarizes the known stability information for this compound and related compounds. Note that specific kinetic data for the degradation of this compound under various conditions is limited in the literature; therefore, data for its monomer, D-galacturonic acid, is included for reference.

Parameter Condition Observation Compound Reference
Storage Stability < -10°CStable for > 6 monthsThis compound[1]
Thermal Degradation 160-220°CFollows first-order kinetics. Activation Energy = 131 kJ/molD-Galacturonic acid[11]

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC

This protocol outlines a method to assess the stability of this compound in a given solution over time.

1. Materials:

  • This compound solution to be tested
  • Standards: this compound, trigalacturonic acid, digalacturonic acid, galacturonic acid
  • HPLC system with a suitable column for oligosaccharide analysis (e.g., an anion-exchange column)
  • Mobile phase (e.g., sodium acetate (B1210297) buffer gradient)
  • Detector (e.g., Pulsed Amperometric Detector or Refractive Index Detector)

2. Procedure:

  • Prepare your this compound solution in the buffer of interest at the desired concentration.
  • Immediately take an initial sample (t=0) and store it at -20°C for later analysis.
  • Incubate the remaining solution under the desired experimental conditions (e.g., specific pH, temperature).
  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and immediately freeze them at -20°C to stop any further degradation.
  • Once all samples are collected, thaw them and prepare for HPLC analysis according to your instrument's protocol.
  • Prepare a standard curve for this compound and the potential degradation products.
  • Inject the samples and standards onto the HPLC system.
  • Analyze the chromatograms to quantify the amount of this compound remaining and the formation of any degradation products at each time point.

3. Data Analysis:

  • Plot the concentration of this compound as a function of time to determine the degradation rate.
  • Identify and quantify the appearance of smaller oligosaccharides or galacturonic acid to understand the degradation pathway.

Visualizations

Factors_Affecting_Stability cluster_factors Influencing Factors TetraGA This compound in Solution Degradation Degradation Products (Shorter Oligosaccharides, Galacturonic Acid) TetraGA->Degradation Degradation pH pH pH->Degradation Temp Temperature Temp->Degradation Enzymes Enzymes (e.g., Polygalacturonases) Enzymes->Degradation Oxidation Oxidation Oxidation->Degradation Ions Counter-ions (e.g., Ca²⁺, Na⁺) Ions->TetraGA Interaction

Caption: Factors influencing the stability of this compound in solution.

Stability_Assessment_Workflow start Prepare Tetragalacturonic Acid Solution t0 Take Initial Sample (t=0) start->t0 incubate Incubate under Experimental Conditions (pH, Temperature) start->incubate analysis Analyze Samples by HPLC t0->analysis sampling Collect Samples at Time Points incubate->sampling sampling->analysis data Quantify Degradation and Products analysis->data end Determine Stability Profile data->end

Caption: Experimental workflow for assessing the stability of this compound.

References

Validation & Comparative

A Comparative Guide to Validated HPLC Methods for Tetragalacturonic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development engaged in the analysis of pectic oligosaccharides, particularly tetragalacturonic acid, high-performance liquid chromatography (HPLC) stands as a cornerstone analytical technique. The choice of an appropriate and validated HPLC method is critical for accurate quantification and characterization. This guide provides a comparative overview of various HPLC methodologies applicable to this compound analysis, supported by experimental data and detailed protocols.

Comparison of HPLC Methods

Several HPLC-based methods have been successfully employed for the separation and quantification of oligogalacturonides, including this compound. The primary methodologies include High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Reversed-Phase HPLC (RP-HPLC) with Ultraviolet (UV) detection, and Normal-Phase HPLC (NP-HPLC) with Refractive Index (RI) detection. Each method offers distinct advantages in terms of selectivity, sensitivity, and applicability.

The following table summarizes the key performance parameters of these methods based on available literature for oligogalacturonides. It is important to note that direct comparative studies for this compound are limited, and the presented data is a composite from studies on similar analytes.

ParameterHPAEC-PADRP-HPLC-UVNP-HPLC-RI
Stationary Phase Anion-exchange (e.g., Carbopac™ PA100, PA200)C18Amino (NH2)
Mobile Phase Sodium hydroxide (B78521) and sodium acetate (B1210297) gradientsAcidified water/acetonitrile (B52724)Acetonitrile/water
Detection Method Pulsed Amperometric Detection (PAD)Ultraviolet (UV) Detection (200-210 nm)Refractive Index (RI) Detection
Linearity (Range) 0.2 to 10 mg/L[1]Not explicitly found for this compoundNot explicitly found for this compound
Limit of Detection (LOD) 0.003 to 0.016 mg/L[1]~0.04 mg/mL for galacturonic acidNot explicitly found
Limit of Quantification (LOQ) Not explicitly foundNot explicitly foundNot explicitly found
Precision (%RSD) < 5%[1]< 2% for galacturonic acid< 1% for galacturonic acid
Accuracy (Recovery %) 91.2% to 103.9%[1]~99.31% for galacturonic acid~99.50% for galacturonic acid

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility. Below are representative protocols for each of the compared HPLC methods.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

This method is highly sensitive and specific for carbohydrates and does not require derivatization.

  • Column: Dionex CarboPac™ PA100 (4 x 250 mm) with a corresponding guard column.

  • Mobile Phase A: 200 mM Sodium Hydroxide

  • Mobile Phase B: Water

  • Flow Rate: 0.4 mL/min.

  • Elution: Isocratic elution with a mixture of 10% Mobile Phase A and 90% Mobile Phase B.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 30 °C.

  • Detection: Pulsed Amperometric Detector (PAD) with a gold working electrode and Ag/AgCl reference electrode. Waveform settings should be optimized for carbohydrate detection.

  • Standard Preparation: Prepare stock solutions of this compound in ultrapure water. A series of dilutions ranging from 0.1 to 10 mg/L should be prepared for the calibration curve.

Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet Detection (RP-HPLC-UV)

A common method that separates compounds based on their hydrophobicity.

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 0.01 N sulfuric acid or another suitable acidic buffer.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

  • Detection: UV detector set at 210 nm.

  • Standard Preparation: Prepare stock solutions of this compound in the mobile phase. Create a calibration curve by diluting the stock solution to concentrations appropriate for the expected sample concentrations.

Normal-Phase High-Performance Liquid Chromatography with Refractive Index Detection (NP-HPLC-RI)

This method separates compounds based on their polarity.

  • Column: Amino (NH2) column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35 °C.

  • Detection: Refractive Index (RI) detector. The detector and column must be well-thermostatted to minimize baseline drift.

  • Standard Preparation: Prepare standards of this compound in the mobile phase. The concentration range should be tested to ensure it is within the linear range of the RI detector.

Visualizing the Workflow

To ensure robust and reliable results, a systematic workflow for HPLC method validation is essential. The following diagram illustrates the key stages involved in this process.

References

A Researcher's Guide to Uronic Acid Quantification: A Comparative Analysis of Key Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of polysaccharides, accurate quantification of uronic acids is paramount. This guide provides a comprehensive cross-validation of common methodologies for uronic acid quantification, offering a comparative analysis of their performance, detailed experimental protocols, and visual workflows to aid in method selection and implementation.

The carboxyl group of uronic acids imparts a negative charge to polysaccharides, critically influencing their physicochemical properties and biological functions. Consequently, precise and reliable quantification of these acidic sugars is essential in fields ranging from food science and biofuel development to pharmacology and materials science. This guide compares the most prevalent techniques: traditional colorimetric assays and modern chromatographic and enzymatic methods.

Performance Comparison of Uronic Acid Quantification Methods

The selection of an appropriate method for uronic acid quantification depends on several factors, including the nature of the sample, the presence of interfering substances, and the required sensitivity and throughput. The following table summarizes the key performance characteristics of the most widely used methods.

MethodPrincipleTypical Linearity RangeSensitivityThroughputKey AdvantagesKey Disadvantages
Carbazole (B46965) Assay Colorimetric reaction of dehydrated uronic acids with carbazole in concentrated sulfuric acid.1-100 µg/mL~1 µgHighSimple, rapid, and inexpensive.Susceptible to interference from neutral sugars, which produce a brown color.[1] Reaction timing is critical.[2]
m-Hydroxydiphenyl Assay Colorimetric reaction of dehydrated uronic acids with m-hydroxydiphenyl in a sulfuric acid/borate solution.1-100 µg/mL~1 µgHighMore specific for uronic acids and less sensitive to neutral sugar interference compared to the carbazole method.Still subject to some interference from neutral sugars, especially at high concentrations.[1]
Sulfamate (B1201201)/m-Hydroxydiphenyl Assay A modification of the m-hydroxydiphenyl assay where sulfamate is added to suppress the browning reaction from neutral sugars.1-100 µg/mL~1 µgHighSignificantly reduces interference from neutral sugars, providing a more reliable quantification in complex samples.[1][3]Requires an additional reagent and step compared to the standard m-hydroxydiphenyl assay.
Enzymatic Assay Enzymatic hydrolysis of polysaccharides to release uronic acids, followed by quantification using a specific enzyme (e.g., uronate dehydrogenase) or a coupled colorimetric reaction.5-150 µg/mL~5 µgMediumHighly specific to uronic acids, avoiding interference from neutral sugars.[4] Can be performed under mild conditions, preserving the sample integrity.The enzyme can be costly, and the activity can be influenced by inhibitors present in the sample. Complete hydrolysis of the polysaccharide may be challenging.
HPLC with Pulsed Amperometric Detection (HPLC-PAD) Chromatographic separation of monosaccharides, including uronic acids, followed by sensitive detection based on their electrochemical oxidation on a gold electrode.0.1-12.5 mg/LHigh (~ng)Low to MediumHigh specificity and sensitivity, allowing for the simultaneous quantification of different uronic acids (e.g., glucuronic and galacturonic acid) and neutral sugars.[5]Requires specialized equipment and expertise. Incomplete hydrolysis of polysaccharides can lead to inaccurate results.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. It is crucial to adhere to safety precautions, especially when handling concentrated sulfuric acid.

Sulfamate/m-Hydroxydiphenyl Colorimetric Assay

This method is recommended for its improved specificity in the presence of neutral sugars.

Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Tetraborate (Na₂B₄O₇·10H₂O) solution in sulfuric acid: 25 mM Sodium Tetraborate in concentrated H₂SO₄.

  • 4 M Sulfamic Acid (NH₂SO₃H)/Potassium Sulfamate (KNH₂SO₃), pH 1.6

  • 0.15% (w/v) m-hydroxydiphenyl in 0.5% (w/v) NaOH. Prepare fresh.

  • Uronic acid standard solution (e.g., D-galacturonic acid, 100 µg/mL).

Procedure:

  • Prepare samples and standards in water to a final volume of 0.4 mL in glass test tubes.

  • Add 40 µL of 4 M sulfamic acid/potassium sulfamate solution to each tube and vortex to mix.

  • Carefully add 2.4 mL of the ice-cold sodium tetraborate/sulfuric acid solution to each tube and vortex immediately.

  • Heat the tubes in a boiling water bath for 20 minutes.

  • Cool the tubes in an ice bath to room temperature.

  • Add 80 µL of the m-hydroxydiphenyl reagent and vortex immediately.

  • Allow the color to develop for at least 10 minutes at room temperature.

  • Measure the absorbance at 525 nm using a spectrophotometer.

  • Construct a standard curve using the uronic acid standards to determine the concentration in the samples.

Combined Enzymatic and Colorimetric Assay for Pectin

This method is highly specific for determining the galacturonic acid content of pectin.[2][4]

Reagents:

  • 25 mM Acetate (B1210297) buffer, pH 4.8.

  • Viscozyme L (a multi-enzyme complex containing pectinases).

  • Reagents for a colorimetric reducing sugar assay (e.g., a modified copper reduction method).[4]

  • D-galacturonic acid standard solution.

Procedure:

Enzymatic Hydrolysis:

  • To a 50 µL sample containing up to 100 µg of pectin, add 300 µL of 25 mM acetate buffer (pH 4.8).[2]

  • Add 50 µL of a suitable dilution of Viscozyme L in the acetate buffer.[2]

  • Incubate the mixture at 30°C for 24 hours to ensure complete hydrolysis.[2]

Colorimetric Quantification:

  • Take an appropriate aliquot of the enzyme-digested sample.

  • Perform a colorimetric assay to quantify the released galacturonic acid. A method that is selective for uronic acids over neutral sugars at the chosen pH is recommended.[4]

  • Measure the absorbance at the appropriate wavelength.

  • Determine the galacturonic acid concentration from a standard curve prepared with D-galacturonic acid.

High-Performance Liquid Chromatography with Pulsed Amperometric Detection (HPLC-PAD)

This method provides high-resolution separation and sensitive quantification of uronic acids.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a pulsed amperometric detector (PAD) equipped with a gold working electrode and an Ag/AgCl reference electrode.[5]

  • Anion-exchange column, such as a CarboPac™ PA10 column (2 mm x 250 mm).[5]

Reagents:

  • Eluent A: Deionized water.

  • Eluent B: 200 mM Sodium Hydroxide (NaOH) containing 400 mM Sodium Acetate (NaOAc).[7]

  • Eluent C: 200 mM Sodium Hydroxide (NaOH).[7]

  • Uronic acid standards (e.g., D-glucuronic acid and D-galacturonic acid).

Procedure:

Sample Hydrolysis:

  • Hydrolyze the polysaccharide sample to its constituent monosaccharides using an appropriate method (e.g., acid hydrolysis with trifluoroacetic acid or sulfuric acid). The choice of hydrolysis method is critical and needs to be optimized for the specific polysaccharide.

Chromatographic Analysis:

  • Filter the hydrolyzed sample through a 0.22 µm membrane.

  • Inject an appropriate volume (e.g., 10 µL) into the HPLC system.[5]

  • Separate the monosaccharides using a gradient elution program. An example gradient could be a linear gradient of Eluent B into Eluent C at a constant flow rate.[7]

  • Detect the eluted uronic acids using a pulsed amperometric detector with an optimized waveform.

  • Quantify the uronic acids by comparing the peak areas to those of the standards.

Visualizing the Methodologies

To further clarify the experimental processes, the following diagrams illustrate the workflows for the colorimetric and chromatographic quantification methods.

colorimetric_workflow cluster_prep Sample & Standard Preparation cluster_assay Colorimetric Assay cluster_analysis Data Analysis Sample Polysaccharide Sample Acid_Hydrolysis Acid Hydrolysis (H₂SO₄) Sample->Acid_Hydrolysis Standard Uronic Acid Standard Standard->Acid_Hydrolysis Heat Heat Acid_Hydrolysis->Heat Color_Reagent Add Color Reagent (e.g., m-Hydroxydiphenyl) Absorbance Measure Absorbance (525 nm) Color_Reagent->Absorbance Cool Cool Heat->Cool Cool->Color_Reagent Std_Curve Generate Standard Curve Absorbance->Std_Curve Quantify Quantify Uronic Acid in Sample Std_Curve->Quantify

Workflow for Colorimetric Uronic Acid Quantification.

chromatographic_workflow cluster_prep Sample & Standard Preparation cluster_hydrolysis Hydrolysis cluster_hplc HPLC-PAD Analysis cluster_analysis Data Analysis Sample Polysaccharide Sample Hydrolysis Acid or Enzymatic Hydrolysis Sample->Hydrolysis Standard Uronic Acid Standards Standard->Hydrolysis Neutralize Neutralization & Filtration Hydrolysis->Neutralize Inject Inject into HPLC System Neutralize->Inject Separate Anion-Exchange Separation Inject->Separate Detect Pulsed Amperometric Detection (PAD) Separate->Detect Peak_Integration Peak Integration Detect->Peak_Integration Quantify Quantify Uronic Acids Peak_Integration->Quantify

Workflow for HPLC-PAD Uronic Acid Quantification.

References

A Comparative Analysis of the Biological Activities of Di-, Tri-, and Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Oligogalacturonides, derived from the partial hydrolysis of pectin (B1162225), are known to possess a range of biological activities that are often dependent on their degree of polymerization (DP). Generally, OGs with a lower molecular weight, such as di-, tri-, and tetragalacturonic acid, are suggested to exhibit enhanced bioavailability and bioactivity compared to their parent polysaccharide, pectin.[1]

Quantitative Data on Biological Activities

The available scientific literature provides insights into the biological activities of short-chain OGs, often as mixtures. Direct quantitative comparisons of isolated di-, tri-, and this compound are not extensively documented. The following table summarizes representative findings for short-chain OG mixtures containing these molecules.

Biological ActivityOligogalacturonide PreparationKey FindingsReference
Antioxidant Activity Unsaturated mono-, di-, tri-, and pentagalacturonic acidsRadical Scavenging Activity (RSA) of 74% at 40 mg/mL.[2][2]
Unsaturated pectic oligogalacturonates (including mono-, di-, and trigalacturonic acids)Showed approximately 93% radical scavenging activity at 20 mg/mL, which was over 50% more effective than the same concentration of pectin.[1][1]
Oligogalacturonides (DP 1–8)Demonstrated the best antioxidant activities compared to RG-I and RG-II domains of pectin.[3][3]
Anti-inflammatory Activity Galacturonic acidAlleviates lipopolysaccharide (LPS)-induced inflammation in macrophages.[4][4]
Pectin OligosaccharidesReduce intestinal inflammation in colitis mouse models.[5][5]
Anticancer Activity Unsaturated mono-, di-, tri-, and pentagalacturonic acidsAt 40 mg/mL, induced 100% lethality in MCF-7 breast cancer cells after 48 hours.[2][2]
Prebiotic Activity Di- and Tri-galacturonic acidNoted as emerging prebiotics.[6][6]
Pectic OligosaccharidesIncreased the numbers of beneficial bacteria such as Bifidobacterium and Eubacterium rectale.[7][7]

Signaling Pathways

The biological effects of oligogalacturonides are mediated through the modulation of key signaling pathways. While specific pathways for di-, tri-, and this compound in mammalian cells are not yet fully elucidated, the broader class of pectic polysaccharides is known to influence inflammatory responses through the NF-κB and MAPK signaling cascades.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[8] In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines like TNF-α, IL-6, and IL-1β.[9][10] It is hypothesized that galacturonic acid may competitively inhibit the binding of LPS to its receptor complex, thereby attenuating the downstream activation of the NF-κB pathway.[4]

NF_kB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/CD14 Receptor Complex LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκB-NF-κB (Inactive) IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases p_IkB p-IκB Ub Ubiquitination & Degradation p_IkB->Ub Leads to DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, IL-1β) DNA->Genes Induces

Caption: Generalized NF-κB signaling pathway in response to LPS.

The Mitogen-Activated Protein Kinase (MAPK) pathways are another set of crucial signaling cascades involved in cellular responses to external stimuli, including inflammation. The MAPK family includes kinases such as ERK, JNK, and p38. Activation of these kinases through a phosphorylation cascade can lead to the activation of transcription factors that regulate the expression of inflammatory mediators.

MAPK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor Activates MAPKKK MAPKKK Receptor->MAPKKK Initiates cascade MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, JNK, ERK) MAPKK->MAPK Phosphorylates TF Transcription Factors (e.g., AP-1) MAPK->TF Activates & Translocates DNA DNA TF->DNA Binds to Genes Inflammatory Gene Expression DNA->Genes Regulates

Caption: General overview of a MAPK signaling cascade.

Experimental Protocols

Standardized in vitro assays are essential for quantifying and comparing the biological activities of di-, tri-, and this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Methodology:

  • Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of the test compounds (di-, tri-, this compound) and a positive control (e.g., ascorbic acid).

  • Reaction Mixture: In a 96-well plate, mix the test compound solutions with the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solutions at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_dpph Prepare DPPH Solution (in Methanol) mix Mix DPPH Solution with Test Samples in 96-well Plate prep_dpph->mix prep_samples Prepare Serial Dilutions of Di-, Tri-, this compound & Positive Control prep_samples->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance (at ~517 nm) incubate->measure calculate Calculate % Scavenging and IC50 Values measure->calculate

Caption: Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity: LPS-Induced Cytokine Production in Macrophages

This cell-based assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in response to an inflammatory stimulus.

Methodology:

  • Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.

  • Seeding: Seed the cells in 96-well plates and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various non-toxic concentrations of di-, tri-, or this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response, and incubate for a specified period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatant.

  • Cytokine Measurement: Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels in treated cells to those in LPS-stimulated cells without treatment to determine the percentage of inhibition. Calculate IC50 values where applicable.

Prebiotic Activity: In Vitro Fermentation with Probiotics

This assay assesses the ability of a substrate to selectively promote the growth of beneficial gut bacteria.

Methodology:

  • Bacterial Strains: Use pure cultures of probiotic bacteria (e.g., Bifidobacterium longum, Lactobacillus acidophilus) and potentially a non-probiotic control (e.g., Escherichia coli).

  • Growth Medium: Prepare a basal growth medium containing the test compound (di-, tri-, or this compound) as the primary carbon source. A medium with glucose can be used as a positive control, and a medium with no carbohydrate as a negative control.

  • Inoculation and Incubation: Inoculate the media with the bacterial strains and incubate under anaerobic conditions at 37°C.

  • Growth Measurement: Monitor bacterial growth over time (e.g., 24-48 hours) by measuring the optical density (OD) at 600 nm or by plate counting to determine colony-forming units (CFU/mL).

  • Prebiotic Score Calculation: A prebiotic activity score can be calculated to compare the growth-promoting effects of the test compounds relative to controls. A simplified score can be derived from the ratio of probiotic growth on the test substrate versus a non-prebiotic substrate.[11]

Conclusion

Di-, tri-, and this compound are bioactive molecules with promising antioxidant, anti-inflammatory, and prebiotic properties. While the current body of literature strongly suggests that shorter oligogalacturonides are potent biological response modifiers, there is a clear need for further research involving direct, systematic comparisons of these specific oligomers. Such studies would provide the quantitative data necessary to fully elucidate their structure-activity relationships and guide their development as novel therapeutic agents and functional food ingredients. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for pursuing this critical area of research.

References

Tetragalacturonic Acid in Pectin Analysis: A Comparative Guide to Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of pectin (B1162225), the selection of an appropriate reference standard is a critical determinant of accuracy and reliability. Pectin, a complex polysaccharide primarily composed of α-1,4-linked D-galacturonic acid units, is quantified by measuring its galacturonic acid content.[1][2] This guide provides a comprehensive comparison of reference standards and analytical methods for pectin analysis, with a focus on the rationale behind the prevalent use of D-galacturonic acid and an evaluation of other potential standards.

D-Galacturonic Acid: The Industry Standard

The most widely accepted and utilized reference standard for pectin quantification is the monomer D-galacturonic acid.[3][4] The fundamental principle behind most pectin assays involves the hydrolysis of the pectin polymer into its constituent D-galacturonic acid monomers.[1] These monomers are then quantified, typically through colorimetric reactions, and the initial pectin concentration is calculated based on the total galacturonic acid content. The use of D-galacturonic acid as a standard is advantageous due to its commercial availability in high purity, well-characterized chemical properties, and direct relevance to the final measured analyte post-hydrolysis.

While oligomers such as tetragalacturonic acid are integral to understanding the structure and enzymatic degradation of pectin, they are not commonly employed as reference standards for routine quantitative analysis. The primary reason for this is that the ultimate goal of most pectin assays is to determine the total uronic acid content, which is most directly and simply correlated to the monomeric unit.

Comparative Analysis of Analytical Methods for Pectin Quantification

Several methods are employed for the quantification of pectin, each with its own set of advantages and limitations. The choice of method often depends on the sample matrix, the required sensitivity, and the available instrumentation. The performance of these methods is critically dependent on the use of a reliable D-galacturonic acid standard curve for calibration.

Analytical Method Principle Advantages Disadvantages Typical Wavelength
m-Hydroxydiphenyl (m-Phenylphenol) Method Colorimetric reaction of uronic acids with m-hydroxydiphenyl in the presence of sulfuric acid and tetraborate.High sensitivity and specificity for uronic acids with minimal interference from neutral sugars.[4]Requires the use of concentrated sulfuric acid and careful control of reaction time and temperature.[3]520 nm[1][3]
Enzymatic Hydrolysis with Colorimetric Detection Pectin is hydrolyzed by pectinase (B1165727) to release galacturonic acid, which is then quantified using a colorimetric assay.[5][6]High specificity due to the enzymatic reaction; avoids the use of harsh acids.[6]The enzyme preparation must be free of interfering activities, and the reaction conditions need to be optimized.540 nm (depending on the specific dye reagent used)[5]
Copper Ion Colorimetry Pectin reacts with copper ions to form a precipitate. The remaining copper ions in the supernatant are measured spectrophotometrically.[7][8]Eliminates the need for a weighing step and can be used for various plant materials.[7][8]The stoichiometry of the copper-pectin reaction can be influenced by the degree of esterification and the presence of other chelating agents.712 nm[7]
Liquid Chromatography (LC-MS) Pectin is hydrolyzed, and the resulting galacturonic acid is quantified by LC-MS, often using a stable isotope-labeled internal standard.[9]High sensitivity, precision, and robustness; can overcome the limitations of photometric assays.[9]Requires more sophisticated and expensive instrumentation.Not applicable
Gravimetric Method Pectin is precipitated with a metal ion (e.g., Ca2+, Cu2+) to form an insoluble salt, which is then washed, dried, and weighed.[7]Direct measurement of pectin content.Time-consuming, can be imprecise for samples with low pectin content, and co-precipitation of other materials can lead to errors.[7]Not applicable

Experimental Protocols

m-Hydroxydiphenyl Method for Pectin Quantification

This protocol is based on the widely used method of Blumenkrantz and Asboe-Hansen (1973) and subsequent modifications.

1. Reagents:

  • Concentrated Sulfuric Acid (H₂SO₄) with 0.0125 M Sodium Tetraborate (Na₂B₄O₇·10H₂O).

  • m-Hydroxydiphenyl reagent: 0.15% (w/v) in 0.5% (w/v) NaOH. Store in the dark.

  • D-Galacturonic acid standard solutions (e.g., 0, 20, 40, 60, 80, 100 mg/L in deionized water).

2. Procedure:

  • Sample Preparation: Hydrolyze the pectin-containing sample to release galacturonic acid. This can be achieved through acid hydrolysis (e.g., with sulfuric acid) or enzymatic digestion. Dilute the hydrolyzed sample to a concentration that falls within the range of the standard curve.

  • Reaction Setup:

    • Pipette 1.0 mL of the sample or standard into a glass test tube.

    • Place the tubes in an ice-water bath.

    • Carefully add 5.0 mL of the cold sulfuric acid/tetraborate solution to each tube and mix thoroughly using a vortex mixer. .

    • Heat the tubes in a boiling water bath for exactly 5 minutes.

    • Cool the tubes back in the ice-water bath.

  • Color Development:

    • Add 0.1 mL of the m-hydroxydiphenyl reagent to each tube.

    • Mix immediately and thoroughly.

    • Allow the color to develop at room temperature for a specific time (e.g., 20-45 minutes). The timing should be consistent for all samples and standards as the color can be unstable.[3]

  • Measurement:

    • Measure the absorbance of the solution at 520 nm using a spectrophotometer.

    • To correct for interference from neutral sugars, a blank can be prepared for each sample by adding 0.1 mL of 0.5% NaOH (without m-hydroxydiphenyl) instead of the color reagent. The absorbance of this blank is subtracted from the sample absorbance.[1]

  • Quantification:

    • Construct a standard curve by plotting the absorbance of the D-galacturonic acid standards against their concentrations.

    • Determine the concentration of galacturonic acid in the sample by interpolating its absorbance on the standard curve.

    • Calculate the pectin content in the original sample based on the dilution factor and the assumption that pectin is primarily composed of polygalacturonic acid.

Visualizing the Pectin Analysis Workflow

The following diagram illustrates the general workflow for pectin quantification using a reference standard.

Pectin_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Standard Preparation cluster_2 Analytical Procedure cluster_3 Data Analysis PectinSample Pectin-Containing Sample Hydrolysis Hydrolysis (Acid or Enzymatic) PectinSample->Hydrolysis ColorimetricReaction Colorimetric Reaction (e.g., m-Hydroxydiphenyl) Hydrolysis->ColorimetricReaction Hydrolyzed Sample GalA_Standard D-Galacturonic Acid Reference Standard SerialDilution Serial Dilution GalA_Standard->SerialDilution SerialDilution->ColorimetricReaction Standard Curve Solutions Spectrophotometry Spectrophotometry (e.g., 520 nm) ColorimetricReaction->Spectrophotometry StandardCurve Standard Curve Generation Spectrophotometry->StandardCurve Absorbance Values Quantification Quantification of Galacturonic Acid Spectrophotometry->Quantification Sample Absorbance StandardCurve->Quantification PectinCalculation Calculation of Pectin Content Quantification->PectinCalculation

Caption: Workflow for pectin quantification.

References

A Comparative Analysis of Polygalacturonase Specificity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuances of polygalacturonase (PG) specificity is critical for applications ranging from biofuel production to therapeutic development. This guide provides an objective comparison of polygalacturonase performance, supported by experimental data, to aid in the selection of the most appropriate enzyme for specific research needs.

Polygalacturonases are pectin-degrading enzymes that hydrolyze the α-1,4-glycosidic bonds in the homogalacturonan backbone of pectin (B1162225). Their specificity, however, varies significantly depending on their origin (e.g., fungal, bacterial, or plant), their mode of action (endo- or exo-acting), and the chemical characteristics of the substrate, such as the degree of methylesterification.

Mode of Action: Endo- vs. Exo-Polygalacturonases

A primary determinant of polygalacturonase specificity is its mode of action.[1][2]

  • Endo-polygalacturonases (EC 3.2.1.15) cleave internal glycosidic bonds within the polygalacturonic acid chain in a random fashion. This mode of action leads to a rapid reduction in the viscosity of pectin solutions and the generation of a mixture of oligogalacturonides of varying lengths.[1]

  • Exo-polygalacturonases (EC 3.2.1.67) act on the non-reducing end of the polygalacturonic acid chain, sequentially releasing monosaccharide (galacturonic acid) units.[1] This results in a more gradual decrease in the overall polymer length.

The choice between an endo- and exo-PG depends on the desired outcome. For applications requiring rapid depolymerization and the production of oligosaccharides, endo-PGs are generally preferred. For complete hydrolysis to monosaccharides, exo-PGs are more suitable. Some organisms are known to employ both types of PGs to effectively degrade pectin.[1]

Substrate Specificity: The Influence of Methylesterification

The degree of methylesterification (DM) of the pectin substrate is a crucial factor influencing the activity of most polygalacturonases. Pectin in its natural state is often esterified with methyl groups at the C-6 carboxyl group of the galacturonic acid residues.[3]

Generally, polygalacturonases exhibit higher activity on pectins with a low degree of methylesterification (i.e., polygalacturonic acid).[4] For instance, endopolygalacturonase II from Aspergillus niger shows a clear preference for long regions of homogalacturonan that are devoid of methyl esters.[4] In contrast, other pectin-degrading enzymes like pectin lyases prefer highly methylesterified pectins.[4] This specificity is critical when selecting an enzyme for degrading native plant cell wall material, which can have varying and heterogeneous patterns of methylesterification.

Comparative Kinetic Parameters of Polygalacturonases

The kinetic parameters, Michaelis constant (Km) and maximum reaction velocity (Vmax), provide quantitative measures of an enzyme's affinity for its substrate and its catalytic efficiency. A lower Km value indicates a higher affinity of the enzyme for the substrate. The following tables summarize the kinetic parameters of various polygalacturonases from different sources, acting on polygalacturonic acid (PGA) or pectin.

Table 1: Kinetic Parameters of Fungal Polygalacturonases

Enzyme SourceSubstrateKm (mg/mL)Vmax (μmol/min/mg or U/mg)Reference
Aspergillus luchuensis PgaBPolygalacturonic Acid--[5]
Aspergillus nigerPectin0.11250[6]
Penicillium oxalicum AUMC 4153Polygalacturonic Acid1-10 (concentration range)-[7]
Trichoderma longibrachiatum MT 321074Pectin1.082.64 µmol/min[8]
Aspergillus oryzaePectin1.2 mM-[9]

Table 2: Kinetic Parameters of Bacterial Polygalacturonases

Enzyme SourceSubstrateKm (mg/mL)Vmax (μmol/min/mg or U/mg)Reference
Erwinia carotovora subsp. carotovora BR1Polygalacturonic Acid-kcat = 21/sec[10]

Table 3: Kinetic Parameters of Plant Polygalacturonases

Enzyme SourceSubstrateKm (mg/mL)Vmax (nmol of GalA/min/µg)Reference
Arabidopsis thaliana PGLRPolygalacturonic Acid14.5730.8[11]
Arabidopsis thaliana ADPG2Polygalacturonic Acid3.011.0[11]

Experimental Protocols

Determination of Polygalacturonase Activity (DNSA Method)

A common method for determining polygalacturonase activity is the 3,5-dinitrosalicylic acid (DNSA) assay, which measures the release of reducing sugars.[7][12][13]

Materials:

  • Polygalacturonic acid (PGA) or pectin solution (e.g., 1% w/v) in a suitable buffer (e.g., 0.05 M sodium acetate (B1210297) buffer, pH 5.0).

  • Enzyme solution (crude or purified).

  • 3,5-dinitrosalicylic acid (DNSA) reagent.

  • Potassium sodium tartrate solution (Rochelle salt), 40%.

  • Spectrophotometer.

  • Water bath.

Procedure:

  • Prepare a reaction mixture containing the substrate solution and the enzyme solution. A typical reaction mixture might consist of 1 mL of 1% PGA and 0.5 mL of the enzyme solution.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 45°C) for a specific time (e.g., 15-30 minutes).[7][14]

  • Stop the reaction by adding 2 mL of DNSA reagent.

  • Heat the mixture in a boiling water bath for 5-15 minutes to allow for color development.[7]

  • Cool the tubes to room temperature.

  • Add 1 mL of 40% Rochelle salt solution to stabilize the color.[7]

  • Measure the absorbance of the solution at 575 nm using a spectrophotometer.

  • A standard curve is generated using known concentrations of galacturonic acid to quantify the amount of reducing sugars released.

  • One unit of polygalacturonase activity is typically defined as the amount of enzyme that releases 1 µmol of galacturonic acid per minute under the specified assay conditions.

Analysis of Reaction Products by HPAEC-PAD

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a powerful technique for the separation and quantification of the mono-, di-, and oligosaccharide products of polygalacturonase activity.[15][16]

Materials:

  • HPAEC system equipped with a pulsed amperometric detector.

  • Anion-exchange column suitable for carbohydrate analysis.

  • Mobile phases (e.g., sodium hydroxide (B78521) and sodium acetate solutions).

  • Enzyme reaction products.

  • Oligogalacturonide standards.

Procedure:

  • Enzymatic hydrolysis of the pectin substrate is performed under optimal conditions.

  • The reaction is terminated, and the sample is prepared for injection (e.g., by filtration or centrifugation).

  • The sample is injected into the HPAEC system.

  • Oligosaccharides are separated on the anion-exchange column using a gradient of sodium acetate in a sodium hydroxide mobile phase.

  • The separated oligosaccharides are detected by the pulsed amperometric detector.

  • The degree of polymerization of the products is determined by comparing their retention times with those of known oligogalacturonide standards.

Visualizing Experimental and Biological Processes

To better illustrate the workflows and biological pathways discussed, the following diagrams are provided.

experimental_workflow cluster_prep Substrate & Enzyme Preparation cluster_assay Enzyme Activity Assay cluster_analysis Product Analysis Pectin Pectin Substrate (Varying DM) Incubation Incubation (Optimal Temp & pH) Pectin->Incubation PGA Polygalacturonic Acid (Low DM) PGA->Incubation PG Polygalacturonase (Fungal, Bacterial, Plant) PG->Incubation DNSA DNSA Assay (Quantify Reducing Sugars) Incubation->DNSA HPAEC HPAEC-PAD Analysis Incubation->HPAEC Kinetics Kinetic Analysis (Determine Km & Vmax) DNSA->Kinetics DP Determine Degree of Polymerization (DP) HPAEC->DP

Caption: Experimental workflow for comparative analysis of polygalacturonase specificity.

The degradation of pectin by polygalacturonases, particularly those from pathogens, releases oligogalacturonides (OGs) that can act as Damage-Associated Molecular Patterns (DAMPs) in plants, triggering a defense response.

signaling_pathway cluster_cell Plant Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular Space / Cell Wall WAK Wall-Associated Kinase (WAK) MAPK MAPK Cascade WAK->MAPK ROS ROS Production WAK->ROS Hormone Hormone Signaling (JA, SA, ET) MAPK->Hormone Defense Defense Gene Expression MAPK->Defense ROS->Defense Hormone->Defense Pectin Pectin OG Oligogalacturonides (OGs) Pectin->OG releases PG Pathogen PG PG->Pectin hydrolyzes OG->WAK binds to

Caption: Oligogalacturonide-induced signaling pathway in plants.

References

A Comparative Analysis of the Elicitor Activity of Different Oligogalacturonides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Oligogalacturonides (OGs) are fragments of pectin, a major component of the plant cell wall, that are released upon partial degradation by microbial enzymes during an infection. These molecules act as damage-associated molecular patterns (DAMPs), triggering a cascade of defense responses in plants. The elicitor activity of OGs is highly dependent on their degree of polymerization (DP), with different-sized fragments capable of inducing distinct physiological and biochemical responses. This guide provides a comparative analysis of the elicitor activity of various OGs, supported by experimental data, to aid researchers in understanding and harnessing these molecules for crop protection and drug development.

Quantitative Comparison of Elicitor Activities

The elicitor activity of oligogalacturonides is most commonly assessed by measuring key defense responses such as the production of reactive oxygen species (ROS), callose deposition, and the induction of defense-related genes and enzymes. The following tables summarize quantitative data from studies on Arabidopsis thaliana and grapevine (Vitis vinifera), highlighting the differential effects of OGs based on their degree of polymerization.

Table 1: Effect of Oligogalacturonide DP on Reactive Oxygen Species (ROS) Production in Arabidopsis thaliana

Degree of Polymerization (DP)Relative ROS Production (%)Reference
3Lower[1]
10-15Higher[1]

Note: Higher ROS production is indicative of a stronger elicitor activity. Data is presented qualitatively as "Higher" or "Lower" based on the referenced study's findings.

Table 2: Effect of Oligogalacturonide DP on Callose Deposition in Arabidopsis thaliana

Degree of Polymerization (DP)Callose Deposition EfficiencyReference
3Less Efficient[1]
10-15More Efficient[1]
25-50Less Efficient[1]

Note: More efficient callose deposition signifies a more potent elicitor-induced defense response.

Table 3: Effect of Oligogalacturonide DP on Defense Responses in Grapevine (Vitis vinifera) Cells

Degree of Polymerization (DP)H₂O₂ Production (relative units)Chitinase Activity (relative units)β-1,3 Glucanase Activity (relative units)
3-4~25--
5-6~0--
>6>50HighestComparable to DP ≥7
7~100-Comparable to DP ≥7
8-9~50--
≥7-HighestComparable to DP ≥7

Data adapted from Aziz et al. (2007). H₂O₂ production is a measure of the oxidative burst. Chitinase and β-1,3 glucanase are pathogenesis-related (PR) proteins.

Oligogalacturonide Signaling Pathway

The perception of oligogalacturonides at the cell surface initiates a signaling cascade that leads to the activation of various defense mechanisms. A simplified model of this pathway is depicted below.

OG_Signaling_Pathway OGs Oligogalacturonides (DP 10-15) WAK1 WAK1 (Receptor) OGs->WAK1 Binding PlasmaMembrane Plasma Membrane MAPK_Cascade MAPK Cascade (MPK3/MPK6) WAK1->MAPK_Cascade Activation Ca2_Influx Ca²⁺ Influx WAK1->Ca2_Influx Induction RBOHD NADPH Oxidase (AtrbohD) WAK1->RBOHD Activation Cytosol Cytosol Defense_Gene_Expression Defense Gene Expression (e.g., PAD3) MAPK_Cascade->Defense_Gene_Expression Ca2_Influx->Defense_Gene_Expression ROS_Production ROS Production (H₂O₂) RBOHD->ROS_Production Callose_Deposition Callose Deposition ROS_Production->Callose_Deposition Phytoalexin_Accumulation Phytoalexin Accumulation (Camalexin) Defense_Gene_Expression->Phytoalexin_Accumulation

Caption: Simplified signaling pathway of oligogalacturonide-induced defense responses in plants.

Experimental Protocols

Detailed methodologies are crucial for the reproducible assessment of elicitor activity. Below are protocols for two key experiments used to quantify plant defense responses to oligogalacturonides.

Luminol-Based Assay for Reactive Oxygen Species (ROS) Production

This protocol is adapted from Gravino et al. (2015) and is used to measure the production of hydrogen peroxide (H₂O₂) in leaf discs.

Materials:

  • Arabidopsis thaliana leaf discs

  • Luminol (B1675438)

  • Horseradish peroxidase (HRP)

  • Oligogalacturonide solutions of different DPs

  • 96-well luminometer plate

  • Luminometer

Procedure:

  • Excise leaf discs from 4-week-old Arabidopsis plants and float them overnight in sterile water in a 96-well plate.

  • On the day of the experiment, replace the water with a solution containing luminol and HRP.

  • Initiate the measurement of luminescence in a plate reader.

  • After a few minutes of baseline reading, add the oligogalacturonide solutions to the wells to elicit the oxidative burst.

  • Continue to measure luminescence for at least 30-60 minutes.

  • The integral of the luminescence signal over time is proportional to the total amount of H₂O₂ produced.

ROS_Assay_Workflow Start Start: Prepare Leaf Discs Incubate Incubate overnight in water Start->Incubate Add_Reagents Add Luminol and HRP Incubate->Add_Reagents Baseline Measure Baseline Luminescence Add_Reagents->Baseline Add_OGs Add Oligogalacturonides Baseline->Add_OGs Measure_Signal Measure Luminescence Signal Add_OGs->Measure_Signal Analyze Analyze Data (Integrate Signal) Measure_Signal->Analyze End End Analyze->End

Caption: Workflow for the luminol-based ROS production assay.

Aniline (B41778) Blue Staining for Callose Deposition

This protocol is a standard method for visualizing callose deposits in plant tissues.

Materials:

  • Arabidopsis thaliana leaves

  • Oligogalacturonide solutions of different DPs

  • Ethanol (B145695)

  • Aniline blue solution (0.01% in 150 mM K₂HPO₄)

  • Fluorescence microscope

Procedure:

  • Infiltrate Arabidopsis leaves with the different oligogalacturonide solutions or a mock control.

  • After 12-24 hours, harvest the leaves and clear them of chlorophyll (B73375) by incubating in ethanol.

  • Rehydrate the leaves in a graded ethanol series.

  • Stain the leaves with aniline blue solution for at least 2 hours in the dark.

  • Mount the stained leaves on a microscope slide in 50% glycerol.

  • Visualize callose deposits (which fluoresce yellow-green) using a fluorescence microscope with a UV filter.

  • Quantify the number and area of callose deposits using image analysis software.

Callose_Staining_Workflow Start Start: Infiltrate Leaves with OGs Incubate Incubate for 12-24 hours Start->Incubate Clear Clear Chlorophyll with Ethanol Incubate->Clear Rehydrate Rehydrate Leaves Clear->Rehydrate Stain Stain with Aniline Blue Rehydrate->Stain Mount Mount on Slide Stain->Mount Visualize Visualize with Fluorescence Microscope Mount->Visualize Quantify Quantify Callose Deposits Visualize->Quantify End End Quantify->End

References

A Researcher's Guide to Selecting the Optimal Chromatography Column for Oligogalacturonide Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the study of oligogalacturonides (OGs), the selection of an appropriate chromatography column is paramount for achieving accurate separation and characterization. This guide provides a comprehensive comparison of three leading column technologies for OG analysis: High-Performance Anion-Exchange Chromatography (HPAEC), Size-Exclusion Chromatography (SEC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Oligogalacturonides, as fragments of pectin, play crucial roles in plant biology and have potential applications in pharmaceuticals and functional foods. Their analysis, however, is challenging due to their structural similarity and the presence of isomers. This guide offers a detailed examination of the performance of three representative columns: the Dionex CarboPac™ PA200 for HPAEC, the TSKgel® SuperOligoPW for SEC, and the Shodex HILICpak® VN-50 for HILIC. By presenting available experimental data, detailed protocols, and visual workflows, this guide aims to empower researchers to make informed decisions for their specific analytical needs.

Principles of Separation

The three chromatography techniques operate on distinct principles, which dictates their suitability for different aspects of oligogalacturonide analysis.

  • High-Performance Anion-Exchange Chromatography (HPAEC) separates molecules based on their charge. At high pH, the hydroxyl groups of carbohydrates become ionized, allowing for their separation on a positively charged stationary phase. Elution is typically achieved by increasing the ionic strength of the mobile phase. HPAEC, especially when coupled with Pulsed Amperometric Detection (PAD), is a highly sensitive and specific method for carbohydrate analysis.[1][2][3][4]

  • Size-Exclusion Chromatography (SEC) , also known as gel filtration, separates molecules based on their hydrodynamic volume.[5] Larger molecules are excluded from the pores of the stationary phase and elute first, while smaller molecules penetrate the pores to varying extents and have longer retention times. SEC is a gentle technique that is well-suited for determining the molecular weight distribution of oligomers.

  • Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent. A water-rich layer is formed on the surface of the stationary phase, and polar analytes like oligogalacturonides partition into this layer, leading to their retention. Elution is achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). HILIC can offer better separation for larger oligomers compared to SEC.[6][7]

Performance Comparison of Chromatography Columns

The selection of a chromatography column should be guided by the specific analytical goal, such as high-resolution separation of individual oligomers, rapid screening of molecular weight distribution, or compatibility with mass spectrometry. The following tables summarize the key performance characteristics of the Dionex CarboPac™ PA200, TSKgel® SuperOligoPW, and Shodex HILICpak® VN-50 columns based on available data.

Table 1: Column Specifications
FeatureDionex CarboPac™ PA200TSKgel® SuperOligoPWShodex HILICpak® VN-50 4D
Chromatography Mode High-Performance Anion-Exchange (HPAEC)Size-Exclusion (SEC)Hydrophilic Interaction (HILIC)
Stationary Phase Pellicular, quaternary amine-functionalized latex on a non-porous substrateHydroxylated PolymethacrylatePolyvinyl alcohol with diol functional groups
Particle Size 5.5 µm3 µm5 µm
Column Dimensions 3 x 250 mm6.0 mm ID x 15 cm4.6 mm I.D. x 150 mm
pH Stability 0 - 142.0 - 12.02 - 13
Primary Separation Basis Charge (degree of deprotonation of carboxyl and hydroxyl groups)Hydrodynamic Volume (Molecular Size)Hydrophilicity
Table 2: Performance Characteristics for Oligogalacturonide Separation
Performance MetricDionex CarboPac™ PA200TSKgel® SuperOligoPWShodex HILICpak® VN-50 4D
Separation Range (DP) Up to DP 50 demonstrated for oligogalacturonic acids.[8]Effective for oligomers with a molar mass of 100 to 3,000 g/mol .[9]Up to DP 11 demonstrated for oligogalacturonic acids.[10][11]
Resolution High resolution, capable of separating isomers.[12][13]High resolution for its effective molecular weight range.[14]Good separation of oligomers.[10][11]
Analysis Speed Typically longer analysis times due to gradient elution.Faster analysis times compared to traditional SEC columns.[15]Moderate analysis time with gradient elution.
Sensitivity (with PAD) High sensitivity, down to picomole levels.[16]N/A (typically used with Refractive Index or Light Scattering detectors)N/A (typically used with Evaporative Light Scattering Detector or Mass Spectrometry)
Key Advantage Excellent for high-resolution separation of a wide range of OGs and their isomers.Rapid determination of molecular weight distribution.Good alternative to SEC, especially for larger oligomers, and compatible with MS.
Considerations Requires high pH mobile phases, which may not be compatible with all detectors.Not suitable for separating isomers with the same hydrodynamic volume.May exhibit secondary interactions; careful method development is needed.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable results. The following sections provide methodologies for the analysis of oligogalacturonides using the three compared columns.

Dionex CarboPac™ PA200 (HPAEC-PAD)

Sample Preparation: Oligogalacturonide standards or samples are dissolved in deionized water to a final concentration of 10-100 µg/mL. Samples should be filtered through a 0.2 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Dionex CarboPac™ PA200 (3 x 250 mm) with a CarboPac™ PA200 Guard column (3 x 50 mm)

  • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH)

  • Mobile Phase B: 1 M Sodium Acetate (B1210297) (NaOAc) in 100 mM NaOH

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode. A typical PAD waveform for carbohydrates should be used.[17]

Gradient Program: A linear gradient of sodium acetate is used to elute the oligogalacturonides. The exact gradient will depend on the range of DPs to be separated. A representative gradient for separating a wide range of oligogalacturonides is as follows:[17]

Time (min)%A (100 mM NaOH)%B (1 M NaOAc in 100 mM NaOH)
0.0955
45.08515
45.10100
55.00100
55.1955
65.0955
TSKgel® SuperOligoPW (SEC)

Sample Preparation: Oligogalacturonide standards or samples are dissolved in the mobile phase to a final concentration of 0.1-1 mg/mL. Samples should be filtered through a 0.2 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: TSKgel® SuperOligoPW (6.0 mm ID x 15 cm)

  • Mobile Phase: 50 mM Sodium Phosphate buffer, pH 6.9.[5]

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10-20 µL

  • Detection: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

Isocratic Elution: SEC is performed using an isocratic elution with the mobile phase. The run time is determined by the elution of the smallest analyte of interest.

Shodex HILICpak® VN-50 4D (HILIC)

Sample Preparation: Oligogalacturonide standards or samples are dissolved in a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) to a final concentration of 1-5 mg/mL.[10] Samples should be filtered through a 0.2 µm syringe filter before injection.

Chromatographic Conditions:

  • Column: Shodex HILICpak® VN-50 4D (4.6 mm I.D. x 150 mm)

  • Mobile Phase A: 1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.6 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 10 µL

  • Detection: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).

Gradient Program: [10][11]

Time (min)%A (1% Formic Acid in Water)%B (Acetonitrile)
0.04555
10.06535
15.06535
15.14555
25.04555

Visualizing Workflows and Relationships

To aid in the selection process and to visualize the experimental workflows, the following diagrams have been generated using Graphviz.

Experimental_Workflow_Oligogalacturonide_Analysis cluster_sample_prep Sample Preparation cluster_chromatography Chromatographic Separation cluster_detection Detection cluster_data_analysis Data Analysis Sample Oligogalacturonide Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (0.2 µm) Dissolution->Filtration Injection Injection Filtration->Injection AEC HPAEC (CarboPac PA200) Injection->AEC SEC SEC (TSKgel SuperOligoPW) Injection->SEC HILIC HILIC (Shodex HILICpak VN-50) Injection->HILIC PAD PAD AEC->PAD RI_ELSD RI / ELSD SEC->RI_ELSD ELSD_MS ELSD / MS HILIC->ELSD_MS Data Chromatogram Analysis PAD->Data RI_ELSD->Data ELSD_MS->Data

Figure 1. General experimental workflow for oligogalacturonide analysis.

Column_Selection_Logic cluster_goals Analytical Goals cluster_recommendations Column Recommendation Start Start: Define Analytical Goal HighRes High-Resolution Separation of Isomers & Wide DP Range Start->HighRes MW_Dist Rapid Molecular Weight Distribution Start->MW_Dist MS_Compat Compatibility with Mass Spectrometry Start->MS_Compat Rec_AEC HPAEC (CarboPac PA200) HighRes->Rec_AEC Rec_SEC SEC (TSKgel SuperOligoPW) MW_Dist->Rec_SEC MS_Compat->Rec_AEC with desalting Rec_HILIC HILIC (Shodex HILICpak VN-50) MS_Compat->Rec_HILIC

Figure 2. Logical flow for selecting a chromatography column based on analytical goals.

Conclusion and Recommendations

The choice of a chromatography column for oligogalacturonide analysis is a critical decision that significantly impacts the quality and nature of the obtained data.

  • For researchers requiring high-resolution separation of a wide range of oligogalacturonides, including their isomers , the Dionex CarboPac™ PA200 is the column of choice. Its ability to separate oligomers up to DP 50 and its high sensitivity with PAD make it ideal for detailed structural characterization and purity assessment.

  • When the primary goal is the rapid determination of the molecular weight distribution of an oligogalacturonide mixture, the TSKgel® SuperOligoPW offers a fast and efficient solution. Its high-speed separation capabilities make it well-suited for screening and quality control applications where detailed isomeric separation is not the main priority.

  • For analyses that require compatibility with mass spectrometry for structural elucidation, the Shodex HILICpak® VN-50 is a strong candidate. It provides good separation of oligomers and is particularly advantageous for larger oligogalacturonides where SEC resolution may be limited.

Ultimately, the optimal column selection will depend on a careful consideration of the specific research question, the available instrumentation, and the desired level of detail in the final analysis. This guide provides a foundational framework to assist researchers in navigating these choices and advancing their work on the important class of oligogalacturonides.

References

Safety Operating Guide

Proper Disposal of Tetragalacturonic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure work environment and adhering to environmental regulations. This guide provides essential, step-by-step procedures for the proper disposal of tetragalacturonic acid, a compound frequently used in biochemical research.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.122), it is imperative to handle it in accordance with good industrial hygiene and safety practices.[1] Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications
Eye/Face Protection Wear safety glasses with side shields or goggles.
Skin Protection Wear protective gloves and a lab coat.[2]
Respiratory Protection If ventilation is insufficient or irritation is experienced, use a NIOSH/MSHA approved respirator.

Step-by-Step Disposal Protocol

The disposal of this compound should always be conducted in compliance with applicable federal, state, and local environmental regulations.[1] The following protocol outlines a general procedure for its safe disposal.

  • Consult Local Regulations: Before proceeding, review your institution's specific waste disposal guidelines and local environmental regulations. This will ensure that the disposal method is compliant with all legal requirements.

  • Waste Collection:

    • For solid this compound, carefully take up the material mechanically, avoiding the creation of dust.[1]

    • Place the waste in a clearly labeled, appropriate container for disposal.[1]

    • For solutions, collect the waste in a designated, sealed container.

  • Waste Storage:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]

    • Ensure the storage area is clearly marked for chemical waste.

  • Disposal Route:

    • Dispose of the contents and container in accordance with the instructions from a licensed waste collector.[2][3]

    • Do not dispose of this compound down the drain unless explicitly permitted by local regulations and institutional guidelines. While it may not be considered harmful to aquatic life, it is best practice to avoid releasing chemicals into the environment.[1][2]

  • Decontamination:

    • Thoroughly clean any contaminated surfaces after disposal procedures are complete.[1]

    • Wash hands thoroughly after handling the material.[2][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

Tetragalacturonic_Acid_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Review Safety Data Sheet (SDS) B Consult Local and Institutional Regulations A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Collect Solid or Liquid Waste in Designated Container C->D E Securely Seal and Label the Waste Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Segregate from Incompatible Materials F->G H Arrange for Pickup by a Licensed Waste Contractor G->H I Document Waste Transfer H->I

References

Safeguarding Your Research: A Guide to Handling Tetragalacturonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Tetragalacturonic acid, including operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can minimize risks and maintain a secure workspace.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its solid, powdered form, a comprehensive PPE strategy is crucial to prevent exposure.[1] The following table summarizes the recommended protective gear.

PPE CategoryRecommendation
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[2][3] A face shield may be necessary for larger quantities.[3]
Hand Protection Chemically resistant gloves, such as nitrile or latex, are recommended to prevent skin contact.[1][3]
Body Protection A lab coat or an apron should be worn to protect clothing and prevent skin exposure.[1][4]
Respiratory Protection In case of insufficient ventilation or when handling the powder, a NIOSH-approved particulate respirator is recommended.[1][4]

Hazard and Safety Information

While this compound is not classified as a hazardous substance, it is crucial to handle it with care, following good industrial hygiene and safety practices.[2]

Hazard ClassificationFirst Aid Measures
Inhalation Move the individual to fresh air.[2][4][5] If breathing is difficult, seek medical attention.[2]
Skin Contact Wash the affected area with plenty of soap and water.[2][4][5] Remove any contaminated clothing.[1]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes as a precaution.[1][4][5] Seek medical attention if irritation persists.[1]
Ingestion Do not induce vomiting. Rinse mouth with water and call a poison center or doctor if you feel unwell.[1][4][5] Never give anything by mouth to an unconscious person.[2]
Fire Fighting Measures Use water spray, dry powder, or foam to extinguish a fire.[5] Toxic fumes may be released in a fire.[5] Firefighters should wear self-contained breathing apparatus and complete protective clothing.[5]
Accidental Release Measures Ventilate the spillage area.[5] Mechanically recover the product.[4][5] Dispose of the material at an authorized site.[4][5]

Standard Operating Procedures

Handling and Storage:

  • Ventilation: Ensure good ventilation of the workstation.[4][5] Handle in a fume hood when possible.[6]

  • Avoid Dust: Minimize the generation of dust when handling the solid form.

  • Hygiene: Do not eat, drink, or smoke when using this product.[4][5] Always wash hands after handling.[4]

  • Storage: Store in a well-ventilated place and keep cool.[5] Keep containers tightly closed in a dry, cool place.[2]

Spill Response:

  • Evacuate: If the spill is large, evacuate the immediate area and notify others.[7][8]

  • Ventilate: Ensure the area is well-ventilated.[5]

  • Contain: Use an absorbent material to contain the spill and prevent it from spreading or entering drains.[7][8][9]

  • Clean-up: Carefully sweep or scoop up the spilled solid material, avoiding dust generation.[10]

  • Dispose: Place the collected material in a suitable container for disposal according to local regulations.[2][4][5]

Disposal Plan:

Dispose of this compound and any contaminated materials in accordance with applicable regional, national, and local laws and regulations.[2] The product is not considered harmful to aquatic organisms.[4]

Tetragalacturonic_Acid_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Handling Task ppe Don Personal Protective Equipment (PPE) start->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh/Measure This compound ventilation->weigh dissolve Dissolve in Solvent (If applicable) weigh->dissolve spill_event Spill Occurs weigh->spill_event Potential Spill experiment Perform Experiment dissolve->experiment dissolve->spill_event Potential Spill decontaminate Decontaminate Glassware and Surfaces experiment->decontaminate dispose Dispose of Waste (Follow Regulations) decontaminate->dispose end End: Task Complete dispose->end evacuate Evacuate Area spill_event->evacuate contain Contain Spill evacuate->contain cleanup_spill Clean Up Spill contain->cleanup_spill cleanup_spill->dispose

Caption: Workflow for handling this compound, including spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.